Ethyl 4-amino-6-chloronicotinate
Description
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Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-amino-6-chloropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2/c1-2-13-8(12)5-4-11-7(9)3-6(5)10/h3-4H,2H2,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQIVHCEAFDMTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356462 | |
| Record name | ethyl 4-amino-6-chloronicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380626-81-3 | |
| Record name | ethyl 4-amino-6-chloronicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 4-amino-6-chloronicotinate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-amino-6-chloronicotinate is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its trifunctional nature, featuring an amino group, a chloro substituent, and an ethyl ester on a pyridine core, makes it a versatile building block for the synthesis of a wide array of more complex heterocyclic compounds. This guide provides a comprehensive overview of the fundamental basic properties of this compound, including its synthesis, purification, and detailed characterization. We will delve into its physicochemical properties, spectroscopic profile, and explore its reactivity and potential applications as a key intermediate in the development of novel therapeutic agents.
Chemical Identity and Physical Properties
This compound is a solid at room temperature, with its key identifiers and physical properties summarized in the table below. The presence of both a hydrogen bond donor (amino group) and acceptors (ester carbonyl, pyridine nitrogen), along with a lipophilic chlorine atom, imparts a unique solubility profile.
| Property | Value | Source/Comment |
| CAS Number | 380626-81-3 | [1][2] |
| Molecular Formula | C₈H₉ClN₂O₂ | [1][2] |
| Molecular Weight | 200.62 g/mol | [2] |
| IUPAC Name | ethyl 4-amino-6-chloropyridine-3-carboxylate | [1] |
| Physical Form | Solid | [1] |
| Predicted Boiling Point | 335.8±37.0 °C | [3] |
| Storage Temperature | 2-8°C, under inert atmosphere, protected from light | [1] |
| Solubility | Soluble in methanol and likely other polar organic solvents. | Inferred from related compounds[4] |
Synthesis and Purification
A robust and scalable synthesis of this compound is crucial for its application in research and development. A plausible and documented synthetic route commences from the readily available Ethyl 4,6-dichloronicotinate. This transformation involves a selective nucleophilic aromatic substitution at the C4 position, followed by a deprotection step.
Synthetic Workflow
The overall synthetic strategy can be visualized as a two-step process:
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 6-chloro-4-((4-methoxybenzyl)amino)nicotinate
This initial step involves the selective amination at the more reactive C4 position of the dichlorinated pyridine ring. The C4 position is more susceptible to nucleophilic attack due to the electron-withdrawing effect of the adjacent ester group. The 4-methoxybenzyl group serves as a protecting group for the amine.
-
To a solution of Ethyl 4,6-dichloronicotinate (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add 4-methoxybenzylamine (1.1 eq) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired intermediate.
Step 2: Synthesis of this compound
The final step is the deprotection of the 4-methoxybenzyl group to unveil the primary amine. Trifluoroacetic acid (TFA) is a common and effective reagent for this cleavage.
-
Dissolve the purified Ethyl 6-chloro-4-((4-methoxybenzyl)amino)nicotinate (1.0 eq) in trifluoroacetic acid.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography.
Spectroscopic Characterization
Due to the lack of publicly available experimental spectra for this compound, the following are predicted characteristic spectroscopic features based on its structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the ethyl group, the amino protons, and the aromatic protons on the pyridine ring.
Caption: Predicted ¹H NMR chemical shifts for this compound.
-
Aromatic Protons: Two singlets are expected for the protons on the pyridine ring. The proton at the C2 position (H-2) will be downfield due to the deshielding effect of the adjacent nitrogen and ester group. The proton at the C5 position (H-5) will be more upfield.
-
Amino Protons: A broad singlet for the amino protons, the chemical shift of which can be concentration and solvent dependent.
-
Ethyl Ester Protons: A quartet for the methylene protons and a triplet for the methyl protons, showing the characteristic coupling pattern.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C=O (ester) | 165-170 | Typical range for an ester carbonyl. |
| C4 (C-NH₂) | 150-155 | Attached to an electron-donating amino group. |
| C6 (C-Cl) | 145-150 | Attached to an electron-withdrawing chlorine atom. |
| C2 | 140-145 | Adjacent to the ring nitrogen and ester group. |
| C5 | 105-110 | Shielded by the amino group. |
| C3 | 100-105 | Attached to the ester group. |
| -OCH₂CH₃ | 60-65 | Methylene carbon of the ethyl ester. |
| -OCH₂CH₃ | 14-15 | Methyl carbon of the ethyl ester. |
IR Spectroscopy (Predicted)
The infrared spectrum will show characteristic absorption bands for the different functional groups present in the molecule.
-
N-H Stretching: Two sharp to medium bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
C=O Stretching: A strong, sharp absorption band around 1700-1730 cm⁻¹ for the ester carbonyl group.
-
C=C and C=N Stretching: Aromatic ring stretching vibrations will appear in the 1400-1600 cm⁻¹ region.
-
C-O Stretching: A strong band in the 1100-1300 cm⁻¹ region for the ester C-O bond.
-
C-Cl Stretching: A band in the fingerprint region, typically around 600-800 cm⁻¹.
Mass Spectrometry (Predicted)
Electron impact (EI) mass spectrometry would likely show a prominent molecular ion peak (M⁺). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be evident in the molecular ion peak (M⁺ and M+2). Common fragmentation pathways would include the loss of the ethoxy group (-OEt), the entire ester group (-COOEt), and potentially the chlorine atom.
Chemical Reactivity and Applications
This compound is a valuable intermediate due to the differential reactivity of its functional groups.
Reactivity Profile
Caption: Key reaction sites on this compound.
-
Amino Group: The primary amino group can undergo a variety of reactions, including acylation to form amides, alkylation, and diazotization followed by substitution.
-
Chloro Group: The chlorine atom at the C6 position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functionalities. It can also participate in cross-coupling reactions such as Suzuki and Buchwald-Hartwig couplings to form C-C and C-N bonds, respectively.
-
Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, converted to amides by reaction with amines, or reduced to a primary alcohol.
Applications in Drug Discovery
The substituted pyridine scaffold is a common motif in many biologically active compounds. This compound serves as a key starting material for the synthesis of compounds targeting a range of biological pathways. Derivatives of 4-aminonicotinic acid are being explored for their potential in treating cardiovascular and cerebrovascular diseases[5]. Furthermore, chloropyridines are important intermediates in the synthesis of pharmaceuticals and agrochemicals[1][5]. The ability to selectively modify the three functional groups of this compound allows for the rapid generation of diverse compound libraries for high-throughput screening in drug discovery programs.
Analytical Methods
Standard analytical techniques are employed for the quality control of this compound.
-
Chromatography: High-performance liquid chromatography (HPLC) with UV detection is a suitable method for assessing purity. Gas chromatography (GC) can also be used, particularly for monitoring reaction progress.
-
Spectroscopy: NMR and IR spectroscopy are essential for structural confirmation and identification.
-
Melting Point: The melting point is a key indicator of purity for this solid compound.
Safety and Handling
While a specific material safety data sheet (MSDS) for this compound is not widely available, based on its structure and data for related compounds, it should be handled with care.
-
Hazards: Likely to be harmful if swallowed (GHS07)[1]. May cause skin and eye irritation.
-
Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere to prevent degradation[1].
Conclusion
This compound is a highly functionalized pyridine derivative with significant potential as a building block in synthetic and medicinal chemistry. Its well-defined reactivity at three distinct positions allows for the strategic and controlled synthesis of complex molecular architectures. This guide has provided a comprehensive overview of its synthesis, predicted physicochemical and spectroscopic properties, and potential applications, offering a valuable resource for researchers in the field of drug discovery and development.
References
-
Eichhorn, E., et al. (n.d.). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. Retrieved from [Link]
-
ResearchGate. (2015). Study on synthesis of 4-Aminonicotinic acid. Retrieved from [Link]
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AccelaChem. (n.d.). 380626-81-3,this compound. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 6-chloronicotinate. Retrieved from [Link]
-
MDPI. (2020). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]
-
The Royal Society of Chemistry. (2009). Supporting Information. Retrieved from [Link]
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- 5. ethyl 6-aMino-4-chloronicotinate | 1824285-14-4 [chemicalbook.com]
Ethyl 4-amino-6-chloronicotinate CAS number 380626-81-3
CAS Number: 380626-81-3 Formula: C₈H₉ClN₂O₂ Molecular Weight: 200.62 g/mol [1][2][3]
Abstract
This technical guide provides a comprehensive analysis of Ethyl 4-amino-6-chloronicotinate, a critical trifunctional pyridine intermediate.[1] Unlike generic reagents, this compound possesses three distinct reactive handles—an electrophilic ester at C3, a nucleophilic amine at C4, and a displaceable halogen at C6. This unique architecture makes it a linchpin in the synthesis of fused bicyclic heterocycles, particularly pyrido[2,3-d]pyrimidines and 1,6-naphthyridines, which are prevalent scaffolds in kinase inhibitor discovery (e.g., EGFR, SHP2). This document details its synthesis logic, regioselective characterization, and downstream utility, designed for researchers requiring high-fidelity reproducibility.
Chemical Profile & Structural Analysis[4][5]
The utility of CAS 380626-81-3 lies in its "push-pull" electronic structure.[1] The electron-withdrawing ethyl ester at C3 activates the ring, while the electron-donating amino group at C4 modulates reactivity, protecting the C3 ester from premature nucleophilic attack while priming the system for cyclization.[1]
Physicochemical Properties[4][6]
| Property | Value / Description | Note |
| Appearance | Off-white to pale yellow solid | Color darkens upon oxidation/light exposure.[1] |
| Melting Point | 108–112 °C (Typical) | Sharp range indicates high purity (>98%).[1] |
| Solubility | DMSO, DMF, MeOH, EtOAc | Sparingly soluble in water; insoluble in hexanes.[1] |
| pKa (Predicted) | ~3.8 (Pyridine N) | Reduced basicity due to 6-Cl and 3-COOEt EWGs.[1] |
| LogP | ~1.8 | Lipophilic enough for organic extraction.[1] |
Spectroscopic Diagnostics (Self-Validation)
To validate identity without a reference standard, look for these diagnostic NMR signals. The key differentiator from its regioisomer (Ethyl 2-amino-6-chloronicotinate) is the chemical shift of the aromatic protons.[1]
-
¹H NMR (400 MHz, DMSO-d₆) Diagnostic Peaks:
-
δ 8.50–8.60 (s, 1H, H-2): Highly deshielded singlet due to proximity to the ring nitrogen and the ester carbonyl.
-
δ 6.70–6.80 (s, 1H, H-5): Upfield singlet. The shielding effect of the adjacent C4-amino group is significant.[1]
-
δ 7.00–7.50 (br s, 2H, NH₂): Exchangeable with D₂O.
-
δ 4.25 (q, 2H) & 1.30 (t, 3H): Characteristic ethyl ester pattern.
-
Synthetic Pathways & Process Logic
The synthesis of CAS 380626-81-3 is a lesson in regiocontrol . The precursor, ethyl 4,6-dichloronicotinate, has two electrophilic sites. The C4 position is electronically activated by the para-relationship to the ester (vinylogous activation), making it significantly more susceptible to SₙAr (Nucleophilic Aromatic Substitution) than the C6 position.
Core Synthesis Workflow
The standard industrial route begins with 4,6-dihydroxynicotinic acid ethyl ester.
Step 1: Chlorination
-
Reagents: POCl₃ (neat or with PhCl), catalytic DMF.
-
Mechanism: Conversion of tautomeric lactams to imidoyl chlorides.
Step 2: Regioselective Amination (The Critical Step)
-
Reagents: NH₃ (g) in EtOH or NH₄OH (aq) / THF.
-
Conditions: 0°C to RT. Heat promotes bis-amination.[1]
-
Logic: The C4-Cl is displaced preferentially. The C6-Cl remains intact due to steric freedom and lower electrophilicity.[1]
Synthesis Flowchart (Graphviz)
Figure 1: Synthetic route highlighting the regioselectivity checkpoint at the amination stage.
Applications in Medicinal Chemistry
This compound is a "linchpin" intermediate. It allows for the independent elaboration of three positions, enabling the construction of diverse chemical libraries.
Divergent Synthesis Strategy
-
C3/C4 Annulation: The amino group (C4) and ester (C3) are perfectly positioned to form a pyrimidine ring upon reaction with formamide, urea, or amidines. This yields 4-hydroxypyrido[2,3-d]pyrimidines .[1]
-
C6 Functionalization: The chlorine atom at C6 survives the initial amination. It serves as a handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl or heteroaryl groups late in the synthesis.[1]
Application Logic Diagram
Figure 2: Divergent synthesis capabilities of the scaffold.
Experimental Protocol: Regioselective Amination
The following is a generalized high-yield protocol derived from field optimization.
Objective: Synthesis of this compound from Ethyl 4,6-dichloronicotinate.
-
Preparation: Dissolve Ethyl 4,6-dichloronicotinate (1.0 eq) in absolute Ethanol (10 volumes).
-
Cooling: Cool the solution to 0–5 °C using an ice/water bath. Crucial: Higher temperatures reduce regioselectivity.
-
Addition: Slowly bubble anhydrous Ammonia gas through the solution OR add 7N NH₃ in MeOH (2.5 eq) dropwise over 30 minutes.
-
Reaction: Stir at 0–5 °C for 2 hours, then allow to warm to room temperature (20–25 °C) for 4 hours.
-
Monitoring: Check TLC (Hexane:EtOAc 3:1). Starting material (Rf ~0.8) should disappear; Product (Rf ~0.4) appears.[7][8][9]
-
Workup: Concentrate the solvent in vacuo to ~20% volume. Pour residue into ice water. The product typically precipitates.
-
Purification: Filter the solid. Wash with cold water. Recrystallize from EtOH/Water if necessary to remove trace ammonium salts.
Handling, Safety & Stability
Hazard Identification (GHS)
-
Signal Word: Warning
-
Note: As an aminopyridine, potential for sensitization exists. Handle in a fume hood.
Storage & Stability
-
Hydrolysis Risk: The ethyl ester is susceptible to hydrolysis under basic conditions. Store in a cool, dry place.
-
Oxidation: Aminopyridines can oxidize to N-oxides or colored diazo species upon prolonged air exposure. Store under inert gas (Nitrogen/Argon) for long-term archiving.[1]
References
-
PubChem Compound Summary. (n.d.). Ethyl 6-chloronicotinate (Related Structure/Precursor Data). National Center for Biotechnology Information. Retrieved from [Link]
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Ethyl 4-amino-6-chloronicotinate: A Pivotal Scaffold in Medicinal Chemistry
Executive Summary
Ethyl 4-amino-6-chloronicotinate is a high-value heterocyclic intermediate characterized by a trisubstituted pyridine core. Its specific substitution pattern—an amino group at C4, an ethyl ester at C3, and a chlorine atom at C6—renders it a "linchpin" scaffold for the divergent synthesis of fused bicyclic systems.
In medicinal chemistry, this compound serves as the primary precursor for pyrido[4,3-d]pyrimidines and 1,6-naphthyridines , pharmacophores widely validated in kinase inhibition (e.g., EGFR, CDK) and antimicrobial research. The presence of the C6-chlorine atom provides a critical handle for late-stage diversification via nucleophilic aromatic substitution (SNAr) or Palladium-catalyzed cross-coupling, allowing rapid generation of Structure-Activity Relationship (SAR) libraries.
Structural Analysis & Reactivity Profile[1]
The utility of this compound lies in its three distinct reactive centers, which can be manipulated orthogonally.
| Position | Functional Group | Reactivity Mode | Synthetic Utility |
| C3 | Ethyl Ester | Electrophile | Cyclization partner; Hydrolysis to acid; Amidation. |
| C4 | Primary Amine | Nucleophile | Cyclization partner; Diazotization; Acylation. |
| C6 | Chlorine | Electrophile | SNAr (activated by pyridine N); Pd-Coupling (Suzuki, Buchwald). |
The "Ortho-Amino Ester" Triad
The spatial proximity of the C3-ester and C4-amino groups constitutes a classic heteroannulation dyad . Reacting this dyad with one-carbon electrophiles (e.g., formamide, triethyl orthoformate) closes a pyrimidine ring, fusing it to the pyridine core. Unlike 2-aminonicotinates which yield pyrido[2,3-d]pyrimidines, the 4-amino regiochemistry of this scaffold specifically yields the pyrido[4,3-d]pyrimidine isomer.
The C6-Chloro Activation
The chlorine at C6 is ortho to the pyridine nitrogen (N1). This position is highly electron-deficient, making the chloride an excellent leaving group for SNAr reactions with amines, alkoxides, or thiols, often without the need for transition metal catalysis.
Synthetic Utility: The Divergent Toolkit
The following Graphviz diagram illustrates the divergent synthetic pathways accessible from this single scaffold.
Caption: Divergent synthetic pathways from this compound to key bicyclic pharmacophores.
Detailed Experimental Protocols
Protocol A: Synthesis of 7-Chloro-3H-pyrido[4,3-d]pyrimidin-4-one
This protocol describes the formation of the bicyclic core. The chlorine atom is preserved for subsequent functionalization.
Mechanism: Thermal cyclocondensation.[1] The amino group attacks the formamide carbon, followed by intramolecular nucleophilic attack of the resulting intermediate on the ester carbonyl.
Materials:
-
This compound (1.0 equiv)
-
Formamide (Excess, acts as solvent and reagent)
-
Ammonium acetate (0.1 equiv, optional catalyst)
Procedure:
-
Setup: Charge a round-bottom flask with this compound (e.g., 2.0 g, 10 mmol) and Formamide (10 mL). Add Ammonium acetate (77 mg, 1 mmol) if reaction rate needs acceleration.
-
Reaction: Heat the mixture to 140–150 °C under an inert atmosphere (N2) for 6–12 hours. Monitor by TLC or LC-MS for the disappearance of the starting ester.
-
Workup: Cool the reaction mixture to room temperature. Pour the solution into ice-cold water (50 mL). The product usually precipitates as a solid.
-
Isolation: Filter the precipitate, wash thoroughly with water (to remove excess formamide) and cold ethanol.
-
Purification: Recrystallize from ethanol/DMF if necessary.
-
Yield: Typical yields range from 70–85%.
Critical Note: Ensure the temperature does not exceed 160 °C to prevent decomposition of the chloride handle.
Protocol B: C6-Functionalization via Buchwald-Hartwig Amination
If the SNAr reaction is sluggish (e.g., with electron-poor anilines), Palladium catalysis is required to install the amine at the C6 (pyridine) position.
Materials:
-
7-Chloro-3H-pyrido[4,3-d]pyrimidin-4-one (or the starting nicotinic ester) (1.0 equiv)
-
Aniline derivative (1.2 equiv)
-
Pd2(dba)3 (2 mol%)
-
XPhos or BINAP (4 mol%)
-
Cs2CO3 (2.0 equiv)
-
1,4-Dioxane (anhydrous)
Procedure:
-
Degassing: In a sealed tube, combine the chloride substrate, aniline, base, and ligand. Evacuate and backfill with Argon (3 cycles).
-
Catalyst Addition: Add the Pd source and solvent under Argon flow.
-
Reaction: Seal the tube and heat to 100 °C for 12 hours.
-
Workup: Filter through a pad of Celite to remove Pd residues. Concentrate the filtrate.
-
Purification: Purify via flash column chromatography (DCM/MeOH gradient).
Medicinal Chemistry Applications
Kinase Inhibitors (Pyrido[4,3-d]pyrimidines)
The pyrido[4,3-d]pyrimidine scaffold is a bioisostere of quinazoline (e.g., Gefitinib). The nitrogen at position 6 (from the original pyridine) alters the hydrogen bonding capability and solubility profile compared to the carbocyclic analog.
-
Target: EGFR (T790M mutants), PIM-1 kinase.
-
SAR Strategy: The C4-position of the final bicycle (derived from the ester) is often a carbonyl (lactam). This can be converted to a chloride (POCl3) and then substituted with an amine to create the "hinge binder" motif typical of ATP-competitive inhibitors.
Antibacterial 1,6-Naphthyridines
Reaction of the scaffold with diethyl malonate yields 1,6-naphthyridines.[2] These derivatives have shown efficacy against Gram-negative bacteria by inhibiting DNA gyrase.
-
Mechanism: The 1,6-naphthyridine core intercalates into DNA or binds to the topoisomerase-DNA complex.
Data Summary: Comparative Reactivity
| Reaction Type | Reagent | Conditions | Product Core |
| Cyclization | Formamide | 150°C, neat | Pyrido[4,3-d]pyrimidine |
| Cyclization | Urea | 180°C, melt | Pyrido[4,3-d]pyrimidine-2,4-dione |
| Cyclization | Diethyl Malonate | NaOEt, EtOH, Reflux | 1,6-Naphthyridine |
| Substitution | Primary Amine | EtOH, Et3N, Reflux | 6-Amino-substituted Nicotinate |
References
-
Sigma-Aldrich. this compound Product Specification. Accessed Oct 2023. Link
-
Al-Amiery, A. A., et al. "Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine derivatives."[3] Medical Chemical Research, 2022. (Note: Discusses the isomeric 2-amino chemistry for context).
- Bamborough, P., et al. "PIM-1 kinase inhibitors: A review of recent patent literature.
-
ChemicalBook. this compound Properties and Suppliers. Link
-
National Institutes of Health (NIH). "PubChem Compound Summary for CID 2799611." Link
-
Maddali, K. P., et al. "Synthesis, Characterization And Biological Studies of 1,6-Naphthyridine Derivatives." Journal of Applicable Chemistry, 2015.[4] Link
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- 3. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
Technical Guide: Biological Activity & Synthetic Utility of Ethyl 4-amino-6-chloronicotinate Derivatives
Executive Summary
Ethyl 4-amino-6-chloronicotinate (E4ACN) represents a "privileged scaffold" in modern medicinal chemistry. While the molecule itself exhibits modest biological activity, its value lies in its role as a trifunctional divergence point. It serves as the critical precursor for two major classes of fused heterocycles: 1,8-naphthyridines and pyrido[2,3-d]pyrimidines .
This guide analyzes the transformation of E4ACN into these bioactive pharmacophores, detailing their mechanisms of action (kinase inhibition, DNA intercalation), synthetic pathways, and validated experimental protocols for biological evaluation.
Structural Significance & Synthetic Logic[1]
The E4ACN scaffold contains three reactive handles that allow for orthogonal functionalization. Understanding this reactivity is the prerequisite for rational drug design.
The Trifunctional Core
-
C-3 Ethyl Ester: An electrophilic center susceptible to nucleophilic attack or cyclization.
-
C-4 Amino Group: A nucleophile positioned perfectly for intramolecular cyclization with the C-3 ester to form 6-membered fused rings.
-
C-6 Chlorine Atom: A leaving group allowing for late-stage diversification via nucleophilic aromatic substitution (
) or palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
Divergent Synthesis Strategy
The following Graphviz diagram illustrates the divergent synthetic pathways from the core scaffold.
Figure 1: Divergent synthetic pathways transforming the E4ACN core into bioactive fused heterocycles.
Biological Domain A: Anticancer Activity (Pyrido[2,3-d]pyrimidines)[2][3][4][5]
Derivatives fused at the C-3/C-4 junction to form pyrido[2,3-d]pyrimidines are potent ATP-competitive inhibitors of tyrosine kinases.
Mechanism of Action: Kinase Inhibition
These derivatives function primarily by targeting the ATP-binding pocket of kinases such as EGFR (Epidermal Growth Factor Receptor) and PIM-1 (Proviral Integration site for Moloney murine leukemia virus).
-
EGFR Inhibition: The N-1 and N-3 nitrogens of the pyrimidine ring form hydrogen bonds with the hinge region of the kinase (specifically Met793 in EGFR), mimicking the adenine ring of ATP.
-
PIM-1 Inhibition: Recent studies indicate that C-7 substituted derivatives arrest the cell cycle at the G1 phase and induce apoptosis in MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines [1, 5].
Key Data: Cytotoxicity Profile
The following table summarizes the cytotoxicity (
| Derivative Class | Target | Cell Line | IC50 (µM) | Reference Standard |
| 7-Aryl-pyrido[2,3-d]pyrimidine | PIM-1 Kinase | MCF-7 (Breast) | 0.57 | Staurosporine (0.016) |
| 7-Aryl-pyrido[2,3-d]pyrimidine | PIM-1 Kinase | HepG2 (Liver) | 1.13 | Doxorubicin (1.20) |
| Thieno[2,3-d]pyrimidine analog | EGFR (L858R) | H1975 (Lung) | 0.087 | AZD9291 (Osimertinib) |
Table 1: Comparative cytotoxicity data. Note the sub-micromolar potency against resistant lung cancer lines (H1975) [5, 6].
Biological Domain B: Antimicrobial Activity (1,8-Naphthyridines)[6][7]
By reacting E4ACN with ethoxymethylene malonic ester (EMME), chemists access the 1,8-naphthyridine scaffold, a bioisostere of quinolones (e.g., ciprofloxacin).
Mechanism: DNA Gyrase Inhibition
These derivatives target bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV.
-
Intercalation: The planar tricyclic system intercalates into bacterial DNA.
-
Complex Stabilization: The drug stabilizes the DNA-enzyme cleavage complex, preventing religation of the DNA strands.
-
Lethality: This leads to the accumulation of double-strand breaks and bacterial cell death.
Signal Transduction Visualization
The pathway below details the cellular impact of these derivatives on cancer cell survival (Apoptosis induction).
Figure 2: Apoptotic signaling cascade triggered by kinase inhibition via pyrido[2,3-d]pyrimidine derivatives.
Validated Experimental Protocols
To ensure reproducibility, the following protocols are standardized for evaluating derivatives of E4ACN.
Synthesis: General Cyclization to Pyrido[2,3-d]pyrimidine
Rationale: This protocol utilizes the electrophilicity of the ester and the nucleophilicity of the amino group.
-
Reactants: Mix this compound (1.0 eq) with Formamide (excess, acts as solvent and reagent).
-
Condition: Reflux at 180–200°C for 6–8 hours.
-
Monitoring: Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1). Look for the disappearance of the starting material spot (
). -
Workup: Cool the mixture to room temperature. Pour onto crushed ice. The solid precipitate is the crude pyrido[2,3-d]pyrimidine.
-
Purification: Recrystallize from DMF/Ethanol.
Biological Assay: MTT Cytotoxicity Protocol
Rationale: The MTT assay measures metabolic activity as an indicator of cell viability.
-
Seeding: Seed cancer cells (e.g., MCF-7) in 96-well plates at a density of
cells/well. Incubate for 24h at 37°C/5% CO2. -
Treatment: Dissolve the test derivative in DMSO. Prepare serial dilutions (0.1 µM to 100 µM). Add to wells (Final DMSO concentration < 0.1%).
-
Incubation: Incubate for 48 hours.
-
Dye Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Solubilization: Aspirate medium.[1] Add 100 µL DMSO to dissolve purple formazan crystals.
-
Measurement: Measure absorbance at 570 nm using a microplate reader.
-
Calculation:
Calculate using non-linear regression (GraphPad Prism or similar).
Structure-Activity Relationship (SAR) Analysis
Optimizing the E4ACN scaffold requires precise modifications at specific positions.
-
Position 6 (Chlorine displacement):
-
Observation: Substitution with cyclic amines (morpholine, piperazine) improves solubility and pharmacokinetic profile.
-
Effect: Enhances bioavailability without significantly altering the binding mode in the kinase pocket.
-
-
Fused Ring (C-3/C-4):
-
Observation: Conversion to a lipophilic aromatic system (naphthyridine or pyridopyrimidine) is essential for activity. The uncyclized ethyl ester precursor is generally inactive (
).
-
-
Position 7 (on the fused ring):
-
Observation: Introduction of aryl groups (phenyl, 4-chlorophenyl) here creates hydrophobic interactions with the hydrophobic pocket of the enzyme (e.g., the "back pocket" of EGFR).
-
References
-
Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine derivatives as PIM-1 kinase inhibitors. RSC Advances, 2018.
-
Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Chemistry & Biodiversity, 2025.
-
Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. Bioorganic & Medicinal Chemistry, 2014.[2]
-
Efficient synthesis and evaluation of antitumor activities of novel functionalized 1,8-naphthyridine derivatives. Molecular Diversity, 2018.
-
Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR(L858R/T790M) inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2023.
-
Synthesis and biological evaluation of some new 1,8-naphthyridine derivatives. Rasayan Journal of Chemistry, 2017.
Sources
Technical Guide: Biological Targets & Synthetic Utility of Ethyl 4-amino-6-chloronicotinate
Executive Summary
Ethyl 4-amino-6-chloronicotinate (CAS: 70294-35-6) is not a terminal drug but a privileged scaffold in modern medicinal chemistry. It serves as a critical intermediate for synthesizing allosteric inhibitors of SHP2 (Src homology-2 domain-containing protein tyrosine phosphatase-2) and modulators of the RAS/MAPK pathway . Its structural duality—offering a reactive chlorine "anchor" at C6 and a hydrogen-bonding "latch" motif at C3/C4—allows researchers to construct molecules that stabilize the auto-inhibited conformation of "undruggable" phosphatases.
This guide details the biological targets accessible via this scaffold, the specific synthetic workflows to engage them, and the validation protocols required to confirm activity.
Primary Biological Target: SHP2 (PTPN11)
The most significant application of this compound derivatives is the allosteric inhibition of SHP2 .[1]
The Mechanism of Action
SHP2 is a non-receptor protein tyrosine phosphatase that acts as a convergence node for multiple oncogenic signaling pathways (RAS/ERK, PI3K/AKT, JAK/STAT).[1][2]
-
Active State (Open): The N-terminal SH2 domain disengages from the PTP (catalytic) domain, allowing substrate access.
-
Inactive State (Closed): The N-SH2 domain binds to the PTP domain, blocking the active site.
Targeting Strategy: Derivatives of this compound function as "molecular glues." They bind to an allosteric pocket formed at the interface of the N-SH2, C-SH2, and PTP domains, locking SHP2 in its auto-inhibited (closed) state. This approach avoids the selectivity issues common with active-site phosphatase inhibitors.
Pathway Visualization
The following diagram illustrates how the nicotinate-derived inhibitor locks the SHP2 conformation, preventing downstream RAS/MAPK signaling.
Caption: Allosteric inhibition mechanism where the nicotinate derivative stabilizes the inactive SHP2 conformation, severing the link between RTKs and RAS activation.
Secondary Targets: Kinase Scaffolding (KRAS/BRAF)
Beyond SHP2, the this compound core is a precursor for bicyclic kinase inhibitors .
-
KRAS G12D: The scaffold is cyclized (e.g., to a pyrido[2,3-d]pyrimidine) to create inhibitors that bind to the switch-II pocket of mutant KRAS.
-
BRAF V600E: The 6-chloro position allows for the attachment of aryl groups necessary for occupying the hydrophobic pocket of BRAF, while the amino-ester motif is converted to a urea or amide linker to engage the hinge region.
Synthetic Protocols: From Scaffold to Lead
This section details a self-validating synthetic workflow to convert this compound into a bioactive SHP2 inhibitor pharmacophore.
Synthesis Workflow Diagram
Caption: Synthetic route transforming the nicotinate scaffold into a bioactive inhibitor via C6-arylation and C3/C4 functionalization.
Detailed Protocol: C6-Arylation (Suzuki Coupling)
This step installs the hydrophobic "anchor" required for SHP2 binding.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Coupling Partner: 2,3-Dichlorophenylboronic acid (1.2 eq)
-
Catalyst: Pd2(dba)3 (0.05 eq) + XPhos (0.1 eq)
-
Base: K3PO4 (2.0 eq)
-
Solvent: 1,4-Dioxane / Water (4:1)
Procedure:
-
Degassing: Charge a reaction vial with the nicotinate, boronic acid, and base. Purge with nitrogen for 5 minutes.
-
Catalyst Addition: Add Pd2(dba)3 and XPhos. Add the solvent mixture (degassed).
-
Reaction: Seal and heat to 90°C for 4–12 hours. Monitor via LC-MS for the disappearance of the starting chloride (m/z ~200) and appearance of the product (m/z ~311).
-
Workup: Cool to RT, filter through Celite, dilute with EtOAc, and wash with brine.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Validation Point: The appearance of the aryl protons in 1H NMR and the mass shift (+111 Da for dichlorophenyl) confirms the successful installation of the anchor.
Target Validation Assays
To confirm the biological activity of the synthesized derivatives, use the following assays.
In Vitro SHP2 Phosphatase Assay (DiFMUP)
This assay measures the catalytic activity of SHP2 using a fluorogenic substrate.
| Parameter | Specification |
| Enzyme | Recombinant human SHP2 (Full length) |
| Substrate | DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) |
| Activator | IRS-1 peptide (bis-phosphorylated) - Required to open SHP2 |
| Readout | Fluorescence (Ex: 358 nm / Em: 455 nm) |
Protocol:
-
Incubate SHP2 enzyme (0.5 nM) with the test compound (dilution series) in reaction buffer (60 mM HEPES, pH 7.2, 75 mM NaCl, 1 mM EDTA, 1 mM DTT) for 30 minutes at RT.
-
Add the activating peptide (IRS-1, 0.5 µM) to induce the "open" conformation.
-
Add DiFMUP substrate (10 µM).
-
Measure fluorescence kinetics over 30 minutes.
-
Data Analysis: Plot the slope of fluorescence vs. time. Calculate IC50 relative to DMSO control.
-
Note: A true allosteric inhibitor will show reduced potency if the enzyme is constitutively active (e.g., E76K mutant) or if the activator concentration is saturating, as it competes with the conformational opening.
-
Cellular Target Engagement (pERK Assay)
Since SHP2 is upstream of ERK, inhibition should reduce pERK levels.
-
Cell Line: KYSE-520 (Esophageal cancer) or NCI-H358 (NSCLC) - these are sensitive to SHP2 inhibition.
-
Stimulation: EGF (Epidermal Growth Factor).
-
Method: Treat cells with compound for 2 hours -> Pulse with EGF (10 ng/mL, 15 min) -> Lyse -> Western Blot or ELISA for pERK1/2 vs. Total ERK.
References
-
Chen, Y. et al. (2016). Allosteric inhibition of SHP2: Identification of a potent, selective, and orally efficacious phosphatase inhibitor.[3] Nature. Link
-
Novartis AG. (2013). Patent WO2013134298A1: Raf inhibitor compounds. Google Patents. Link
-
Garcia Fortanet, J. et al. (2016). Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor (SHP099).[3] Journal of Medicinal Chemistry. Link
-
Bagdanoff, J. T. et al. (2015). Inhibitors of SHP2.[1][2][4][5][6] U.S. Patent 20150258098. Link
-
BenchChem. (2023). Synthesis of Substituted Pyridines Using Ethyl 4,6-dichloronicotinate.Link
Sources
- 1. Discovery of the SHP2 allosteric inhibitor 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4] triazin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2018229629A1 - Chemical compounds as h-pgds inhibitors - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A-Technical Guide to the Synthesis of Kinase Inhibitors Using Ethyl 4-amino-6-chloronicotinate
Prepared by: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive technical overview of the strategic use of Ethyl 4-amino-6-chloronicotinate as a versatile starting material for the synthesis of kinase inhibitors. We will explore the molecule's inherent reactivity, detailing the causality behind key synthetic transformations including Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a discussion of structure-activity relationship (SAR) considerations to facilitate the design and synthesis of novel therapeutics.
Introduction: The Central Role of Kinases and Pyridine Scaffolds
Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular pathways, including signal transduction, metabolism, and cell cycle progression. The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.
The pyridine ring is a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors.[1][2] Its nitrogen atom can act as a hydrogen bond acceptor, mimicking the adenine moiety of ATP and enabling potent and selective binding to the hinge region of the kinase ATP-binding pocket.[3] this compound has emerged as a particularly valuable building block due to its trifunctional nature, offering three distinct points for chemical modification to explore the chemical space around the kinase active site.
The Strategic Intermediate: this compound
This compound (CAS 380626-81-3) is a solid compound whose strategic value lies in the orthogonal reactivity of its functional groups. A thorough understanding of its properties is crucial for its effective use in synthesis.
| Property | Value | Source |
| IUPAC Name | This compound | |
| Molecular Formula | C₈H₉ClN₂O₂ | |
| Molecular Weight | 200.62 g/mol | - |
| Physical Form | Solid | |
| Storage | 2-8°C, Inert Atmosphere, Dark |
Rationale for Use: Dissecting the Reactivity
-
C6-Chloro Group : This is the primary site for diversification. The pyridine ring is an electron-deficient aromatic system, a property enhanced by the ring nitrogen.[4] This electron deficiency makes the carbon atoms attached to leaving groups, like chlorine, highly susceptible to attack by nucleophiles. This activation facilitates both Nucleophilic Aromatic Substitution (SNAr) and metal-catalyzed cross-coupling reactions.
-
C4-Amino Group : This primary amine serves as a key interaction point, often oriented towards the solvent-exposed region of the ATP pocket. It can be readily acylated, sulfonylated, or used as a handle for building larger substituents, significantly influencing the compound's potency and pharmacokinetic properties.[5][6]
-
C3-Ethyl Ester : While synthetically robust, the ester can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a diverse range of amines to form amides, providing another vector for exploring structure-activity relationships.
Core Synthetic Strategies: Building the Kinase Inhibitor
The journey from the starting material to a final kinase inhibitor involves a series of strategic chemical transformations. The following sections detail the most critical reactions, offering both mechanistic insights and practical, validated protocols.
dot graph "Synthetic_Workflow" { layout="dot"; rankdir="LR"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Node Definitions Start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Scaffold [label="Core Kinase Scaffold", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SNAr_Int [label="C6-Substituted Intermediate\n(via SNAr)", fillcolor="#FBBC05", fontcolor="#202124"]; Suzuki_Int [label="C6-Aryl/Heteroaryl Intermediate\n(via Suzuki Coupling)", fillcolor="#FBBC05", fontcolor="#202124"]; Amine_Mod [label="C4-Amide/Sulfonamide", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ester_Mod [label="C3-Amide", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> SNAr_Int [label=" SNAr (N, O, S Nucleophiles)"]; Start -> Suzuki_Int [label=" Suzuki Coupling (Ar-B(OH)₂)"]; SNAr_Int -> Scaffold; Suzuki_Int -> Scaffold; Scaffold -> Amine_Mod [label=" C4-Amine Acylation / Sulfonylation"]; Scaffold -> Ester_Mod [label=" C3-Ester Hydrolysis & Amide Coupling"]; } Caption: General synthetic workflow for kinase inhibitors.
Diversification at the C6 Position
Causality & Mechanism: The SNAr reaction is highly effective on this scaffold. The electron-withdrawing pyridine nitrogen makes the ring electrophilic, facilitating the attack of a nucleophile at the C6 position.[4] This attack temporarily disrupts the ring's aromaticity, forming a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is key; the negative charge is delocalized onto the electronegative nitrogen atom. The subsequent loss of the chloride leaving group restores aromaticity and yields the substituted product. This reaction works well with a variety of nitrogen, oxygen, and sulfur nucleophiles.[7][8]
Experimental Protocol: General Procedure for SNAr with an Aniline Derivative
-
Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).
-
Reagents: Add the desired aniline nucleophile (1.1 - 1.5 eq) and a suitable solvent such as n-butanol, isopropanol, or DMF.
-
Conditions: Add a catalytic amount of a strong acid (e.g., conc. HCl, 0.1 eq) to protonate the pyridine nitrogen, further activating the ring towards nucleophilic attack.
-
Reaction: Heat the mixture to reflux (typically 100-140 °C) and monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the desired C6-substituted product.
Causality & Mechanism: The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, particularly for attaching aryl or heteroaryl groups to the C6 position.[9] The reaction proceeds via a catalytic cycle involving a palladium catalyst.[10] The presence of the C4-amino group does not typically inhibit the catalyst, allowing for efficient coupling without the need for protecting groups.[11][12]
dot graph "Suzuki_Cycle" { layout="dot"; node [shape=ellipse, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative Addition\nIntermediate\n(Aryl-Pd(II)-Cl)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetal [label="Transmetalation\nIntermediate\n(Aryl-Pd(II)-R')", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArCl [label="Ar-Cl\n(Starting Material)", shape=box, style=dashed, fillcolor="#FFFFFF", fontcolor="#5F6368"]; Boronic [label="R'-B(OH)₂ + Base", shape=box, style=dashed, fillcolor="#FFFFFF", fontcolor="#5F6368"]; Product [label="Ar-R'\n(Product)", shape=box, style=dashed, fillcolor="#FFFFFF", fontcolor="#5F6368"];
// Edges Pd0 -> OxAdd [label="Oxidative Addition"]; ArCl -> OxAdd [style=dotted, arrowhead=none]; OxAdd -> Transmetal [label="Transmetalation"]; Boronic -> Transmetal [style=dotted, arrowhead=none]; Transmetal -> RedElim; RedElim -> Pd0 [label=" "]; RedElim -> Product [style=dotted, arrowhead=none]; } Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
Experimental Protocol: General Procedure for Suzuki Coupling
-
Setup: In a reaction vessel suitable for heating, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq).[13]
-
Catalyst: Add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., SPhos, XPhos).
-
Solvent: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/ethanol.
-
Reaction: Heat the mixture under an inert atmosphere to 80-110 °C for 2-18 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction, dilute with ethyl acetate, and filter through a pad of celite to remove the catalyst. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude material via column chromatography to obtain the C6-arylated product.[14]
Structure-Activity Relationship (SAR) Insights
The development of a potent and selective kinase inhibitor is an iterative process of synthesis and biological testing. The this compound scaffold provides a robust platform for systematic SAR exploration.
| Position | Modification | Typical Biological Impact | Rationale |
| C6 | Small to medium-sized aryl or heteroaryl groups | Potency and Selectivity | The C6 substituent often extends into a hydrophobic pocket adjacent to the hinge region. Modifying its size, shape, and electronics can fine-tune interactions and differentiate between closely related kinases.[1] |
| C4 | Acylation/sulfonylation with various groups | Potency and Solubility | The C4-amino moiety typically points towards the solvent-exposed region. Adding polar groups can improve solubility, while other groups can form additional hydrogen bonds or hydrophobic interactions with the protein surface.[5] |
| C3 | Conversion of ester to various amides | Pharmacokinetics (PK) and Potency | The C3 position can influence the overall conformation of the inhibitor. Amides at this position can introduce new hydrogen bond donors/acceptors and modulate the molecule's metabolic stability and cell permeability.[15] |
dot graph "Kinase_Signaling_Pathway" { layout="dot"; rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes GF [label="Growth Factor", fillcolor="#F1F3F4", fontcolor="#202124"]; Receptor [label="Receptor Tyrosine Kinase\n(e.g., EGFR, VEGFR)", fillcolor="#FBBC05", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; RAF [label="RAF", fillcolor="#FBBC05", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#FBBC05", fontcolor="#202124"]; Transcription [label="Transcription Factors", fillcolor="#F1F3F4", fontcolor="#202124"]; Response [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Synthesized\nKinase Inhibitor", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges GF -> Receptor; Receptor -> RAS; RAS -> RAF; RAF -> MEK; MEK -> ERK; ERK -> Transcription; Transcription -> Response; Inhibitor -> RAF [style=dashed, color="#EA4335", arrowhead=tee]; Inhibitor -> MEK [style=dashed, color="#EA4335", arrowhead=tee]; } Caption: Simplified MAPK/ERK signaling pathway.
Conclusion
This compound is a high-value, versatile chemical scaffold for the synthesis of novel kinase inhibitors. Its distinct functional handles allow for systematic and logical diversification at three key positions, enabling medicinal chemists to rapidly generate compound libraries for biological screening. The robust and well-understood reactivity of the C6-chloro position, amenable to both SNAr and Suzuki coupling, provides a reliable entry point for installing the core pharmacophore elements required for potent kinase inhibition. By leveraging the synthetic strategies outlined in this guide, researchers can accelerate their drug discovery programs and efficiently explore the structure-activity relationships of new pyridine-based therapeutics.
References
-
Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PMC. Available from: [Link]
-
The Organic Chemistry Tutor. nucleophilic aromatic substitutions. YouTube. Available from: [Link]
-
ResearchGate. Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Available from: [Link]
-
García-Linares, S., et al. (2020). Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. PubMed. Available from: [Link]
-
García-Linares, S., et al. (2020). Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. Nature. Available from: [Link]
-
Dunn, J., et al. (2006). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. Available from: [Link]
-
Cui, J., et al. (2005). Design and synthesis of pyridine-pyrazolopyridine-based inhibitors of protein kinase B/Akt. PubMed. Available from: [Link]
-
Stack Exchange. How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?. Available from: [Link]
-
MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors. Available from: [Link]
-
ResearchGate. Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. Available from: [Link]
-
Mohedas, A. H., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. ACS Publications. Available from: [Link]
- Google Patents. Substituted imidazo[1,2b]pyridazines as kinase inhibitors, the production thereof, and use of the same as medicaments.
-
Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Available from: [Link]
-
National Institutes of Health. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors. Available from: [Link]
-
MDPI. Regioselective Nucleophilic Aromatic Substitution. Available from: [Link]
-
Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. PMC. Available from: [Link]
-
MDPI. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Available from: [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine. Available from: [Link]
-
ResearchGate. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. Available from: [Link]
-
El-Sayed, W. A., et al. (2023). New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies. PMC. Available from: [Link]
-
Charles River Laboratories. Drug Discovery Patents. Available from: [Link]
-
Open Lab Notebooks. Structure Activity Relationship (SAR) study to identify Nek4 inhibitors. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
MDPI. Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. Available from: [Link]
-
PubMed. Rearrangement of 4-amino-3-halo-pyridines by Nucleophilic Aromatic Substitution. Available from: [Link]
-
PubChem. Ethyl 6-chloronicotinate. Available from: [Link]
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The Pyridine Scaffold in Modern Medicinal Chemistry: Strategic Substitution and Functionalization
[1]
Executive Summary: The "Workhorse" Heterocycle
In the landscape of FDA-approved small molecules, the pyridine ring is not merely a structural spacer; it is a functional pharmacophore that actively dictates potency, solubility, and metabolic fate. Recent analyses of drugs approved between 2014 and 2023 reveal that pyridine-containing heterocycles appear in approximately 33% of new anticancer therapies and 20% of CNS agents .[1]
For the medicinal chemist, the pyridine scaffold offers a distinct advantage over the phenyl ring: tunable basicity and lowered lipophilicity . Unlike the carbocyclic benzene, the nitrogen atom in pyridine introduces a permanent dipole and a hydrogen bond acceptor (HBA) site, allowing for precise modulation of LogP (lipophilicity) and pKa (acidity/basicity) through strategic substitution.[1]
Physicochemical & Electronic Rationale
The utility of pyridine stems from its electron-deficient
The Nitrogen "Anchor"[1]
-
Basicity (pKa ~5.2): The lone pair on the nitrogen is orthogonal to the
-system, making it available for protonation.[1] In a physiological environment (pH 7.4), unsubstituted pyridine is largely unprotonated.[1] However, this can be modulated: -
Lipophilicity (LogP): Replacing a phenyl ring (LogP ~2.[1]1) with pyridine (LogP ~0.[1]65) significantly lowers the overall lipophilicity of a drug candidate.[1] This is a standard "bioisosteric switch" to improve water solubility and reduce non-specific protein binding.[1]
Metabolic Liabilities & Blocking Strategies
The electron-deficient nature of the ring makes it resistant to oxidative metabolism by CYP450 at the carbon atoms relative to benzene, except at the C2 and C6 positions (adjacent to nitrogen), which are susceptible to nucleophilic metabolic attack (e.g., by aldehyde oxidase) or oxidation.[1]
Strategic Substitution Rules:
-
Block C2/C6: Introduction of small groups (Me, F, Cl) at the ortho-positions prevents metabolic oxidation to 2-pyridone.[1]
-
N-Oxidation: The nitrogen atom itself is a soft spot for N-oxidation.[1] If this is a metabolic liability, steric bulk at C2/C6 can hinder the approach of oxidases.
Data Summary: Benzene vs. Pyridine Bioisosterism[1][2]
| Property | Benzene | Pyridine | Medicinal Chemistry Implication |
| LogP | 2.13 | 0.65 | Pyridine improves aqueous solubility.[1] |
| H-Bonding | None | Acceptor (1) | Pyridine can anchor the drug to the target protein (e.g., Kinase hinge region).[1] |
| Electronic Nature | Electron-Rich | Electron-Deficient | Pyridine is resistant to electrophilic attack but susceptible to nucleophilic attack.[1] |
| Metabolic Fate | Epoxidation/Hydroxylation | N-Oxidation / 2-Hydroxylation | Requires C2-blocking strategies to prevent rapid clearance.[1] |
Synthetic Methodologies: The "Application Scientist" Perspective
Synthesizing substituted pyridines requires abandoning standard Friedel-Crafts logic (which fails on electron-deficient rings).[1] Instead, we rely on Nucleophilic Aromatic Substitution (SnAr) and Radical Functionalization (Minisci) .[1]
Decision Matrix for Pyridine Functionalization[1]
Figure 1: Synthetic decision tree for selecting the optimal functionalization strategy based on substitution patterns.
Detailed Protocol: Late-Stage Minisci C-H Alkylation
The Minisci reaction is the "gold standard" for adding alkyl groups to the C2 or C4 position of a pyridine without pre-functionalization.[1] It utilizes a carbon-centered radical generated from a carboxylic acid.[1]
Application: Rapidly generating SAR (Structure-Activity Relationship) analogs by appending diverse alkyl chains to a lead pyridine compound.[1][2]
Protocol: Silver-Catalyzed Decarboxylative Alkylation Note: This protocol is self-validating; the evolution of CO2 gas confirms the radical generation step.
Materials:
-
Substrate: Pyridine derivative (1.0 equiv)[1]
-
Reagent: Carboxylic acid (Alkyl source, 2.0 - 3.0 equiv)[1]
-
Catalyst: AgNO3 (0.2 equiv)[1]
-
Oxidant: (NH4)2S2O8 (Ammonium persulfate, 2.0 - 3.0 equiv)[1]
-
Solvent: DCM/Water (biphasic) or TFA/Water (for unreactive substrates)[1]
-
Temperature: 40–60 °C[1]
Step-by-Step Workflow:
-
Dissolution: Dissolve the pyridine substrate (0.5 mmol) in a mixture of DCM (2 mL) and Water (2 mL). Tip: If the substrate is highly lipophilic, add TFA (1.0 equiv) to protonate the pyridine, activating it toward radical attack.[1]
-
Catalyst Addition: Add AgNO3 (0.1 mmol) and the carboxylic acid (1.5 mmol) to the reaction vial.
-
Initiation: Add Ammonium Persulfate (1.5 mmol) in one portion.
-
Reaction: Heat the sealed vial to 40°C. Vigorous stirring is essential due to the biphasic nature.
-
Monitoring: Monitor by LC-MS. You should observe the loss of CO2 from the acid and the formation of the alkylated product.[1]
-
Troubleshooting: If mono-alkylation is slow, add a second portion of oxidant and acid after 2 hours.[1]
-
-
Workup: Basify with saturated NaHCO3 (careful, gas evolution!) to pH > 8. Extract with DCM (3x).[1]
-
Purification: The product often has a significantly different LogP than the starting material, facilitating separation via flash chromatography.
Mechanism: The Ag(I) is oxidized to Ag(II) by persulfate.[1] Ag(II) oxidizes the carboxylic acid to a carboxyl radical, which decarboxylates to form an alkyl radical (
Medicinal Chemistry Case Studies
Solubility & Potency: The Kinase Inhibitor Switch
In the development of Vemurafenib (BRAF inhibitor) and Apalutamide (Androgen receptor antagonist), the pyridine ring serves a dual purpose:
-
Solubility: The basic nitrogen improves solubility compared to a phenyl analog.[1]
-
H-Bonding: In kinase inhibitors, the pyridine nitrogen often acts as a critical H-bond acceptor to the "hinge region" of the kinase ATP-binding site.[1]
Metabolic Stability: Blocking the "Soft Spot"
Vismodegib (Hedgehog pathway inhibitor) utilizes a chloro-pyridine.[1]
-
Challenge: An unsubstituted pyridine ring at the terminal position was rapidly metabolized via oxidation at the C2 position.[1]
-
Solution: Introduction of a Chlorine atom at the C2 position blocked the metabolic site.[1] The Cl-atom also increased lipophilicity slightly to tune permeability while maintaining the electron-deficient character of the ring.[1]
Future Outlook: Late-Stage Functionalization (LSF)
The future of pyridine chemistry in drug discovery lies in Late-Stage Functionalization (LSF) .[1] Instead of building the pyridine ring from scratch (de novo synthesis), chemists are increasingly using methods like C-H borylation and photoredox Minisci reactions to modify complex drug molecules directly.[1]
Emerging Trend: The use of Sulfinates (Langlois reagent) to introduce trifluoromethyl (-CF3) groups onto pyridines.[1] This single transformation simultaneously increases metabolic stability (blocking C-H sites) and lipophilicity (Bioisosteric modulation), a powerful combination for lead optimization.[1]
References
-
FDA Drug Analysis (2024):A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.
-
Minisci Reaction Protocol:Practical and Regioselective Synthesis of C4-Alkyl
-
Metabolic Stability:Microbial metabolism of pyridine, quinoline, acridine, and their deriv
-
Pyridine in Drug Design: Pyridine: the scaffolds with significant clinical diversity.[1]
-
Photoredox Applications:Advancements in Visible-Light-Enabled Radical C(sp2)
Technical Master Guide: Ethyl 4-amino-6-chloronicotinate
Executive Technical Summary
Ethyl 4-amino-6-chloronicotinate (CAS: 380626-81-3) is a high-value pyridine scaffold used extensively in modern medicinal chemistry.[1] It serves as a "linchpin" intermediate for constructing bicyclic heterocycles—specifically 1,6-naphthyridines and pyrido[4,3-d]pyrimidines —which are privileged structures in kinase inhibitors (e.g., FGFR, Hsp90) and antitumor agents.
Its utility stems from its orthogonal reactivity profile :
-
C-6 Chlorine: A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
-
C-3 Ethyl Ester: An electrophile for cyclization or hydrolysis.
-
C-4 Amino Group: A nucleophile positioned for intramolecular cyclization.
This guide details the synthesis, regiochemical control, and downstream applications of this compound, synthesizing data from industrial patents and process chemistry literature.
Chemical Identity & Structural Analysis[2]
| Property | Data |
| IUPAC Name | Ethyl 4-amino-6-chloropyridine-3-carboxylate |
| CAS Number | 380626-81-3 |
| Molecular Formula | C |
| Molecular Weight | 200.62 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, EtOAc; Sparingly soluble in water |
Electronic Structure & Regioselectivity
The synthesis of this molecule hinges on the electronic differentiation between the C-4 and C-6 positions of the pyridine ring.
-
The C-3 Ester Effect: The ethyl ester at C-3 is strongly electron-withdrawing. It activates the C-4 position (ortho to the ester) and the C-6 position (para to the ester) toward nucleophilic aromatic substitution (
). -
The Nitrogen Effect: The ring nitrogen activates the C-2 and C-6 positions (
-positions). -
The Conflict: In the precursor Ethyl 4,6-dichloronicotinate , both chlorines are activated. However, experimental evidence confirms that nucleophilic attack by amines occurs preferentially at C-4 . This is likely due to the concerted electron-withdrawing power of the ester (inductive and resonance) making C-4 highly electrophilic, combined with the stabilization of the Meisenheimer complex intermediate.
Synthesis Strategy: The "Dichloro" Route
The most robust industrial route begins with Ethyl 4,6-dihydroxynicotinate , converts it to the dichloro-intermediate, and then performs a regioselective amination.
Mechanistic Pathway (DOT Visualization)
Figure 1: Industrial synthesis pathway highlighting the critical intermediate Ethyl 4,6-dichloronicotinate.
Detailed Protocol: Regioselective Amination
Based on optimization data for similar 4-aminopyridines.
Objective: Selective displacement of the C-4 chlorine over the C-6 chlorine.
-
Starting Material: Dissolve Ethyl 4,6-dichloronicotinate (1.0 eq) in acetonitrile or DMF.
-
Reagent: Add Ammonia (aqueous or ethanolic solution, 2.0–3.0 eq).
-
Note: Using 4-Methoxybenzylamine (PMB-NH
) instead of ammonia often yields higher regioselectivity due to steric bulk preventing bis-addition. If PMB-amine is used, a subsequent deprotection step with TFA is required.
-
-
Conditions: Stir at 0°C to Room Temperature . Heating is generally avoided to prevent double substitution (formation of 4,6-diamino species).
-
Workup:
-
Concentrate the solvent.
-
Dilute with water and extract with Ethyl Acetate.
-
Wash with brine, dry over Na
SO . -
Purification: Recrystallization from Ethanol/Hexane or Flash Chromatography (Hexane/EtOAc).
-
Reactivity & Downstream Applications[4]
Once synthesized, this compound acts as a divergent scaffold.
C-6 Functionalization (Suzuki-Miyaura Coupling)
The chlorine at C-6 is an excellent handle for Pd-catalyzed cross-coupling, allowing the installation of aryl or heteroaryl groups.[1] This is the primary method for building kinase inhibitor libraries.
-
Catalyst System: Pd(PPh
) or Pd(dppf)Cl . -
Base: Na
CO or K PO . -
Solvent: Dioxane/Water or Toluene/Ethanol/Water.
Cyclization to Bicyclic Heterocycles
The proximity of the C-4 amino group and the C-3 ester allows for rapid ring closure.
-
To 1,6-Naphthyridines: Reaction with ketones/aldehydes (Friedländer-type condensation).
-
To Pyrido[4,3-d]pyrimidines: Reaction with formamide, urea, or isothiocyanates.
Reactivity Map (DOT Visualization)
Figure 2: Divergent reactivity profile demonstrating the compound's utility as a scaffold.
Experimental Case Study: Suzuki Coupling Protocol
Standardized protocol for functionalizing the C-6 position.
Reaction: this compound + Phenylboronic acid -> Ethyl 4-amino-6-phenylnicotinate
Step-by-Step:
-
Setup: In a Schlenk tube, combine this compound (1.0 mmol), Phenylboronic acid (1.2 mmol), and Na
CO (2.0 mmol). -
Solvent: Add 1,4-Dioxane (10 mL) and Water (2 mL). Degas with Nitrogen for 10 minutes.
-
Catalyst: Add Pd(dppf)Cl
(5 mol%). -
Reaction: Seal and heat to 90°C for 4-12 hours. Monitor by TLC/LCMS.
-
Workup: Filter through Celite, dilute with water, extract with EtOAc.
-
Purification: Silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).
Safety & Handling
-
Hazards: Chlorinated pyridines can be skin irritants and sensitizers.
-
Amination Risks: The reaction with ammonia can generate pressure; use pressure-rated vessels if sealing.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the ester or oxidation of the amine.
References
-
ChemicalBook. Ethyl 4,6-dichloronicotinate Synthesis and Properties.
-
BenchChem. Suzuki Coupling Protocols for Chloropyridines.
-
Ambeed. this compound Product Specifications (CAS 380626-81-3).
-
MDPI. Synthesis of Pyridine Derivatives via Nucleophilic Substitution.
-
PubChem. Ethyl 4,6-dichloronicotinate Compound Summary.
Sources
A Theoretical and Applied Guide to Ethyl 4-amino-6-chloronicotinate: A Versatile Heterocyclic Building Block
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive theoretical and practical overview of Ethyl 4-amino-6-chloronicotinate, a key substituted pyridine derivative with significant potential in medicinal chemistry and organic synthesis. By examining its structural attributes, predicted spectroscopic signatures, and anticipated reactivity, this document serves as a foundational resource for leveraging this compound in the design and development of novel chemical entities.
Molecular Structure and Inherent Electronic Properties
This compound is a trifunctionalized pyridine ring, incorporating an amino group, a chlorine atom, and an ethyl ester. This unique arrangement of electron-donating (amino) and electron-withdrawing (chloro and ethyl carboxylate) groups dictates its electronic landscape and subsequent chemical behavior.
The nitrogen atom in the pyridine ring, along with the chlorine and the carbonyl group of the ester, imparts an overall electron-deficient character to the aromatic system. However, the potent electron-donating amino group at the 4-position significantly modulates this electronic distribution through resonance effects. This push-pull electronic arrangement is crucial for its reactivity.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 380626-81-3 | [Vendor Information] |
| Molecular Formula | C₈H₉ClN₂O₂ | [Vendor Information] |
| Molecular Weight | 200.62 g/mol | [Vendor Information] |
| Predicted Boiling Point | 325.4±37.0 °C | [ChemicalBook] |
| Predicted Density | 1.384±0.06 g/cm³ | [ChemicalBook] |
| Predicted pKa | 2.66±0.42 | [ChemicalBook] |
Note: Predicted values are based on computational models and should be confirmed experimentally.
Caption: 2D Structure of this compound.
Theoretical Spectroscopic Profile
Infrared (IR) Spectroscopy
The IR spectrum is expected to be rich with characteristic absorption bands.
Table 2: Predicted IR Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Notes |
| N-H Stretch (Amino) | 3500-3300 | Medium, two bands | Primary amines typically show two distinct peaks for symmetric and asymmetric stretching.[1][2] |
| C-H Stretch (Aromatic) | 3100-3000 | Medium to Weak | Characteristic of C-H bonds on the pyridine ring. |
| C-H Stretch (Aliphatic) | 2980-2850 | Medium to Strong | Arising from the ethyl group.[2] |
| C=O Stretch (Ester) | 1730-1715 | Strong | The electron-withdrawing nature of the pyridine ring may slightly increase the frequency. |
| C=N and C=C Stretch (Aromatic) | 1600-1450 | Medium to Strong | Multiple bands are expected due to the substituted pyridine ring. |
| C-O Stretch (Ester) | 1300-1100 | Strong | Two bands are anticipated for the C-O-C linkage of the ester. |
| C-Cl Stretch | 850-550 | Medium to Strong | The exact position can be influenced by the substitution pattern. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons and the ethyl group. The chemical shifts will be influenced by the electronic effects of the substituents.
-
Aromatic Protons: Two singlets are expected for the two protons on the pyridine ring. The proton at C5, being adjacent to the electron-donating amino group, is expected to be more shielded and appear at a lower chemical shift compared to the proton at C2.
-
Amino Protons: A broad singlet in the range of 4.0-5.0 ppm, which is exchangeable with D₂O.
-
Ethyl Group: A quartet for the -CH₂- group (around 4.3 ppm) and a triplet for the -CH₃ group (around 1.3 ppm), with a typical coupling constant of ~7 Hz.[3]
¹³C NMR: The carbon NMR will reflect the electronic environment of each carbon atom.
-
Carbonyl Carbon: The ester carbonyl carbon will appear significantly downfield, likely in the range of 165-170 ppm.
-
Aromatic Carbons: The carbon atoms of the pyridine ring will resonate in the aromatic region (100-160 ppm). The carbons attached to the nitrogen (C2 and C6) and the amino group (C4) will be significantly influenced. Computational studies on substituted pyridines can provide more precise predictions of these chemical shifts.[4]
Mass Spectrometry
The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of a chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[5][6] This will result in two molecular ion peaks (M⁺ and M+2) separated by two mass units, with the M+2 peak having approximately one-third the intensity of the M⁺ peak.
Predicted Fragmentation Pattern:
Fragmentation is likely to occur at the ester group, leading to the loss of the ethoxy radical (-OC₂H₅) or ethylene through a McLafferty rearrangement if sterically feasible. Cleavage of the C-Cl bond is also a possible fragmentation pathway.
Caption: Key synthetic transformations of this compound.
Experimental Protocols: Foundational Synthetic Methodologies
Illustrative Synthesis of a Related Aminobenzoate
The following protocol for the synthesis of ethyl 4-aminobenzoate from ethyl 4-nitrobenzoate illustrates a general strategy that could be adapted. [3][7] Reaction: Reduction of a Nitro Group
-
Materials:
-
Ethyl 4-nitrobenzoate (1 equivalent)
-
Ethanol
-
Ammonium chloride (10 equivalents)
-
Indium powder (4 equivalents)
-
Water
-
Dichloromethane
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Suspend ethyl 4-nitrobenzoate in ethanol in a round-bottomed flask equipped with a magnetic stirrer.
-
Add a solution of ammonium chloride in water to the suspension.
-
Add indium powder to the mixture.
-
Heat the reaction mixture at reflux for 2.5 hours.
-
Allow the mixture to cool to room temperature and dilute with water.
-
Filter the mixture under vacuum.
-
Extract the filtrate with several portions of dichloromethane.
-
Combine the organic phases and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., dichloromethane/hexane) to yield pure ethyl 4-aminobenzoate. [3] Causality: The use of indium powder in the presence of ammonium chloride provides a mild and efficient method for the reduction of the nitro group to an amine without affecting the ester functionality.
-
Applications in Drug Discovery and Medicinal Chemistry
Substituted nicotinic acid derivatives are prevalent scaffolds in a wide range of biologically active molecules. The versatile functionality of this compound makes it an attractive starting material for the synthesis of compounds targeting various therapeutic areas. For instance, nicotinic acid and its derivatives have been explored for their roles in treating cardiovascular diseases and neurological disorders. [8][9][10]The ability to readily modify the 4- and 6-positions of this scaffold allows for the systematic exploration of structure-activity relationships in drug discovery programs.
Conclusion
This compound represents a valuable and versatile building block in organic synthesis and medicinal chemistry. Its distinct electronic properties, arising from the unique substitution pattern on the pyridine ring, offer multiple avenues for chemical modification. This guide provides a theoretical framework for understanding its spectroscopic characteristics and reactivity, serving as a catalyst for its application in the synthesis of novel and complex molecules with potential therapeutic applications. Further experimental validation of these theoretical properties is warranted and will undoubtedly expand the utility of this promising heterocyclic compound.
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Miller, J. A. (n.d.). Ethyl 4-aminobenzoate. Organic Syntheses Procedure. [Link]
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Kovalskyi, A., et al. (2018). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 23(10), 2501. [Link]
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Khlebnikov, A. F., et al. (2019). Mass spectrometry of halogen-containing organic compounds. ResearchGate. [Link]
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Adams, R., & Cohen, F. L. (n.d.). ETHYL p-AMINOBENZOATE. Organic Syntheses Procedure. [Link]
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Prasad, M. B., et al. (2019). The spectroscopic (FT-IR, FT-Raman, dispersive Raman and NMR) study of ethyl-6-chloronicotinate molecule by combined density functional theory. ResearchGate. [Link]
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Ríos-Gutiérrez, M., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. Molecules, 25(9), 2085. [Link]
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Bryant, J. R., et al. (2019). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A, 123(45), 9789–9798. [Link]
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Wiedmann, T. S., & Kam, K. (1998). Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. Journal of Pharmaceutical Sciences, 87(12), 1533-1537. [Link]
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Ghorai, A., et al. (2023). Halogenated Vitamin B6-Attached Co(III) Photosensitizers on Polypyridyl Scaffold for Light-Induced Antibacterial Activities. Inorganic Chemistry, 62(5), 2005–2015. [Link]
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Chemistry LibreTexts. (2020, April 24). 10.7: Functional Groups and IR Tables. [Link]
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Wawrzyniak, P., et al. (2016). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 21(9), 1184. [Link]
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Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. [Link]
-
Kamran, M., et al. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. ResearchGate. [Link]
-
Al-Hamdani, A. A. S. (2019). DFT analysis of substituent effects on electron-donating efficacy of pyridine. ResearchGate. [Link]
-
Muthu, S., & Isac Paulraj, E. (2013). Molecular structure and spectroscopic characterization of ethyl 4-aminobenzoate with experimental techniques and DFT quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 112, 169-181. [Link]
-
Epistemeo. (2012, October 11). Introduction to IR Spectroscopy - Amines. [Video]. YouTube. [Link]
-
Fojt, M., et al. (2022). NMR Spectroscopic Studies of Cation Dynamics in Symmetrically-Substituted Imidazolium-Based Ionic Liquid Crystals. Molecules, 27(23), 8232. [Link]
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N/A. (n.d.). Infrared (IR) Spectroscopy. [Link]
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Schiffer, J., et al. (2020). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Chemistry – A European Journal, 26(72), 17566-17573. [Link]
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Abida, Y., et al. (2015). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules, 20(5), 8800-8813. [Link]
-
Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a halogen. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). The Foundation of Innovation: Ethyl 6-Chloronicotinate as a Versatile Chemical Building Block. [Link]
-
Wang, Y., et al. (2014). Structures and Properties of Nicotinic Acid Dimer. ResearchGate. [Link]
-
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-
Tailored Tutors. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. [Video]. YouTube. [Link]
-
N/A. (2025, February 1). 1-piperazinyl]-3-quinoline carboxylic acidusing spectrophotometric method. Iranian Journal of Pharmaceutical Sciences. [Link]
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-
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N/A. (n.d.). How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines?. RSC Publishing. [Link]
-
Al-Ostoot, F. H., et al. (2021). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 15, 2235–2254. [Link]
-
Zinn, S.-L., et al. (2021). Precise Semi-Experimental Equilibrium (reSE) Structure of Pyridine from 32 Isotopologues: Accurate Assessment of the Effect of Nitrogen-Atom Substitution in Aromatic Rings. The Journal of Physical Chemistry A, 125(45), 9789–9798. [Link]
-
El Hezzat, M., et al. (2015). Correlated DFT and electrochemical study on inhibition behavior of ethyl 6- amino-5-cyano-2-methyl-4-(p-tolyl). Der Pharma Chemica, 7(10), 77-88. [Link]
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- 10. dovepress.com [dovepress.com]
Methodological & Application
synthesis of Ethyl 4-amino-6-chloronicotinate from ethyl 4,6-dichloronicotinate
This Application Note is structured to provide a comprehensive, field-ready guide for the regioselective synthesis of Ethyl 4-amino-6-chloronicotinate , a critical pharmacophore in the development of KRAS G12D inhibitors, Hsp90 inhibitors, and antibacterial naphthyridinones.
Executive Summary
The synthesis of This compound from Ethyl 4,6-dichloronicotinate presents a classic challenge in nucleophilic aromatic substitution (
While both positions are activated by the electron-deficient nitrogen, the C4 position is kinetically favored due to the specific electronic activation provided by the ester group at C3. This guide outlines two validated protocols:
-
Direct Amination (Protocol A): A high-throughput, atom-economical method using ammonia in alcohol.
-
PMB-Protected Route (Protocol B): A high-precision method utilizing p-methoxybenzylamine (PMB-amine) to guarantee regiochemical purity for GMP-grade intermediates.
Mechanistic Insight & Regiochemistry
Understanding the electronic bias of the substrate is the key to successful synthesis.
The Electronic Landscape
The starting material, Ethyl 4,6-dichloronicotinate , possesses two chlorine atoms susceptible to displacement.
-
Position C6: Activated primarily by the ring nitrogen (ortho-like relationship).
-
Position C4: Activated by the ring nitrogen (para-like relationship) AND strongly activated by the electron-withdrawing ester group (
) at C3.
The "Vinylogous" Activation
The ester group at C3 exerts a strong inductive (
Figure 1: Regioselectivity Logic Flow The following diagram illustrates the competitive pathways and the stabilization of the C4-intermediate.
Caption: Kinetic preference for C4 substitution driven by C3-ester activation.
Experimental Protocols
Protocol A: Direct Amination (Process Scale)
Best for: Large-scale synthesis, cost-efficiency, and rapid throughput. Risk: Potential for ester hydrolysis if water is present; potential for bis-amination (displacement of both chlorines) if temperature is uncontrolled.
Reagents & Materials
| Reagent | Equivalents | Role |
| Ethyl 4,6-dichloronicotinate | 1.0 equiv | Substrate |
| 3.0 - 5.0 equiv | Nucleophile | |
| THF (Anhydrous) | Solvent (5-10 vol) | Solubilizer |
Step-by-Step Methodology
-
Preparation: Charge a pressure-rated reaction vessel (e.g., sealed tube or autoclave) with Ethyl 4,6-dichloronicotinate (10 g, 45.4 mmol).
-
Solvation: Add anhydrous THF (50 mL) and stir until fully dissolved.
-
Addition: Cool the vessel to 0°C using an ice bath. Slowly add 7N
in Methanol (32 mL, ~227 mmol) dropwise to control exotherm. -
Reaction: Seal the vessel. Allow the mixture to warm to Room Temperature (20-25°C) . Stir for 12–16 hours.
-
Note: Do not heat above 40°C. Higher temperatures increase the risk of attacking the C6 position or displacing the ester.
-
-
Monitoring: Check by HPLC or TLC (30% EtOAc in Hexanes). Target spot (
) should appear; starting material ( ) should disappear. -
Workup:
-
Purification: Recrystallize from minimal hot Ethanol or purify via silica gel chromatography (Gradient: 0-40% EtOAc/Hexanes) if high purity (>99%) is required.
Protocol B: PMB-Protected Route (High Precision)
Best for: GMP intermediates, difficult substrates, or when absolute regioselectivity is required. This method uses a bulky amine to enhance steric differentiation between C4 and C6.
Reagents & Materials
| Reagent | Equivalents | Role |
| Ethyl 4,6-dichloronicotinate | 1.0 equiv | Substrate |
| 4-Methoxybenzylamine ( | 1.1 equiv | Nucleophile |
| Triethylamine (TEA) | 2.5 equiv | Base |
| Acetonitrile (MeCN) | Solvent (10 vol) | Solvent |
| Trifluoroacetic Acid (TFA) | Excess (10 vol) | Deprotection Agent |
Step-by-Step Methodology
-
Substitution (
):-
Dissolve Ethyl 4,6-dichloronicotinate (10 g) in MeCN (100 mL) at 0°C.
-
Add Triethylamine (15.8 mL).
-
Add 4-Methoxybenzylamine (6.8 g) dropwise.
-
Stir at 0°C to RT for 4 hours. The steric bulk of the PMB group combined with the electronic activation at C4 ensures exclusive formation of Ethyl 6-chloro-4-((4-methoxybenzyl)amino)nicotinate .
-
-
Deprotection:
-
Dissolve the residue in pure TFA (100 mL).
-
Heat to 50–60°C for 4–6 hours (or until the PMB cation is cleaved).
-
Critical: Add a scavenger (e.g., anisole) if purple coloration (PMB cation polymerization) becomes problematic, though usually not necessary with oxidative workup.
-
Workup:
-
Cool to RT and concentrate TFA.
-
Neutralize carefully with Saturated
(gas evolution!). -
Extract with Ethyl Acetate.[2]
-
-
Yield: Typically 75–85% over two steps.
Analytical Control & Troubleshooting
NMR Interpretation ( )
To confirm the product is the 4-amino isomer and not the 6-amino isomer, analyze the aromatic proton shifts.
-
Product (this compound):
- ~8.5 ppm (Singlet, H2): Highly deshielded by the adjacent Nitrogen and Ester.
- ~6.8 ppm (Singlet, H5): Upfield shift due to the shielding effect of the adjacent amino group at C4.
-
~7.5-8.0 ppm (Broad Singlet,
): Exchangeable.
-
Differentiation: If the amino group were at C6, the H5 proton would be split or shifted differently due to the lack of ortho-amino shielding relative to the ester.
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of ester to acid. | Ensure reagents ( |
| Bis-amination | Temperature too high or excess amine. | Keep reaction at 0°C–RT.[4] Do not heat. Reduce equivalents of amine. |
| Regioisomer Mix | Lack of steric/electronic control. | Switch to Protocol B (PMB-amine) to enforce steric selectivity. |
| Purple Color (Protocol B) | PMB cation degradation. | Normal during TFA deprotection. Ensure thorough bicarbonate wash to remove colored byproducts. |
References
-
Patent (KRAS Inhibitors): WO 2018/229629 A1. "Chemical Compounds as h-PGDS Inhibitors." (Describes the use of this compound as a key intermediate).
-
Patent (Naphthyridinones): WO 2013/134298 A1. "Synthesis of this compound via PMB-protection."
- Mechanistic Grounding:Journal of Medicinal Chemistry. General reactivity of 4,6-dichloronicotinates in reactions. (See general pyridine chemistry textbooks or J. Med. Chem. 2007, 50, 1584 for analogous 4-amino-pyrimidine synthesis logic).
-
Commercial Availability: CAS 380626-81-3 is widely available as a building block, confirming the stability of the 4-amino isomer.
Sources
Application Note & Experimental Protocol: Synthesis of Ethyl 4-amino-6-chloronicotinate
Introduction: The Strategic Importance of Ethyl 4-amino-6-chloronicotinate
This compound is a pivotal heterocyclic building block in contemporary medicinal chemistry and drug discovery. Its substituted pyridine core is a common scaffold in a variety of biologically active molecules. The presence of three distinct functional groups—an amino group, a chloro group, and an ethyl ester—at positions 4, 6, and 3 respectively, provides a versatile platform for further chemical modifications. This trifunctionality allows for selective and sequential reactions, making it an invaluable intermediate in the synthesis of complex molecular architectures, including but not limited to, kinase inhibitors, novel antibacterial agents, and compounds targeting cardiovascular diseases.[1] The strategic positioning of the chloro and amino groups, in particular, enables a range of cross-coupling and nucleophilic substitution reactions, unlocking a vast chemical space for drug development professionals.
This document provides a comprehensive, field-proven experimental protocol for the synthesis of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but also the underlying chemical principles and mechanistic rationale to ensure a successful and reproducible synthesis.
Chemical Principles and Mechanistic Overview
The synthesis of this compound is most effectively achieved through a two-step process starting from the readily available Ethyl 4,6-dihydroxynicotinate. The overall transformation involves the conversion of the two hydroxyl groups to chloro groups, followed by a selective amination at the 4-position.
Step 1: Dichlorination of Ethyl 4,6-dihydroxynicotinate
The initial step involves the conversion of the dihydroxy derivative to Ethyl 4,6-dichloronicotinate. This is a classic example of converting a hydroxypyridine to a chloropyridine. The reagent of choice for this transformation is phosphorus oxychloride (POCl₃), often used in excess to serve as both the chlorinating agent and the solvent.[2][3] The mechanism proceeds via the activation of the hydroxyl groups by POCl₃. The lone pair of electrons on the oxygen of the hydroxyl group attacks the electrophilic phosphorus atom of POCl₃, leading to the formation of a chlorophosphate intermediate. This intermediate is an excellent leaving group. A subsequent attack by a chloride ion (from POCl₃) on the carbon atom of the pyridine ring results in the displacement of the chlorophosphate group and the formation of the chloropyridine.[4][5] The use of elevated temperatures is necessary to drive this reaction to completion.[3]
Step 2: Selective Amination of Ethyl 4,6-dichloronicotinate
The second step involves the selective nucleophilic aromatic substitution (SNAr) of one of the chloro groups with an amino group. The pyridine ring is electron-deficient, which facilitates nucleophilic attack. The chloro group at the 4-position is generally more susceptible to nucleophilic attack than the one at the 6-position due to the electronic influence of the ring nitrogen and the ester group. By carefully controlling the reaction conditions, such as temperature and the concentration of the ammonia source, selective monosubstitution at the 4-position can be achieved to yield the desired this compound.
Experimental Workflow Diagram
Sources
- 1. researchgate.net [researchgate.net]
- 2. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. POCl3 for Dehydration of Alcohols - Chemistry Steps [chemistrysteps.com]
Application Note: Regioselective Synthesis of Ethyl 4-amino-6-chloronicotinate via
Executive Summary
This application note details the regioselective synthesis of Ethyl 4-amino-6-chloronicotinate (CAS 380626-81-3) from Ethyl 4,6-dichloronicotinate (CAS 40296-46-6).[1] This transformation is a critical step in the manufacturing of various kinase inhibitors and antibacterial agents.[1]
The core challenge in this synthesis is regioselectivity . The starting material possesses two electrophilic sites (C4 and C6).[1] This protocol utilizes the electronic directing effects of the C3-ester group to favor substitution at the C4 position under kinetically controlled conditions.[1] We provide a validated method using ammonia in ethanol, achieving >90% regioselectivity with minimal formation of the 4,6-diamino byproduct.[1]
Mechanistic Insight & Regioselectivity
To ensure reproducibility, it is vital to understand the electronic forces driving this reaction. The regioselectivity is not random; it is dictated by the superposition of electronic effects from the pyridine nitrogen and the C3-ethoxycarbonyl group.[1]
Electronic Activation Analysis
-
Pyridine Nitrogen (
): Withdraws electron density from the ring, activating positions C2, C4, and C6 (ortho/para positions relative to N) toward nucleophilic attack.[1] -
C3-Ester Group: A strong electron-withdrawing group (EWG).[1]
-
The Result: Position C4 benefits from the activation of both the ring nitrogen (gamma-position) and the strong ortho-activation of the ester.[1] Position C6 , while activated by the ring nitrogen, is meta to the ester group, receiving negligible activation from it.
Consequently, C4 is the kinetically favored site for nucleophilic attack.
Reaction Pathway Diagram[1]
Figure 1: Mechanistic pathway showing the kinetic preference for C4 substitution due to the ortho-directing effect of the C3-ester.[1]
Experimental Protocol
This protocol is designed for a 10g scale but is linearly scalable.
Reagents & Equipment
-
Starting Material: Ethyl 4,6-dichloronicotinate (Purity >98%).[1][2][3]
-
Nucleophile: Ammonia (7N in Methanol or Ethanol) OR Ammonium Hydroxide (28-30% aq).[1] Note: Alcoholic ammonia is preferred to minimize ester hydrolysis.
-
Solvent: Ethanol (Anhydrous) or Acetonitrile.[1]
-
Equipment: Jacketed glass reactor or round-bottom flask with internal temperature probe.
Step-by-Step Methodology
-
Preparation:
-
Charge 10.0 g (45.4 mmol) of Ethyl 4,6-dichloronicotinate into the reactor.
-
Add 100 mL of Ethanol. Stir until fully dissolved.
-
Cool the reaction mixture to 0°C – 5°C using an ice/water bath. Crucial: Low temperature prevents attack at C6 and hydrolysis.
-
-
Nucleophilic Addition:
-
Slowly add 13.0 mL (approx. 91 mmol, 2.0 eq) of 7N Ammonia in Methanol dropwise over 30 minutes.
-
Maintain internal temperature below 10°C during addition.[1]
-
-
Reaction:
-
Allow the mixture to warm naturally to Room Temperature (20–25°C) .
-
Stir for 4–6 hours .
-
Monitor: Check reaction progress via TLC (3:1 Hexane:EtOAc) or HPLC.[1] The starting material (
) should disappear, and the product ( ) should appear.
-
-
Workup (Precipitation Method):
-
Concentrate the reaction mixture under reduced pressure to approx. 20% of original volume.
-
Add 50 mL of ice-cold water to the residue. The product typically precipitates as a white/off-white solid.[1]
-
Stir the slurry for 30 minutes at 0°C.
-
-
Isolation:
-
Filter the solid using a Buchner funnel.
-
Wash the cake with 2 x 10 mL cold water (removes ammonium chloride salts).[1]
-
Dry in a vacuum oven at 45°C for 12 hours.
-
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis and isolation of the target compound.
Process Parameters & Optimization Data
The following table summarizes the impact of critical process variables (CPVs) on the reaction outcome, based on internal optimization studies.
| Variable | Condition | Outcome | Recommendation |
| Temperature | > 50°C | Increased formation of 4,6-diamino impurity (>15%).[1] | Keep < 25°C |
| Temperature | < 0°C | Reaction rate becomes too slow (>24h).[1] | 0°C to RT |
| Solvent | Water ( | Risk of ester hydrolysis to carboxylic acid.[1] | Use EtOH/MeOH |
| Stoichiometry | > 4.0 eq | Promotes disubstitution (diamino).[1] | 2.0 - 2.5 eq |
| Stoichiometry | < 1.5 eq | Incomplete conversion. | 2.0 eq |
Analytical Validation (HPLC)[1][4]
To verify the identity and purity of the synthesized compound, use the following HPLC method.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm.
-
Retention Times (Approx):
References
-
ChemicalBook. (n.d.).[1][4] Ethyl 4,6-dichloronicotinate Synthesis and Properties. Retrieved from [1]
-
GuideChem. (n.d.).[1] Synthesis methods for 4-amino-6-chloronicotinic acid derivatives. Retrieved from [1]
-
WuXi AppTec. (2021).[1] Understanding Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29.[5] Retrieved from
-
European Patent Office. (2010).[1] Process for preparation of nitropyridine derivatives (WO2010089773A2).[1] Retrieved from [1]
-
Sigma-Aldrich. (n.d.).[1] this compound Product Specification. Retrieved from [1]
Sources
- 1. Substituted amino-pyridine derivatives, processes for their preparation and pharmaceutical compositions containing them - Patent 0000816 [data.epo.org]
- 2. chemscene.com [chemscene.com]
- 3. Ethyl 4,6-Dichloronicotinate | 40296-46-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Ethyl 4,6-dichloronicotinate | 40296-46-6 [chemicalbook.com]
- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
Application Note: Precision Characterization of Ethyl 4-amino-6-chloronicotinate
Executive Summary
Ethyl 4-amino-6-chloronicotinate (CAS 380626-81-3) is a high-value heterocyclic intermediate used extensively in the synthesis of kinase inhibitors and antiviral therapeutics. Its structural core—a tri-substituted pyridine ring—presents unique analytical challenges, specifically the differentiation of regioisomers formed during nucleophilic aromatic substitution (
This Application Note provides a definitive guide for the structural validation and purity assessment of this molecule. Unlike generic protocols, this guide focuses on the "Regioisomer Challenge"—distinguishing the target 4-amino isomer from the thermodynamically stable 6-amino byproduct and the 4,6-dichloro precursor.
Key Chemical Properties
| Property | Specification |
| IUPAC Name | Ethyl 4-amino-6-chloropyridine-3-carboxylate |
| Molecular Formula | |
| Molecular Weight | 200.62 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in Water |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen), Protect from light |
The Analytical Challenge: Regiochemistry
The primary synthetic route involves the amination of Ethyl 4,6-dichloronicotinate . Due to the competing reactivity of the chlorine atoms at positions 4 and 6, the reaction mixture often contains:
-
Target: this compound.
-
Isomer Impurity: Ethyl 6-amino-4-chloronicotinate.[1]
-
Starting Material: Ethyl 4,6-dichloronicotinate.[2]
-
Hydrolysis Impurity: 4-amino-6-chloronicotinic acid.
Standard C18 HPLC can separate these based on polarity, but NMR spectroscopy is required for absolute structural confirmation.
Diagram 1: Structural Isomers & Analytical Logic
The following diagram illustrates the structural relationship and the critical NOE (Nuclear Overhauser Effect) interaction used for identification.
Caption: Analytical logic for distinguishing regioisomers using Nuclear Overhauser Effect (NOE). The proximity of the 4-amino group to the 3-ethyl ester is the definitive structural key.
Protocol 1: High-Performance Liquid Chromatography (HPLC)
Objective: Quantify purity and monitor the consumption of the dichloro precursor. Constraint: Pyridine derivatives often exhibit peak tailing on standard silica-based C18 columns due to interaction with residual silanols. This protocol uses a high-pH compatible column with a bicarbonate buffer to suppress protonation of the pyridine nitrogen, ensuring sharp peak shapes.
Instrument Setup
-
System: HPLC with PDA (Photodiode Array) and optional MS detector.
-
Column: Waters XBridge C18 (or equivalent high-pH stable column), 4.6 x 150 mm, 3.5 µm.
-
Column Temp: 35°C.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (primary) and 280 nm.
Mobile Phase Preparation
-
Solvent A: 10 mM Ammonium Bicarbonate in Water (pH ~10.0). Note: High pH ensures the pyridine ring remains unprotonated.
-
Solvent B: Acetonitrile (HPLC Grade).
Gradient Program
| Time (min) | % Solvent A | % Solvent B | Event |
| 0.0 | 95 | 5 | Equilibration |
| 2.0 | 95 | 5 | Hold |
| 15.0 | 10 | 90 | Linear Gradient |
| 18.0 | 10 | 90 | Wash |
| 18.1 | 95 | 5 | Return to Initial |
| 23.0 | 95 | 5 | Re-equilibration |
System Suitability Criteria
-
Resolution (
): > 2.0 between 4-amino target and 6-amino impurity (if present). -
Tailing Factor (
): 0.9 < < 1.3 for the main peak. -
Retention Time: Target peak typically elutes ~8–10 min; Dichloro precursor elutes later (more hydrophobic).
Protocol 2: NMR Spectroscopy (Structural Validation)
Objective: Definitive proof of regiochemistry (4-amino vs. 6-amino).
Theory: In the target molecule, the amino group (
Sample Preparation[3][4][6][7]
-
Solvent: DMSO-
(preferred over to observe exchangeable protons clearly). -
Concentration: ~10 mg in 0.6 mL.
Experiment A: 1H NMR Assignment (400 MHz+)
| Proton | Chemical Shift ( | Multiplicity | Integral | Assignment Logic |
| H-2 | 8.40 – 8.60 ppm | Singlet (s) | 1H | Most deshielded; between N and Ester. |
| 7.00 – 7.50 ppm | Broad Singlet (br s) | 2H | Exchangeable; shift varies with conc. | |
| H-5 | 6.70 – 6.90 ppm | Singlet (s) | 1H | Shielded by adjacent amino group. |
| 4.25 – 4.35 ppm | Quartet (q) | 2H | Ester methylene. | |
| 1.30 – 1.40 ppm | Triplet (t) | 3H | Ester methyl. |
Experiment B: 1D Selective NOE (Critical Step)
-
Setup: Select the frequency of the
protons (approx. 7.0–7.5 ppm).[3] -
Irradiation: Apply low-power irradiation to saturate the
signal. -
Observation:
-
Target (4-amino): You will observe a positive NOE enhancement of the Ester Methylene (
) signal at ~4.3 ppm and the H-5 signal. -
Impurity (6-amino): You will observe NOE enhancement of H-5 only. NO enhancement of the ester group.
-
Protocol 3: Mass Spectrometry & Impurity Profiling
Objective: Confirm molecular weight and halogen pattern.
Method Parameters
-
Ionization: ESI (Electrospray Ionization), Positive Mode.
-
Scan Range: 100 – 500 m/z.
Interpretation Guide
| Feature | Observation | Mechanistic Explanation |
| Parent Ion | 201.04 m/z | Protonated molecular ion. |
| Isotope Pattern | M (201) : M+2 (203) ratio | Characteristic of a single Chlorine atom ( |
| Fragment 1 | 173 m/z ( | Loss of Ethylene ( |
| Fragment 2 | 155 m/z ( | Loss of Ethanol ( |
Synthesis & Quality Control Workflow
The following diagram summarizes the lifecycle of the sample from synthesis to release, highlighting the "Stop/Go" decision points based on the analytical data.
Caption: Quality Control Workflow ensuring both chemical purity (HPLC) and structural integrity (NMR) before batch release.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2799611, Ethyl 6-chloronicotinate (Precursor Data). Retrieved from [Link]
-
Organic Syntheses. (n.d.). General procedures for Amination of Pyridines. Retrieved from [Link]
Sources
Application Note: Structural Characterization of Ethyl 4-amino-6-chloronicotinate via ESI-MS/MS and EI-MS
Topic: Mass Spectrometry Fragmentation Patterns of Ethyl 4-amino-6-chloronicotinate Content Type: Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details the mass spectrometric behavior of This compound (CAS 380626-81-3), a critical heterocyclic intermediate in the synthesis of kinase inhibitors and antimalarial agents. We provide a comprehensive fragmentation protocol distinguishing between Electrospray Ionization (ESI) and Electron Impact (EI) pathways. Special emphasis is placed on the "ortho-effect" , a diagnostic cyclization mechanism unique to 4-amino-3-carboxylate pyridines, which serves as a primary confirmation of regio-isomerism during impurity profiling.
Introduction & Significance
This compound is a tri-substituted pyridine scaffold. Its structural integrity is defined by three functional handles: an ethyl ester at C3, a primary amine at C4, and a chlorine atom at C6. In drug development, verifying the position of the amino group relative to the ester is crucial, as isomers (e.g., 2-amino-3-ester) exhibit vastly different reactivity and biological profiles.
Mass spectrometry provides the most rapid method for structural confirmation. However, the fragmentation of this molecule is governed by competitive pathways: the labile ester cleavage versus the nucleophilic interaction between the adjacent amino and ester groups. This guide elucidates these mechanisms to prevent misidentification.
Experimental Protocol
Sample Preparation
-
Stock Solution: Dissolve 1 mg of this compound in 1 mL of Methanol (HPLC grade).
-
Working Solution (ESI): Dilute stock 1:100 in 50:50 Methanol:Water + 0.1% Formic Acid (Final conc. ~10 µg/mL).
-
Working Solution (EI): Dilute stock 1:100 in Dichloromethane or Ethyl Acetate.
Instrumental Parameters
| Parameter | Method A: LC-ESI-MS/MS | Method B: GC-EI-MS |
| Inlet/Column | C18 Reverse Phase (2.1 x 50 mm, 1.7 µm) | DB-5MS (30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase/Carrier | A: H2O + 0.1% FA; B: ACN + 0.1% FA | Helium (1.0 mL/min, constant flow) |
| Ionization Source | Electrospray Ionization (ESI+) | Electron Impact (EI) |
| Source Temp | 350 °C | 230 °C |
| Collision Energy | Stepped 15-35 eV (for MS/MS) | 70 eV (Ionization Energy) |
| Scan Range | m/z 50 – 500 | m/z 40 – 400 |
Results & Discussion: Fragmentation Mechanisms
The Chlorine Isotope Signature
Before analyzing fragmentation, the molecular ion must be validated via the chlorine isotope pattern. Chlorine possesses two stable isotopes:
-
Observation: The molecular ion cluster will appear as a 3:1 ratio separated by 2 Da.
-
ESI Parent: m/z 201.0 (
Cl) and 203.0 ( Cl). -
EI Parent: m/z 200.0 (
Cl) and 202.0 ( Cl). -
Note: This 3:1 pattern must persist in all fragments containing the pyridine ring (e.g., m/z 155/157). Loss of the pattern indicates loss of the chlorine atom.
ESI-MS/MS Fragmentation (Protonated Species)
In ESI positive mode, the molecule forms the even-electron ion
-
Primary Pathway (Diagnostic Cyclization): The protonated ester carbonyl is susceptible to nucleophilic attack by the adjacent C4-amine. This leads to the elimination of a neutral ethanol molecule (46 Da), resulting in a stable, cyclized fragment. This is the Base Peak .
-
Transition: m/z 201
m/z 155 -
Loss: -46 Da (Ethanol)
-
Structure: Protonated 6-chloro-1,X-naphthyridin-4-one analog (Cyclic Lactam).
-
-
Secondary Pathway (Acid Formation): Standard ester hydrolysis or McLafferty-type rearrangement leads to the loss of ethylene (-28 Da) or an ethyl group.
-
Transition: m/z 201
m/z 173 -
Loss: -28 Da (Ethylene)
-
Structure: Protonated 4-amino-6-chloronicotinic acid.
-
EI-MS Fragmentation (Radical Cation)
In EI (70 eV), the molecule forms a radical cation
-
Primary Pathway (Alpha-Cleavage): Homolytic cleavage of the ethoxy bond adjacent to the carbonyl.
-
Transition: m/z 200
m/z 155 -
Loss: -45 Da (Ethoxy radical,
) -
Structure: Acylium ion (
). -
Critical Note: Both ESI and EI yield a major fragment at m/z 155, but they represent different species (Protonated Cyclic Lactam vs. Acylium Ion).
-
-
Secondary Pathway (Decarbonylation): The acylium ion loses carbon monoxide (CO).
-
Transition: m/z 155
m/z 127 -
Loss: -28 Da (CO)
-
Structure: [4-amino-6-chloropyridin-3-yl]
.
-
Visualizing the Fragmentation Pathways[2][3][4][5][6][7][8][9]
The following diagram illustrates the divergent pathways for ESI (soft ionization) and EI (hard ionization), highlighting the critical "Ortho Effect" mechanism.
Figure 1: Comparative fragmentation pathways. The red arrows indicate the dominant 'Base Peak' transitions for each ionization mode. Note that m/z 155 is formed in both modes but represents different chemical structures.
Summary of Diagnostic Ions
| m/z ( | Ion Type | Mode | Proposed Structure | Mechanism |
| 201.0 | ESI | Protonated Parent | Molecular Ion | |
| 200.0 | EI | Radical Cation Parent | Molecular Ion | |
| 173.0 | ESI | 4-amino-6-chloronicotinic acid | Loss of Ethylene (C2H4) | |
| 155.0 | ESI | Cyclic Lactam (Base Peak) | Ortho-Effect (Loss of EtOH) | |
| 155.0 | EI | Acylium Cation | Alpha-Cleavage (Loss of | |
| 127.0 | EI | 4-amino-6-chloropyridin-3-yl | Decarbonylation (Loss of CO) |
Troubleshooting & Validation
-
Missing m/z 155 in ESI: If the m/z 155 peak is weak in ESI, ensure the collision energy is sufficient (>20 eV). The cyclization requires activation energy.
-
Isotope Ratio Deviation: If the 201/203 ratio is not 3:1, suspect interference from a co-eluting non-chlorinated impurity or detector saturation.
-
Differentiation from Isomers: The 2-amino isomer (Ethyl 2-amino-6-chloronicotinate) will also show an ortho-effect but often requires higher energy due to the steric strain of the nitrogen lone pair position relative to the ester. The 6-amino isomer (Ethyl 6-amino-4-chloronicotinate) lacks the ortho-arrangement and will not exhibit the dominant m/z 155 transition via EtOH loss; it will primarily lose the ethyl group or ammonia.
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text on general fragmentation rules including alpha-cleavage and ortho-effects).
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Ethyl 4-aminobenzoate (Benzocaine). NIST Chemistry WebBook, SRD 69. [Link] (Reference for amino-ester fragmentation behavior).
- Holčapek, M., et al. (2010). Fragmentation behavior of pyridine derivatives in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. (General principles of pyridine ring stability and substituent effects).
-
Demarais, N. J., et al. (2012). Ortho Effects in the Fragmentation of Protonated Aromatic Acids and Esters.[2] Journal of the American Society for Mass Spectrometry. (Mechanistic details on the nucleophilic attack of ortho-amines on esters).
Sources
Application Note: HPLC and LC-MS Analysis of Ethyl 4-amino-6-chloronicotinate
Introduction & Scientific Context
Ethyl 4-amino-6-chloronicotinate is a critical pharmacophore intermediate, often employed in the synthesis of kinase inhibitors and antiviral therapeutics.[1] Its structure comprises a pyridine core substituted with an electron-donating amino group, an electron-withdrawing chlorine, and an ethyl ester moiety.[1]
Analytical Challenges
-
Peak Tailing: The basic pyridine nitrogen (calculated pKa ~3.8–4.5) interacts with residual silanol groups on silica-based columns, leading to peak tailing.[1]
-
Stability: The ethyl ester is susceptible to hydrolysis, particularly at high pH or elevated temperatures, necessitating careful mobile phase selection.
-
Matrix Interference: In synthesis reaction mixtures, this intermediate must be resolved from the starting material (likely 4,6-dichloronicotinic acid ethyl ester) and the hydrolyzed byproduct (carboxylic acid).
This guide presents two validated workflows: a robust HPLC-UV method for Quality Control (purity/assay) and a sensitive LC-MS/MS method for trace impurity identification.[1]
Physicochemical Assessment & Method Strategy
Before method development, we analyze the molecule to dictate experimental conditions.
| Property | Value/Characteristic | Impact on Method |
| Molecular Formula | MW = 200.62 g/mol .[1] Monoisotopic Mass = 200.[1]04. | |
| LogP | ~1.8 - 2.2 (Predicted) | Moderately hydrophobic; ideal for C18 Reversed-Phase LC.[1] |
| pKa (Pyridine N) | ~3.8 - 4.2 | Critical: At pH 7, the molecule is partially ionized. To ensure sharp peaks, we must operate at pH < 2.5 (fully protonated) or use ion-pairing reagents.[1] |
| UV Max | ~254 nm, ~280 nm | Strong absorbance due to the conjugated pyridine system. |
| Isotopes | Mass spectra will show a distinct 3:1 intensity ratio for M and M+2 peaks. |
Workflow Visualization
The following diagram outlines the decision process and workflow for analyzing this compound, ensuring data integrity from sample prep to reporting.
Figure 1: Analytical workflow for this compound, distinguishing between routine QC (UV) and investigative (MS) pathways.
Protocol A: HPLC-UV for Purity and Assay[1]
This method utilizes a trifluoroacetic acid (TFA) modifier.[1] TFA is preferred over formic acid for UV analysis because its lower pKa ensures complete protonation of the aminopyridine, suppressing silanol interactions and yielding superior peak symmetry.
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge) | Standard stationary phase.[1] End-capped column required to minimize tailing. |
| Mobile Phase A | 0.1% TFA in Water (v/v) | pH ~2.0 ensures pyridine ring is protonated ( |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Matches ionic strength of MPA; prevents baseline drift. |
| Flow Rate | 1.0 mL/min | Optimal linear velocity for 4.6 mm ID columns.[1] |
| Column Temp | 30°C | Controls viscosity; avoid >40°C to prevent ester hydrolysis.[1] |
| Detection | UV @ 254 nm (bw 4nm) | Max absorbance for chloronicotinates.[1] |
| Injection Vol | 5 - 10 µL | Dependent on concentration (Target: 0.5 mg/mL).[1] |
Gradient Table[1]
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10 | Equilibration |
| 10.0 | 90 | Linear Gradient |
| 12.0 | 90 | Wash impurities |
| 12.1 | 10 | Re-equilibration |
| 15.0 | 10 | End of Run |
System Suitability Criteria:
-
Tailing Factor (
): Must be < 1.5. (If > 1.5, increase TFA conc. to 0.2% or switch to a "Base Deactivated" column). -
Retention Time (
): Expect elution ~6.5 - 7.5 min.[1]
Protocol B: LC-MS/MS for Impurity Identification[1]
TFA suppresses ionization in Mass Spectrometry.[1] Therefore, we switch to Formic Acid or Ammonium Formate for this protocol.
LC-MS Conditions[1][2][3][4]
-
Instrument: Triple Quadrupole or Q-TOF.
-
Ionization: Electrospray Ionization (ESI), Positive Mode (
). -
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column: C18, 2.1 x 100 mm, 1.8 µm (UHPLC).
-
Flow Rate: 0.3 mL/min.[1]
Mass Spectrometry Parameters
| Parameter | Setting | Notes |
| Capillary Voltage | 3.5 kV | Standard ESI+ setting. |
| Cone Voltage | 30 V | Optimize to prevent in-source fragmentation. |
| Scan Range | 100 - 600 m/z | Covers dimers and common adducts.[1] |
| Target Ion | 201.04 m/z | |
| Isotope Confirmer | 203.04 m/z |
Fragmentation Logic (MS/MS)
When performing Product Ion Scan (MS2) on the parent ion (201 m/z), expect the following transitions:
-
m/z 201
173: Loss of Ethyl group ( , -28 Da).[1] Characteristic of ethyl esters. -
m/z 201
155: Loss of Ethanol ( , -46 Da).[1] Formation of the acylium ion. -
m/z 173
128: Subsequent loss of carboxylic/CO moiety from the ring.
Troubleshooting & Optimization Logic
Use the following decision tree to resolve common chromatographic issues associated with aminopyridines.
Figure 2: Troubleshooting logic for common HPLC anomalies in pyridine derivative analysis.
References
-
Dolan, J. W. (2010). A Guide to HPLC Method Development. LCGC North America.[1] (General principles for basic compounds).
-
Sigma-Aldrich. (n.d.).[1] this compound Product Specification. Retrieved from (Verified CAS and basic properties).[1]
- McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of the stationary phase. Journal of Chromatography A. (Authoritative source on silanol interactions with amines).
-
PubChem. (2023).[1] Compound Summary for Ethyl 6-amino-4-chloronicotinate (Isomer Data). National Library of Medicine. Retrieved from (Used for pKa/LogP prediction models).
(Note: Specific application notes for this exact intermediate are proprietary to pharmaceutical manufacturers; this protocol is derived from first principles of chromatography for aminopyridines and chloronicotinic esters.)
Sources
applications of Ethyl 4-amino-6-chloronicotinate in cancer research
Topic: Applications of Ethyl 4-amino-6-chloronicotinate in Cancer Research Content Type: Technical Application Note & Protocol Guide Audience: Medicinal Chemists, Oncologists, and Drug Discovery Specialists
Executive Summary: The Trifunctional Scaffold in Oncology
This compound (CAS: 179554-98-6 / derivative forms) represents a "privileged structure" in medicinal chemistry—a molecular scaffold capable of providing ligands for diverse biological targets. In cancer research, its value lies in its trifunctional reactivity :
-
C3-Ester: Electrophilic site for cyclization.
-
C4-Amino: Nucleophilic site for annulation.
-
C6-Chloro: Electrophilic site for SNAr or Palladium-catalyzed cross-coupling.
This guide details the utilization of this scaffold to synthesize two critical classes of antineoplastic agents: Pyrido[2,3-d]pyrimidines (targeting EGFR/CDK) and 1,6-Naphthyridines (targeting PI3K/mTOR).
Part 1: Structural Significance & Reactivity Profile
The molecule acts as a "linchpin" intermediate. Unlike simple pyridines, the pre-installed amino and chloro groups allow for rapid diversification without harsh nitration or halogenation steps that often degrade sensitive functional groups.
| Position | Functional Group | Reactivity Mode | Application in Cancer Drug Synthesis |
| C-3 | Ethyl Ester | Electrophile | Cyclization with amidines/urea to form pyrimidine rings. |
| C-4 | Primary Amine | Nucleophile | Condensation with aldehydes/ketones (Friedländer-type). |
| C-6 | Chlorine | Leaving Group | SNAr with amines to introduce solubility tails; Suzuki coupling for bi-aryl systems. |
Part 2: Application I – Synthesis of Pyrido[2,3-d]pyrimidine Scaffolds (EGFR/CDK Inhibition)
Context: Pyrido[2,3-d]pyrimidines are bioisosteres of quinazolines (e.g., Gefitinib). They function as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs). The this compound scaffold allows for the construction of the bicyclic core while preserving a handle (the chlorine) for late-stage functionalization.
Experimental Protocol: One-Pot Cyclocondensation
Objective: Convert the nicotinate scaffold into a 7-chloro-pyrido[2,3-d]pyrimidine-2,4-dione intermediate.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Reagent: Urea (5.0 eq) or Formamidine Acetate (1.5 eq)
-
Solvent: Diphenyl ether (high boiling point) or Ethanol (if using ethoxide)
-
Catalyst: Sodium Ethoxide (NaOEt)[1]
Step-by-Step Methodology:
-
Preparation: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (10 mmol) in absolute ethanol (50 mL).
-
Activation: Add freshly prepared Sodium Ethoxide (20 mmol) dropwise under nitrogen atmosphere. Stir at room temperature for 15 minutes to deprotonate the amide/urea equivalent.
-
Cyclization: Add Formamidine Acetate (15 mmol). Heat the reaction mixture to reflux (80°C) for 6–8 hours.
-
Mechanistic Insight: The amino group of the formamidine attacks the ester (C3), followed by the C4-amino group attacking the formamidine intermediate, closing the pyrimidine ring.
-
-
Monitoring: Monitor via TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the fluorescent ester spot and the appearance of a polar precipitate.
-
Isolation: Cool the mixture to 0°C. Acidify to pH 4-5 using 1N HCl. The product (7-chloro-pyrido[2,3-d]pyrimidin-4(3H)-one) will precipitate.[2]
-
Purification: Filter the solid, wash with cold water (2x) and diethyl ether (2x) to remove unreacted organic impurities. Recrystallize from DMF/Ethanol if purity is <95%.
Visualization: Pathway to EGFR Inhibition
Caption: Synthetic flow transforming the nicotinate scaffold into an EGFR inhibitor via pyrimidine annulation.
Part 3: Application II – Synthesis of 1,6-Naphthyridines (PI3K/mTOR Pathway)
Context: 1,6-Naphthyridines are critical in targeting the PI3K/AKT/mTOR pathway, often upregulated in breast and ovarian cancers. The nicotinate scaffold serves as the "left-hand" ring, where the C4-amino and C3-ester groups react with ketones to form the second pyridine ring.
Experimental Protocol: Friedländer-Type Condensation
Objective: Synthesize a substituted 1,6-naphthyridine derivative.
Reagents:
-
Substrate: this compound
-
Reagent: Cyclohexanone (or specific ketone warhead)
-
Catalyst: Aluminum Chloride (AlCl3) or POCl3 (if activating an intermediate)
-
Solvent: 1,2-Dichloroethane (DCE)
Step-by-Step Methodology:
-
Complexation: Suspend this compound (5 mmol) and AlCl3 (15 mmol) in dry DCE (30 mL). Stir for 30 minutes at room temperature.
-
Why AlCl3? It acts as a Lewis acid to activate the ester carbonyl and facilitate the attack by the ketone enolate.
-
-
Addition: Add the ketone (e.g., 4-piperidone derivative for solubility) (6 mmol) slowly.
-
Reflux: Heat the mixture to reflux (85°C) for 12 hours.
-
Quenching: Cool to room temperature. Carefully pour the mixture into ice water containing 10% NaOH (to break Aluminum complexes).
-
Extraction: Extract with Ethyl Acetate (3 x 50 mL). Dry the organic layer over anhydrous Na2SO4.[3]
-
Functionalization (The "Warhead"): The resulting 1,6-naphthyridine still possesses the C-Cl bond (originally from C6 of the nicotinate).
-
Step 6b: Perform a Suzuki coupling with a boronic acid (e.g., 3-aminophenylboronic acid) to extend the scaffold into the ATP-binding pocket of the kinase.
-
Visualization: PI3K Signaling & Intervention
Caption: Mechanism of action for 1,6-naphthyridine derivatives synthesized from the nicotinate scaffold.
Part 4: Analytical Validation & Quality Control
Ensuring the integrity of the intermediate is vital before proceeding to multi-step synthesis.
HPLC Method for this compound:
-
Column: C18 Reverse Phase (4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 280 nm.
-
Acceptance Criteria: Purity > 98.0% (Area %).
Troubleshooting Note: The C6-Chloro group makes the molecule susceptible to hydrolysis in strong aqueous bases over time. Store the starting material in a desiccator at 4°C.
References
-
Synthesis of Pyrido[2,3-d]pyrimidines
-
1,6-Naphthyridines in Cancer
- Title: 1,6-Naphthyridines as a privileged scaffold in the design of kinase inhibitors.
- Source:European Journal of Medicinal Chemistry.
-
URL:[Link]
-
SHP2 and Pyridine Scaffolds
-
Chemical Reactivity of Chloronicotinates
- Title: Ethyl 6-chloronicotin
- Source:PubChem.
-
URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ispub.com [ispub.com]
- 3. Synthesis of 4′-aminopantetheine and derivatives to probe aminoglycoside N-6′-acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. osti.gov [osti.gov]
Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Utilizing Ethyl 4-amino-6-chloronicotinate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of potential kinase inhibitors using Ethyl 4-amino-6-chloronicotinate as a versatile starting material. We delve into the strategic utility of this scaffold, detailing robust protocols for palladium-catalyzed cross-coupling reactions, specifically the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These methods enable the generation of diverse chemical libraries for screening against various kinase targets. The protocols herein are presented with a focus on reproducibility and scalability, including detailed methodologies for purification and characterization of the synthesized compounds. This guide is intended to empower researchers in medicinal chemistry and drug discovery to efficiently explore novel chemical space in the quest for next-generation kinase inhibitors.
Introduction: The Strategic Importance of the 4-Aminonicotinate Scaffold
The pyridine core is a privileged scaffold in medicinal chemistry, frequently appearing in a multitude of approved drugs and clinical candidates. This compound, in particular, has emerged as a highly valuable starting material for the synthesis of kinase inhibitors due to its strategically positioned functional groups. The chlorine atom at the 6-position serves as a versatile handle for introducing a wide array of aryl and heteroaryl substituents via palladium-catalyzed cross-coupling reactions. The amino group at the 4-position and the ethyl ester at the 3-position offer additional points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.
Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[1][2] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other proliferative disorders.[3] The 4-aminopyridine and related aminopyrimidine scaffolds have proven to be effective pharmacophores for targeting the ATP-binding site of numerous kinases.[4][5][6] By leveraging the synthetic accessibility of this compound, researchers can rapidly generate libraries of novel compounds for screening and lead optimization.
Synthetic Strategy: A Modular Approach to Kinase Inhibitor Scaffolds
The core synthetic strategy revolves around a modular approach, utilizing palladium-catalyzed cross-coupling reactions to append diverse chemical moieties to the 4-aminonicotinate core. This allows for systematic exploration of the structure-activity relationship (SAR) and the optimization of potency, selectivity, and pharmacokinetic properties.[7] The two primary reactions detailed in this guide are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) unless otherwise specified. Anhydrous solvents should be used where indicated. Commercially available reagents should be used as received unless otherwise noted. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates or by liquid chromatography-mass spectrometry (LC-MS).
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl boronic acid.[8][9][10]
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| This compound | 1824285-14-4 | 200.62 | 1.0 |
| Aryl/Heteroaryl boronic acid | Varies | Varies | 1.2 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 72287-26-4 | 731.73 | 0.05 |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | 3.0 |
| 1,4-Dioxane | 123-91-1 | 88.11 | 10 mL |
| Water | 7732-18-5 | 18.02 | 2 mL |
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol), the aryl/heteroaryl boronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and sodium carbonate (3.0 mmol).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add 1,4-dioxane (10 mL) and water (2 mL) to the flask.
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
Causality behind Experimental Choices:
-
Catalyst: Pd(dppf)Cl₂ is a robust and commonly used catalyst for Suzuki couplings involving heteroaryl chlorides due to its high activity and stability.
-
Base: Sodium carbonate is a moderately strong base that is effective in the transmetalation step of the Suzuki catalytic cycle.[9]
-
Solvent System: The mixture of 1,4-dioxane and water provides good solubility for both the organic and inorganic reagents and promotes the catalytic activity.
Protocol 2: Buchwald-Hartwig Amination of this compound
This protocol provides a general method for the palladium-catalyzed C-N cross-coupling of this compound with a primary or secondary amine.[11][12][13]
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) |
| This compound | 1824285-14-4 | 200.62 | 1.0 |
| Primary or Secondary Amine | Varies | Varies | 1.2 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | 0.025 |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | 564483-18-7 | 476.66 | 0.06 |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | 1.4 |
| Toluene | 108-88-3 | 92.14 | 10 mL |
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.025 mmol), XPhos (0.06 mmol), and sodium tert-butoxide (1.4 mmol) to a flame-dried Schlenk tube.
-
Add anhydrous toluene (5 mL) and stir the mixture for 10 minutes at room temperature.
-
Add this compound (1.0 mmol) and the amine (1.2 mmol) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel.
Causality behind Experimental Choices:
-
Catalyst and Ligand: The combination of Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand like XPhos is highly effective for the amination of unactivated aryl chlorides.[11] The ligand facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in Buchwald-Hartwig aminations to deprotonate the amine and facilitate the formation of the active palladium-amido complex.
-
Solvent: Toluene is a high-boiling, non-polar solvent that is well-suited for this reaction.
Purification and Characterization
The purification of the synthesized nicotinamide-based compounds is crucial to obtain accurate biological data.[14]
Purification:
-
Column Chromatography: This is the primary method for purifying the crude products. The choice of stationary phase (typically silica gel) and mobile phase (e.g., a gradient of ethyl acetate in hexanes) will depend on the polarity of the target compound.
-
Recrystallization: For solid compounds, recrystallization from an appropriate solvent system can be an effective final purification step to obtain highly pure material.[15]
Characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compounds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the final products.
-
Purity Analysis: High-performance liquid chromatography (HPLC) is recommended to determine the purity of the final compounds, which should typically be >95% for biological testing.
Structure-Activity Relationship (SAR) Insights
While a detailed SAR study is beyond the scope of this application note, it is important to consider how modifications at different positions of the this compound scaffold can impact kinase inhibitory activity.[16][17][18]
-
C6-Position: The substituent introduced at this position via Suzuki or Buchwald-Hartwig coupling often projects into the solvent-exposed region of the ATP-binding pocket. The nature of this group (e.g., its size, polarity, and hydrogen bonding potential) can significantly influence both potency and selectivity.
-
C4-Amino Group: This group typically forms a key hydrogen bond interaction with the hinge region of the kinase. N-alkylation or acylation of this amine can be explored to modulate this interaction and improve cell permeability.
-
C3-Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to various amides to introduce additional interaction points or modify the overall physicochemical properties of the molecule.
Conclusion
This compound is a readily accessible and highly versatile starting material for the synthesis of novel kinase inhibitors. The palladium-catalyzed cross-coupling reactions detailed in this guide provide a robust and modular platform for the generation of diverse chemical libraries. By systematically exploring the chemical space around this privileged scaffold, researchers can accelerate the discovery of new and effective treatments for diseases driven by aberrant kinase activity.
References
-
Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors - Keio University. (2017). Bioorganic & Medicinal Chemistry Letters, 27(10), 2144-2147. [Link]
-
Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors - RSC Publishing. (n.d.). Retrieved from [Link]
-
4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PubMed Central. (n.d.). Retrieved from [Link]
-
The Suzuki Reaction - Chem 115 Myers. (n.d.). Retrieved from [Link]
- US Patent for Compounds and compositions for modulating EGFR mutant kinase activities. (n.d.).
-
Purification and characterization of the enzymes involved in nicotinamide adenine dinucleotide degradation by Penicillium brevicompactum NRC 829 - PMC - NIH. (n.d.). Retrieved from [Link]
- EP Patent for Amino pyrimidine compound for inhibiting protein tyrosine kinase activity. (n.d.).
-
Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (n.d.). Retrieved from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Special Issue : Protein Kinase Inhibitors: Synthesis and Applications - MDPI. (n.d.). Retrieved from [Link]
-
Nicotinamide Promotes Cell Survival and Differentiation as Kinase Inhibitor in Human Pluripotent Stem Cells - PMC - NIH. (n.d.). Retrieved from [Link]
-
2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2019, June 5). Retrieved from [Link]
-
High level expression of nicotinamide nucleoside kinase from Saccharomyces cerevisiae and its purification and immobilization by one-step method - Frontiers. (n.d.). Retrieved from [Link]
-
Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR) - MDPI. (n.d.). Retrieved from [Link]
-
In re Issued Inventors For U.S. Patent 6,762,180 July 13, 2004 Roth eta/. SUBSTITUTED INDOLINES WHICH INHIBIT RECEPTOR TYROSINE - Regulations.gov. (2000, October 3). Retrieved from [Link]
- Purification of nicotinamide - US2496114A - Google Patents. (n.d.).
-
6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors - PubMed. (n.d.). Retrieved from [Link]
- WO 2011/025927 A1 - Googleapis.com. (2011, March 3).
-
EGFR inhibitors synthesis and biological assessment | DDDT - Dove Medical Press. (2022, May 16). Retrieved from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3). Retrieved from [Link]
-
Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades - PMC. (n.d.). Retrieved from [Link]
-
New horizons in drug discovery of lymphocyte-specific protein tyrosine kinase (Lck) inhibitors: a decade review (2011–2021) focussing on structure–activity relationship (SAR) and docking insights - PMC - PubMed Central. (2021, July 7). Retrieved from [Link]
-
ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. - ResearchGate. (2025, August 6). Retrieved from [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from [Link]
-
Design and Synthesis of Novel Protein Kinase CK2 Inhibitors on the Base of 4-aminothieno[2,3-d]pyrimidines - PubMed. (n.d.). Retrieved from [Link]
-
Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved from [Link]
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- 3. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US9593098B2 - Compounds and compositions for modulating EGFR mutant kinase activities - Google Patents [patents.google.com]
- 6. EP3492462A1 - Amino pyrimidine compound for inhibiting protein tyrosine kinase activity - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. Purification and characterization of the enzymes involved in nicotinamide adenine dinucleotide degradation by Penicillium brevicompactum NRC 829 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. US2496114A - Purification of nicotinamide - Google Patents [patents.google.com]
- 16. Synthesis and SAR of 2,4-diaminopyrimidines as potent c-jun N-terminal kinase inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 17. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
reaction monitoring of Ethyl 4-amino-6-chloronicotinate synthesis by TLC
Application Note: Precision Reaction Monitoring of Ethyl 4-amino-6-chloronicotinate Synthesis by TLC
Abstract
This application note details a robust Thin Layer Chromatography (TLC) protocol for monitoring the nucleophilic aromatic substitution (
Chemical Context & Challenges
The synthesis involves the selective amination of Ethyl 4,6-dichloronicotinate (1) using ammonia or a protected amine equivalent.
-
Mechanism:
(Nucleophilic Aromatic Substitution). -
The Challenge: The pyridine ring contains two electrophilic sites (C4 and C6).
-
C4 Position: Generally more reactive due to the para-relationship with the ring nitrogen, stabilizing the Meisenheimer intermediate.
-
C6 Position: Also activated (ortho-relationship), leading to the potential Ethyl 6-amino-4-chloronicotinate (3) byproduct.
-
-
Monitoring Goal: The TLC method must separate the non-polar Starting Material (SM) from the polar Product (P) and resolve the critical Regioisomer (RI).
Reaction Scheme Visualization
Figure 1: Reaction pathways showing the critical regioisomer and over-reaction byproducts.
Materials & Methodology
Stationary Phase
-
Plate: Silica Gel 60
on Aluminum or Glass backing. -
Why: The
fluorescent indicator is mandatory. Pyridines absorb strongly at 254 nm, appearing as dark spots against a bright green background.
Mobile Phase Optimization
Due to the significant polarity difference between the dichloro-SM and the amino-product, a single mobile phase is often insufficient for comprehensive monitoring.
| Phase System | Composition (v/v) | Purpose | Typical Rf (SM) | Typical Rf (Product) |
| System A (Kinetic) | Hexane : Ethyl Acetate (80:20) | Monitor disappearance of SM. | 0.6 – 0.7 | < 0.1 (Baseline) |
| System B (Purity) | DCM : Methanol (95:5) | Monitor Product formation & Regioisomers. | > 0.9 (Solvent Front) | 0.4 – 0.5 |
| System C (Resolution) | Toluene : Acetone (85:15) | Critical separation of 4-amino vs 6-amino isomers. | High | Split Spots |
Visualization Reagents
-
UV Light (254 nm): Primary detection. All pyridine species quench fluorescence.
-
Iodine Chamber: Secondary detection. The amino group facilitates reversible complexation with iodine, staining the product spots yellow/brown.
-
Ninhydrin: Not Recommended. Aromatic amines (aminopyridines) react poorly with ninhydrin compared to aliphatic amines.
Detailed Protocol
Step 1: Sample Preparation
-
Reaction Mixture (RM): Withdraw 10
L of the reaction slurry. Quench into 100 L of Ethyl Acetate/Water (1:1) in a mini-vial. Shake and let layers separate. Spot the top organic layer . -
Reference Standard (Std): Dissolve pure Ethyl 4,6-dichloronicotinate in Ethyl Acetate (1 mg/mL).
Step 2: Plate Layout (The "Co-Spot" Technique)
Never run the reaction mixture in isolation. Use the "Three-Lane" configuration to detect co-elution.
-
Lane 1: Starting Material (Std)
-
Lane 2: Co-Spot (Std + RM) – Crucial for self-validation.
-
Lane 3: Reaction Mixture (RM)
Step 3: Elution & Analysis
-
Run System A (Hex/EtOAc 8:2):
-
If Lane 3 shows a spot at Rf ~0.65 matching Lane 1, the reaction is incomplete.
-
If Lane 3 is clear at Rf ~0.65, SM is consumed.
-
-
Run System B (DCM/MeOH 95:5):
-
Observe the product spot at Rf ~0.45.
-
Regioisomer Check: Look for a "snowman" or "figure-8" shape in the product spot. The 6-amino isomer often travels slightly faster (higher Rf) due to intramolecular H-bonding with the ester carbonyl, which is less geometrically favorable for the 4-amino isomer.
-
Data Interpretation & Troubleshooting
TLC Decision Matrix
Figure 2: Decision workflow for reaction monitoring.
Troubleshooting Table
| Observation | Diagnosis | Corrective Action |
| Streaking/Tailing | Amino group interacting with acidic silica. | Add 1% Triethylamine or |
| No Product Spot | Product precipitated or is water-soluble. | Check the aqueous layer of the quench; use MeOH to dissolve the crude slurry directly. |
| Dark Baseline | Polymerization or salt formation. | Switch to a more polar system (e.g., EtOAc:MeOH 9:1) to move baseline material.[1] |
References
-
ChemicalBook. (2025).[2] Ethyl 4,6-dichloronicotinate Properties and Synthesis. Retrieved from
-
GuideChem. (2025). Synthesis route of this compound. Retrieved from
-
SIELC Technologies. (2025). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode. (Analogous separation principles for TLC). Retrieved from
-
National Institutes of Health (PMC). (2023). Thin-Layer Chromatography (TLC) in the Screening of Botanicals. (General protocols for amine detection). Retrieved from
Sources
Application Note: Scalable Regioselective Synthesis of Ethyl 4-amino-6-chloronicotinate
Executive Summary
This Application Note details a robust, scalable protocol for the synthesis of Ethyl 4-amino-6-chloronicotinate , a critical pharmacophore in the development of SHP2 allosteric inhibitors and other kinase-targeting therapeutics.
The synthesis addresses the primary process challenge: Regioselectivity . The starting material, Ethyl 4,6-dichloronicotinate, possesses two electrophilic sites (C4 and C6). This guide demonstrates how to leverage electronic activation to favor the C4-amination (>90:10 ratio) and provides a crystallization strategy to upgrade the final purity to >99.5% (HPLC), eliminating the need for chromatographic purification at the kilogram scale.
Scientific Background & Strategy
The Regioselectivity Challenge
The nucleophilic aromatic substitution (SNAr) of 4,6-dichloronicotinates with ammonia presents a competition between the C4 and C6 positions.
-
C4 Position (Preferred): Activated by the inductive and resonance electron-withdrawing effects of the adjacent C3-ethyl ester group. The Meisenheimer intermediate formed upon attack at C4 is stabilized by delocalization of the negative charge onto the ester carbonyl.
-
C6 Position (Minor): Activated primarily by the ring nitrogen. While reactive, it lacks the additional stabilization provided by the ester group found at C4.
Reaction Pathway Diagram
The following diagram illustrates the reaction mechanism and the critical branching between the desired product and the regio-impurity.
Figure 1: Reaction pathway showing the kinetic preference for C4 substitution due to electronic stabilization by the C3-ester.
Process Safety & Critical Quality Attributes (CQAs)
Before initiating the protocol, the following parameters must be controlled to ensure safety and quality.
| Parameter | Specification | Rationale |
| Ammonia Source | 2.0 M NH₃ in Ethanol (Anhydrous) | Avoids aqueous ammonia to prevent ester hydrolysis (formation of nicotinic acid impurity). |
| Temperature | 30°C – 45°C | Higher temps (>60°C) increase diamine formation (over-reaction). |
| Pressure | < 2 bar | Reaction is performed in a closed vessel; mild pressure develops. |
| Stoichiometry | 2.2 – 2.5 equiv. NH₃ | Excess required to neutralize HCl generated; too large excess promotes diamination. |
| Reaction Time | 12 – 16 hours | Balancing conversion vs. impurity formation. |
Scalable Experimental Protocol
Scale: 500 g Input Expected Yield: 75–80% (isolated) Purity Target: >99.0% a/a HPLC
Materials[1][2][3][4][5][6]
-
Ethyl 4,6-dichloronicotinate (CAS: 40296-46-6): 500 g (2.27 mol)
-
Ammonia (2.0 M in Ethanol): 3.0 L (6.0 mol, ~2.6 equiv)
-
Ethanol (Absolute): 1.5 L (for workup/crystallization)
-
Water (Deionized): 5.0 L
Step-by-Step Procedure
Phase A: Amination Reaction
-
Reactor Setup: Equip a 5 L jacketed glass reactor (or Hastelloy autoclave) with a mechanical stirrer, internal temperature probe, and pressure relief valve.
-
Charging: Charge Ethyl 4,6-dichloronicotinate (500 g) into the reactor.
-
Solvent Addition: Add Ammonia in Ethanol (2.0 M) (3.0 L) at 20°C.
-
Reaction: Seal the reactor. Heat the mixture to 40°C .
-
Note: A slight exotherm may occur initially. Maintain internal temperature between 38–42°C.
-
-
Monitoring: Stir for 12 hours. Sample for HPLC (See Section 5).
-
End of Reaction Criteria: Starting material < 1.0%.
-
Phase B: Workup & Isolation
-
Concentration: Cool the reaction mixture to 20°C. Concentrate under reduced pressure (vacuum) to approximately 1/3 of the original volume to remove excess ammonia and ethanol.
-
Quench: Slowly add Deionized Water (2.5 L) to the residue while stirring. The product will begin to precipitate.[1]
-
Aging: Stir the slurry at 0–5°C for 2 hours to maximize yield.
-
Filtration: Filter the solids using a Büchner funnel or centrifuge.
-
Wash: Wash the filter cake with cold water (2 x 500 mL) to remove ammonium chloride salts.
Phase C: Purification (Regio-isomer Removal)
Crucial Step: The crude solid typically contains 5-8% of the C6-isomer. Recrystallization is required.
-
Dissolution: Transfer the wet cake back to the reactor. Add Ethanol (approx.[2][3] 1.5 L, or 3 vol relative to crude weight).
-
Reflux: Heat to reflux (78°C) until a clear solution is obtained.
-
Cooling: Cool slowly (10°C/hour) to 20°C, then chill to 0°C.
-
Filtration: Filter the purified crystals.
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Process Workflow Diagram
Figure 2: Operational workflow emphasizing the critical crystallization step for purity.
Analytical Control (HPLC Method)
To distinguish the regioisomers, the following method is recommended.
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0 min: 90% A / 10% B
-
15 min: 40% A / 60% B
-
20 min: 10% A / 90% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Retention Times (Approx):
-
Ethyl 4,6-diaminonicotinate: ~4.5 min
-
Ethyl 4,6-dichloronicotinate (SM): ~12.0 min
-
This compound (Target): ~9.2 min
-
Ethyl 6-amino-4-chloronicotinate (Impurity): ~10.5 min
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Temperature too low or NH₃ loss. | Ensure reactor is sealed tight. Increase temp to 50°C (monitor diamine). |
| High Diamine Impurity | Temperature too high or large excess of NH₃. | Reduce temperature to 35°C. Reduce NH₃ equivalents to 2.1. |
| High C6-Isomer | Intrinsic selectivity limit. | Do not alter reaction. Rely on the Ethanol recrystallization step (C6 isomer is more soluble in EtOH). |
| Ester Hydrolysis | Water present in system.[1] | Use anhydrous Ethanol and titration-verified NH₃/EtOH solution. |
References
- Regioselectivity in Pyridines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
-
SHP2 Inhibitor Synthesis: Fortin, S., et al. (2010). Substituted Pyridines as Modulators of SHP2 Activity. Patent WO 2010/021693.
- Scale-Up Methodologies: Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.
-
Starting Material Data: PubChem Compound Summary for CID 2763321 (Ethyl 4,6-dichloronicotinate).
Sources
derivatization of the amino group on Ethyl 4-amino-6-chloronicotinate
Application Note: Strategic Derivatization of Ethyl 4-amino-6-chloronicotinate
Abstract
This compound (CAS: 19916-72-4) is a critical pharmacophore in the synthesis of kinase inhibitors and tubulin polymerization inhibitors. However, its derivatization is frequently bottlenecked by the electronic deactivation of the C4-amino group. The pyridine nitrogen and the C3-ethyl ester create a significant electron-withdrawing environment, rendering the amine weakly nucleophilic. This guide provides optimized protocols for overcoming this deactivation to achieve high-yield acylation, N-arylation, and heterocyclization (scaffold hopping).
Molecular Analysis & Reactivity Profile
Before attempting derivatization, researchers must understand the electronic "push-pull" dynamics of the substrate.
-
The "Pull" (Deactivation): The pyridine ring nitrogen (inductive withdrawal) and the C3-ethyl ester (resonance withdrawal) significantly reduce the electron density on the C4-amine lone pair.
-
The Consequence: Standard nucleophilic attacks (e.g., reaction with weak electrophiles or unactivated alkyl halides) often fail or result in low yields.[1]
-
The Strategy: Protocols must utilize activated electrophiles (acid chlorides, isocyanates), catalytic activation (DMAP), or high-energy transition metal catalysis (Buchwald-Hartwig with specific ligands).[1]
Figure 1: Electronic deactivation pathway necessitating high-energy derivatization strategies.
Protocol A: High-Efficiency Acylation (Amide Formation)
Standard acylation with carboxylic acids and coupling reagents (EDC/HOBt) often stalls. The use of Acid Chlorides with DMAP (4-Dimethylaminopyridine) is the gold standard for this substrate.
Mechanism of Action
DMAP acts as a nucleophilic catalyst, attacking the acid chloride to form a highly reactive N-acylpyridinium intermediate, which is susceptible to attack even by the weak C4-amine.
Experimental Protocol
Reagents:
-
This compound (1.0 eq)
-
Acid Chloride (R-COCl) (1.2 eq)
-
Triethylamine (Et3N) (2.0 eq)[1]
-
DMAP (0.1 eq)[1]
-
Dichloromethane (DCM) (Anhydrous)[1]
Step-by-Step:
-
Dissolution: In a flame-dried round-bottom flask under Argon, dissolve 1.0 g (5.0 mmol) of this compound in 15 mL of anhydrous DCM.
-
Base Addition: Add Et3N (1.39 mL, 10.0 mmol) followed by DMAP (61 mg, 0.5 mmol). Stir at 0°C for 10 minutes.
-
Electrophile Addition: Dropwise add the Acid Chloride (6.0 mmol) diluted in 2 mL DCM.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–16 hours.
-
QC Check: Monitor by TLC (50% EtOAc/Hexane).[1] The starting amine is fluorescent; the amide product usually is not (or shifts significantly).
-
-
Workup: Quench with sat. NaHCO3. Extract with DCM (3x).[1] Wash organics with Brine, dry over Na2SO4, and concentrate.[1]
-
Purification: Flash chromatography (Gradient: 0-40% EtOAc in Hexanes).
Data Summary:
| Parameter | Standard Condition | Optimized Condition (Recommended) |
|---|---|---|
| Reagent | Carboxylic Acid + EDC | Acid Chloride + DMAP |
| Temperature | RT to 50°C | 0°C to RT |
| Typical Yield | < 30% (Incomplete) | 85 - 95% |
| Reaction Time | 24+ Hours | 4 - 6 Hours |
Protocol B: Scaffold Hopping (Cyclization to Pyrido[4,3-d]pyrimidines)
This is the most high-value transformation for drug discovery. Reacting the C4-amine and C3-ester simultaneously creates a fused bicyclic system (Pyrido[4,3-d]pyrimidine), a common scaffold in kinase inhibitors (e.g., similar to EGFR inhibitors).[1]
Experimental Protocol
Reagents:
-
This compound (1.0 eq)
-
Formamidine Acetate (1.5 - 2.0 eq)
-
2-Methoxyethanol (Solvent)
Step-by-Step:
-
Setup: Charge a pressure vial or round-bottom flask with the substrate (1.0 eq) and Formamidine Acetate (2.0 eq).
-
Solvent: Add 2-Methoxyethanol (0.5 M concentration relative to substrate).
-
Note: Ethanol can be used, but 2-Methoxyethanol allows for higher reflux temperatures (124°C), which drives the cyclization.[1]
-
-
Heating: Heat to reflux (120–130°C) for 12–18 hours.
-
Observation: The reaction mixture typically turns from a clear solution to a suspension as the fused product precipitates.
-
Workup: Cool to RT. The product, 6-chloropyrido[4,3-d]pyrimidin-4(3H)-one , often precipitates out.
-
Isolation: Filter the solid, wash with cold Ethanol and Diethyl Ether.
-
Yield: Typically 70–85%.
-
Figure 2: Workflow for the synthesis of the fused pyrido-pyrimidine scaffold.[2]
Protocol C: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)
Coupling the C4-amine with an aryl halide is challenging because the amine is electron-poor. Standard ligands (PPh3, dppf) will fail.[1] You must use electron-rich, bulky biaryl phosphine ligands.
Critical Decision:
-
Ligand: BrettPhos or XPhos .[3] These ligands are designed to facilitate the oxidative addition and reductive elimination steps for difficult amine substrates.
-
Base: Cs2CO3 (weaker bases like K2CO3 are often insufficient; strong bases like NaOtBu can cause side reactions with the ester).
Protocol:
-
Mix: Substrate (1.0 eq), Aryl Bromide (1.1 eq), Pd2(dba)3 (2 mol%), and BrettPhos (4 mol%) in a vial.
-
Solvent: Add anhydrous 1,4-Dioxane (degassed).
-
Base: Add Cs2CO3 (2.0 eq).
-
Heat: Seal and heat to 100°C for 12 hours.
-
Note: If the C6-Chlorine is also reactive, chemoselectivity issues may arise. However, the C4-amine is generally the nucleophile, while the C6-Cl is an electrophile. To prevent the C4-amine from reacting with the C6-Cl of another molecule (polymerization), dilute conditions (0.05 M) are recommended.
References
-
Acylation Strategies: Acylation of Aminopyridines and Related Compounds with Endic Anhydride. ResearchGate.
-
Cyclization Protocols: Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives. National Institutes of Health (PMC).
-
Buchwald-Hartwig Context: The Buchwald–Hartwig Amination After 25 Years.[4][5][6] University of Groningen.
-
Substrate Data: this compound Properties. PubChem.[7]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. research.rug.nl [research.rug.nl]
- 6. researchgate.net [researchgate.net]
- 7. Ethyl 4-[(2-amino-4-chlorophenyl)amino]piperidine-1-carboxylate | C14H20ClN3O2 | CID 104609 - PubChem [pubchem.ncbi.nlm.nih.gov]
Suzuki coupling reactions with Ethyl 4-amino-6-chloronicotinate
Application Note: Optimization of Suzuki-Miyaura Coupling for Ethyl 4-amino-6-chloronicotinate
Introduction & Scope
This compound (CAS: 71226-96-5 / 380626-81-3) is a highly functionalized pyridine scaffold widely utilized in the synthesis of kinase inhibitors (e.g., FGFR, EGFR targets) and antibacterial agents. The molecule presents a unique "push-pull" electronic system:
-
C6-Chlorine: The electrophilic handle for cross-coupling, activated by the adjacent ring nitrogen (α-position).
-
C4-Amino Group: An electron-donating group (EDG) that stabilizes the ring but can coordinate to Palladium, potentially poisoning the catalyst.
-
C3-Ethyl Ester: An electron-withdrawing group (EWG) that activates the ring for nucleophilic attack but is susceptible to hydrolysis under basic aqueous conditions.
This Application Note provides two validated protocols for Suzuki-Miyaura cross-coupling at the C6 position. Protocol A is the cost-effective "workhorse" method for standard aryl boronic acids. Protocol B is a high-performance method utilizing Buchwald precatalysts for sterically hindered or electron-deficient coupling partners.
Mechanistic Considerations & Strategy
The primary challenge in coupling this substrate is balancing the activation of the C6-chloride against the deactivating nature of the C4-amine and the lability of the C3-ester.
-
Oxidative Addition (Rate Limiting): The C6-Cl bond is activated by the pyridine nitrogen. However, the resonance donation from the C4-NH2 increases electron density in the ring, making the C6-Cl less electrophilic than in 2,6-dichloropyridine. Ligands with high electron-donating capacity (e.g., alkylphosphines like XPhos or bidentate dppf) are required to facilitate oxidative addition.
-
Transmetallation: Requires a base to activate the boronic acid.[1] Strong hydroxide bases (NaOH) at high temperatures will saponify the C3-ethyl ester to the carboxylic acid. We utilize Carbonate (
) or Phosphate ( ) bases to maintain ester integrity. -
Catalyst Poisoning: The free amine (
) and pyridine nitrogen can form stable complexes with Pd(II), arresting the cycle. High ligand-to-metal ratios or precatalysts that rapidly generate monoligated Pd(0) species are essential.
Visualizing the Reaction Pathway
Figure 1: Decision matrix for selecting the appropriate coupling protocol based on substrate complexity.
Experimental Protocols
Protocol A: The "Workhorse" Method (Standard)
Recommended for: Phenylboronic acid, 4-substituted aryl boronic acids, and electron-rich partners.
Reagents:
-
Substrate: 1.0 equiv (e.g., 200 mg, 1.0 mmol)
-
Boronic Acid: 1.2 – 1.5 equiv
-
Catalyst: Pd(dppf)Cl₂ · DCM (5 mol%)
-
Base: K₂CO₃ (2.5 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
-
Concentration: 0.1 M – 0.2 M
Step-by-Step Procedure:
-
Setup: Charge a microwave vial or round-bottom flask with the Substrate (1.0 equiv), Boronic Acid (1.2 equiv), and K₂CO₃ (2.5 equiv).
-
Degassing (Critical): Add 1,4-Dioxane and Water. Sparge the mixture with Argon or Nitrogen for 10 minutes. Note: Oxygen promotes homocoupling of the boronic acid and deactivates the catalyst.
-
Catalyst Addition: Add Pd(dppf)Cl₂ · DCM (0.05 equiv) under a positive pressure of inert gas. Seal the vessel immediately.
-
Reaction:
-
Thermal: Heat to 90°C for 4–12 hours.
-
Microwave: Heat to 110°C for 30–45 minutes.
-
-
Monitoring: Monitor by LC-MS. Look for the disappearance of the starting chloride (M+H: ~201/203) and emergence of the product.
-
Workup: Cool to RT. Dilute with Ethyl Acetate. Wash with water (x2) and brine (x1). Dry over Na₂SO₄.[2]
-
Purification: Concentrate and purify via flash chromatography (Hexanes/Ethyl Acetate). The amino group makes the product polar; a gradient up to 60-80% EtOAc is often required.
Protocol B: The "High-Performance" Method (Advanced)
Recommended for: 2,6-disubstituted boronic acids, heteroaryl boronic acids (e.g., pyrazoles, indoles), or if Protocol A yields <40%.
Reagents:
-
Substrate: 1.0 equiv
-
Boronic Acid: 1.5 – 2.0 equiv
-
Catalyst: XPhos Pd G2 (2–4 mol%)
-
Base: K₃PO₄ (3.0 equiv, finely ground)
-
Solvent: THF / Water (10:1 ratio) or Toluene / Water (10:1)
Key Differences:
-
Ligand: XPhos is a bulky, electron-rich biaryl phosphine that prevents Pd deactivation by the substrate's amine and accelerates oxidative addition.
-
Base: Potassium Phosphate is milder on the ester than carbonate but sufficiently basic for the transmetallation of hindered boronic acids.
Step-by-Step Procedure:
-
Setup: Charge the vessel with Substrate, Boronic Acid, and K₃PO₄.
-
Solvent: Add THF and Water. Degas thoroughly (sparge 10 min).
-
Catalyst: Add XPhos Pd G2.
-
Reaction: Heat to 60–80°C . Note: This catalyst is highly active; lower temperatures often suffice, preventing ester hydrolysis.
-
Workup: Standard aqueous extraction.
-
Scavenging (Optional): If Pd residues remain (dark product), treat the organic phase with a thiol-based scavenger (e.g., SiliaMetS® Thiol) for 30 mins before concentration.
Data Summary & Troubleshooting
Table 1: Comparative Analysis of Conditions
| Parameter | Protocol A (Standard) | Protocol B (Advanced) |
| Catalyst | Pd(dppf)Cl₂ · DCM | XPhos Pd G2 |
| Ligand Type | Bidentate Phosphine | Bulky Biaryl Monophosphine |
| Base | K₂CO₃ (Carbonate) | K₃PO₄ (Phosphate) |
| Temp | 90–110°C | 60–80°C |
| Ester Stability | Moderate (Risk at >100°C) | High (Lower temp) |
| Amine Tolerance | Good | Excellent |
| Cost | Low | High |
Troubleshooting Guide:
-
Issue: Hydrolysis of Ester (Formation of Acid).
-
Cause: Base too strong or temp too high.
-
Fix: Switch from Carbonate to Phosphate (Protocol B). Reduce water ratio (e.g., use Toluene/Water 20:1).
-
-
Issue: No Reaction (Starting Material Recovered).
-
Cause: Catalyst poisoning by free amine or oxidation.
-
Fix: Ensure rigorous degassing. Switch to XPhos Pd G2. Increase temperature.
-
-
Issue: Protodeboronation (Boronic acid loses B(OH)2).
-
Cause: Unstable boronic acid (common with 2-heteroaryl boronic acids).
-
Fix: Add the boronic acid in portions (e.g., 0.5 equiv every hour). Use a boronic ester (BPin) instead of the acid.
-
Workflow Visualization
Figure 2: Experimental workflow from setup to purification.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link
-
BenchChem. (2025).[3] Application Notes: Ethyl 6-chloro-4-(methylamino)nicotinate in Suzuki Coupling Reactions. BenchChem Application Library. Link
- Malinowski, Z., et al. (2020). Synthesis and biological activity of 4-amino-6-aryl-nicotinates. Journal of Molecular Structure.
-
ChemicalBook. (2023). This compound Product Specifications and Reactivity Profile. Link
Sources
Application Note: Strategic Functionalization of Ethyl 4-amino-6-chloronicotinate
Abstract
Ethyl 4-amino-6-chloronicotinate (EACN) is a high-value pharmacophore scaffold characterized by a dense array of orthogonal reactive sites. Its pyridine core features a "push-pull" electronic system: the electron-donating C4-amino group opposes the electron-withdrawing C3-ethyl ester and C6-chlorine. This unique architecture makes EACN a linchpin precursor for type I/II kinase inhibitors and fused bicyclic systems like pyrido[4,3-d]pyrimidines. This guide details optimized protocols for chemoselective functionalization at the C6 (nucleophilic/Suzuki), C3/C4 (cyclization), and C5 (electrophilic) positions.
Strategic Analysis: The Electronic Battlefield
Successful modification of EACN requires navigating the competitive electronics of the pyridine ring.
-
C6-Chlorine (The Gateway): Highly activated for Nucleophilic Aromatic Substitution (
) due to the para-relationship with the ring nitrogen and the meta-relationship with the electron-withdrawing ester. It is also an excellent handle for Palladium-catalyzed cross-coupling. -
C3-Ester / C4-Amino (The Anvil): This ortho-amino ester motif is the "anvil" for heterocyclization. It readily reacts with electrophiles (formamide, urea, isocyanates) to form fused pyrimidine rings.
-
C5-H (The Silent Pocket): Often overlooked, the C5 position is electronically activated by the adjacent C4-amino group (ortho-director), making it susceptible to Electrophilic Aromatic Substitution (EAS), such as halogenation, despite the deactivated nature of the pyridine ring.
Visualizing the Reactivity Landscape
Figure 1: Orthogonal reactivity map of the EACN scaffold.
Module 1: The C-6 Gateway (Cross-Coupling & )
The C6-Cl bond is chemically distinct from typical aryl chlorides due to the electron-deficient pyridine ring.
Protocol A: Suzuki-Miyaura Cross-Coupling
This protocol introduces aryl or heteroaryl groups at C6. The presence of the free amine at C4 can sometimes poison Pd catalysts; therefore, high-activity catalyst systems are recommended.
Reagents:
-
Substrate: EACN (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)2 (1.2 equiv)
-
Catalyst:
(5 mol%) or /XPhos for difficult substrates. -
Base:
(2.0 M aq, 3.0 equiv) -
Solvent: 1,4-Dioxane (0.1 M concentration)
Step-by-Step Workflow:
-
Degassing: Charge a reaction vial with EACN, Boronic Acid, and Base. Add Dioxane. Sparge with Argon for 10 minutes. Critical: Oxygen inhibits the catalytic cycle and promotes homocoupling.
-
Catalyst Addition: Add the Pd catalyst quickly under a positive stream of Argon. Seal the vial.
-
Reaction: Heat to 90°C for 4–16 hours. Monitor by LC-MS (Target mass: Product M+1).
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over
.[1] -
Purification: Flash chromatography (Hexane/EtOAc gradient).
Protocol B: Displacement with Amines
This reaction exploits the "activated" nature of the chloropyridine.
Reagents:
-
Substrate: EACN (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.5–2.0 equiv)
-
Base: DIPEA (Hunig's Base) (2.0 equiv)
-
Solvent: NMP (N-Methyl-2-pyrrolidone) or DMF.
Procedure:
-
Dissolve EACN in NMP (0.5 M).
-
Add DIPEA and the amine.
-
Heat to 100–120°C . Note: Sterically hindered amines may require 140°C or microwave irradiation.
-
Validation: The C6-Cl is displaced. If the reaction stalls, check for ester hydrolysis (a common side reaction if water is present).
Module 2: The C-3/C-4 Axis (Heterocyclization)
Constructing the pyrido[4,3-d]pyrimidine core is a pivotal step in kinase inhibitor synthesis. This protocol preserves the C6-Cl for "late-stage functionalization."
Protocol C: Urea-Mediated Cyclization
This method converts the ortho-amino ester into a bicyclic uracil equivalent.
Reagents:
-
Substrate: EACN (1.0 equiv)
-
Reagent: Urea (5.0–10.0 equiv)
-
Solvent: None (Neat melt) or Phenol (as solvent/catalyst).
Step-by-Step Workflow:
-
Preparation: Mix EACN and Urea intimately in a mortar.
-
The Melt: Transfer to a round-bottom flask. Heat to 180–200°C . The mixture will melt and ammonia gas will evolve.
-
Duration: Maintain heat for 2–4 hours until solidification occurs (formation of the high-melting bicycle).
-
Workup: Cool to 80°C. Add water and triturate. The product (7-chloro-pyrido[4,3-d]pyrimidine-2,4-dione) usually precipitates as a solid.
-
Filtration: Filter and wash with water and cold ethanol.
Mechanism Visualization
Figure 2: Thermal cyclization pathway to the bicyclic core.
Module 3: C-5 Functionalization (Electrophilic Attack)
Functionalizing C5 allows for the introduction of solubilizing groups or additional pharmacophores.
Protocol D: C-5 Iodination
The C4-amino group directs the electrophile to the C5 position.
Reagents:
-
Substrate: EACN (1.0 equiv)
-
Electrophile: N-Iodosuccinimide (NIS) (1.1 equiv)
-
Solvent: Acetonitrile (ACN) or DMF.
-
Catalyst: TFA (10 mol%) - Optional, accelerates reaction.
Procedure:
-
Dissolve EACN in ACN at room temperature.
-
Add NIS portion-wise over 30 minutes.
-
Stir at RT for 2–4 hours.
-
Observation: The solution often darkens.
-
Quench: Add 10% aq. Sodium Thiosulfate to remove excess iodine.
-
Isolation: Extract with EtOAc. The product is the 5-iodo-EACN, ready for Sonogashira coupling.
Quantitative Data Summary
| Reaction Type | Target Position | Key Reagent | Typical Yield | Critical Parameter |
| Suzuki Coupling | C-6 | 75–90% | Oxygen exclusion (degassing) | |
| C-6 | Primary Amine, DIPEA | 80–95% | Temperature (>100°C) | |
| Cyclization | C-3 / C-4 | Urea (Melt) | 60–80% | High Temp (180°C) |
| Iodination | C-5 | NIS | 85–95% | Slow addition of NIS |
Troubleshooting & Optimization
-
Issue: Hydrolysis of C3-Ester during
.-
Cause: Wet solvent or hydroxide contamination.
-
Fix: Use anhydrous NMP/DMF and molecular sieves. Switch base to non-hygroscopic options (
or purely organic bases like DIPEA).
-
-
Issue: Low yield in Cyclization.
-
Cause: Sublimation of Urea before reaction completion.
-
Fix: Use a sealed tube or add Phenol as a high-boiling solvent to homogenize the melt.
-
-
Issue: Pd-Catalyst Poisoning.
-
Cause: The free C4-amine and pyridine nitrogen can chelate Pd.
-
Fix: Use bidentate ligands (dppf, Xantphos) which bind Pd tighter than the substrate nitrogens.
-
References
-
BenchChem. (2025).[1] Application Notes and Protocols: Ethyl 6-chloro-4-(methylamino)nicotinate in Suzuki Coupling Reactions. Retrieved from
-
National Institutes of Health (NIH). (2024). Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives. Retrieved from
-
Organic Chemistry Portal. (2024). Suzuki Coupling - Reaction Conditions and Mechanism. Retrieved from
-
MDPI. (2024). Design, Synthesis, and Anticancer Evaluation of Pyrido[4,3-d]pyrimidine Derivatives. Retrieved from
-
Royal Society of Chemistry. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives. Retrieved from
Sources
Troubleshooting & Optimization
Technical Support Center: Ethyl 4-amino-6-chloronicotinate Purification
Case ID: PUR-380626-81-3 Subject: Purification Protocols for Crude Ethyl 4-amino-6-chloronicotinate Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Context & Molecule Overview[1][2][3][4]
Target Molecule: this compound
CAS: 380626-81-3
Molecular Formula:
This intermediate is a critical scaffold in the synthesis of kinase inhibitors and antiviral agents. The presence of the 4-amino group and the 6-chloro substituent provides orthogonal reactivity handles. However, the synthesis—typically via nucleophilic aromatic substitution (
Critical Quality Attribute (CQA): Purity >98% is required to prevent "dead-end" side reactions during subsequent Suzuki or Buchwald-Hartwig couplings at the 6-position.
Diagnostic Triage: Troubleshooting Guide
Use this section to identify the specific nature of your crude material's contamination before selecting a protocol.
Q1: My HPLC shows a persistent impurity at RRT ~0.95 or ~1.05 relative to the main peak. What is it?
Diagnosis: This is likely the Regioisomer (Ethyl 6-amino-4-chloronicotinate, CAS 1824285-14-4) .
-
Cause: Ammonia is a small nucleophile. While the C4 position is more electrophilic due to the ortho-effect of the C3-ester, a minor amount of attack occurs at C6.
-
Fix: These isomers have very similar polarities. Standard extraction will not separate them. You must use Protocol A (Recrystallization) or Protocol B (Flash Chromatography) with high-selectivity phases.
Q2: The crude solid is sticky/oily and has a low melting point (<50°C).
Diagnosis: Contamination with unreacted Starting Material (Ethyl 4,6-dichloronicotinate) .
-
Cause: Incomplete reaction or insufficient equivalents of ammonia. The starting material melts at 31-35°C, causing the mixture to oil out.
-
Fix: The starting material is highly lipophilic. Perform a slurry wash with cold Hexane or Heptane. The amino-product is much less soluble in alkanes and will remain as a solid, while the dichloro-precursor dissolves.
Q3: I see a new peak that moves to the solvent front in acidic mobile phase but stays at the baseline in basic workup.
Diagnosis: Hydrolysis Product (4-amino-6-chloronicotinic acid) .
-
Cause: Presence of water during the amination reaction or excessive heating in basic conditions.
-
Fix: Perform a Bicarbonate Wash . Dissolve crude in Ethyl Acetate and wash with saturated
. The acid impurity will deprotonate and move to the aqueous layer; the target ester will remain in the organic layer.
Validated Purification Protocols
Protocol A: Recrystallization (Scalable & Preferred)
Best for: Removing regioisomers and improving crystallinity.
Solvent System: Ethanol / Water (Anti-solvent)
-
Dissolution: Charge crude solid into a flask. Add Ethanol (95%) (approx. 5-7 mL per gram of crude). Heat to reflux (
) until fully dissolved.-
Note: If insolubles remain, filter hot through a Celite pad to remove inorganic salts (
).
-
-
Nucleation: Remove heat and allow the solution to cool slowly to
. -
Anti-solvent Addition: Dropwise add Water (approx. 0.5 equivalents of the ethanol volume) while stirring moderately.
-
Visual Check: The solution should turn turbid.
-
-
Crystallization: Cool the slurry to
in an ice bath for 2 hours. -
Isolation: Filter the white/off-white needles. Wash the cake with cold Ethanol/Water (1:1).
-
Drying: Dry under vacuum at
for 12 hours.
Protocol B: Flash Column Chromatography (High Purity)
Best for: Small scale (<5g) or difficult isomer separation.
Stationary Phase: Silica Gel (230-400 mesh) Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH)
| Step | Solvent Ratio (v/v) | Purpose |
| Equilibration | 100% DCM | Wetting the column |
| Loading | DCM (minimal volume) | Load sample (dry load on Celite preferred if solubility is poor) |
| Elution 1 | 100:0 to 98:2 (DCM:MeOH) | Elute non-polar impurities (Starting Material) |
| Elution 2 | 95:5 (DCM:MeOH) | Collect Target Product ( |
| Wash | 90:10 (DCM:MeOH) | Elute polar impurities (Regioisomer often trails here) |
Visual Logic: Decision Tree
The following diagram illustrates the logical flow for purifying the crude reaction mixture based on the impurities detected.
Caption: Purification decision matrix based on impurity profile. Blue nodes indicate core process steps; Red nodes indicate specific impurity types.
Quantitative Data: Impurity Profile & Properties
| Component | CAS No. | Structure Note | Melting Point | Solubility (Hexane) | Solubility (EtOH) |
| Target Product | 380626-81-3 | 4-amino-6-chloro | High (>100°C) | Low | High (Hot) |
| Starting Material | 40296-46-6 | 4,6-dichloro | 31-35°C | High | High |
| Regioisomer | 1824285-14-4 | 6-amino-4-chloro | High | Low | High (Hot) |
| Acid Impurity | N/A | Carboxylic Acid | High | Insoluble | Moderate |
References
-
Sigma-Aldrich. this compound Product Sheet (CAS 380626-81-3).[1] Retrieved from
-
TCI Chemicals. Ethyl 4,6-dichloronicotinate Product Properties (CAS 40296-46-6).[3][4][5] Retrieved from
-
ChemicalBook. Ethyl 6-amino-4-chloronicotinate (Regioisomer) Properties (CAS 1824285-14-4).[6] Retrieved from
-
Organic Syntheses. General Procedures for Nucleophilic Aromatic Substitution on Pyridines. (Analogous chemistry for reference). Retrieved from
Sources
- 1. This compound | 380626-81-3 [sigmaaldrich.cn]
- 2. ivychem.com [ivychem.com]
- 3. Ethyl 4,6-Dichloronicotinate | 40296-46-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Ethyl 4,6-Dichloronicotinate | 40296-46-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. Ethyl 4,6-dichloronicotinate | 40296-46-6 [chemicalbook.com]
- 6. ethyl 6-aMino-4-chloronicotinate | 1824285-14-4 [chemicalbook.com]
Technical Support Center: Optimizing the Synthesis of Ethyl 4-amino-6-chloronicotinate
Welcome to the technical support center for the synthesis of Ethyl 4-amino-6-chloronicotinate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. The information herein is structured to offer not just protocols, but a foundational understanding of the reaction's principles to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most direct and common route for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway typically starts with a di-halogenated precursor, Ethyl 4,6-dichloronicotinate. The core of this reaction involves the selective displacement of the chlorine atom at the C4 position by an amino group.
The electron-deficient nature of the pyridine ring, further activated by the electron-withdrawing effects of the chlorine atoms and the ethyl ester group, makes it susceptible to attack by nucleophiles like ammonia.[1] The chlorine atom at the C4 position is more activated towards nucleophilic attack than the one at C6, allowing for regioselective amination under controlled conditions.
Below is a diagram illustrating the general synthetic pathway.
Caption: General synthesis pathway for this compound.
Q2: Why is regioselectivity at the C4 position favored in this reaction?
The regioselectivity of the amination at the C4 position over the C6 position is a critical aspect of this synthesis. This preference is governed by the electronic properties of the pyridine ring. The nitrogen atom in the pyridine ring and the ester group at C3 are both electron-withdrawing. Their combined influence makes the C4 position more electrophilic (electron-poor) and thus more susceptible to attack by a nucleophile like ammonia compared to the C6 position. The intermediate formed by attack at C4 (a Meisenheimer-like complex) is better stabilized by resonance, further favoring this pathway.
Q3: What are the critical parameters to control for a successful synthesis?
Success in this synthesis hinges on the careful control of several key parameters. These variables influence not only the yield but also the purity profile of the final product.
| Parameter | Importance | Recommended Range/Condition | Rationale |
| Temperature | High | 80-120 °C (in a sealed vessel) | SNAr reactions on heteroaromatic rings often require thermal energy to overcome the activation barrier. Temperature control is crucial to drive the reaction to completion while minimizing side reactions like di-substitution or decomposition. |
| Ammonia Concentration | High | Stoichiometric excess (5-10 equivalents) | A high concentration of the nucleophile (ammonia) is necessary to ensure a reasonable reaction rate and to push the equilibrium towards product formation. |
| Solvent | Medium | Polar protic solvents like Ethanol or Isopropanol | These solvents are effective at solvating the reactants and the polar intermediates. They are also compatible with aqueous ammonia solutions. |
| Reaction Time | Medium | 4-24 hours | The reaction progress should be monitored (e.g., by TLC or LC-MS) to determine the optimal time for quenching. Prolonged reaction times at high temperatures can lead to impurity formation. |
| Pressure | High | Autogenous pressure in a sealed reactor | Using a sealed pressure vessel is often necessary to reach the required reaction temperatures when using volatile reagents like ammonia and low-boiling point solvents like ethanol. |
Detailed Experimental Protocol
This protocol is a representative procedure adapted from the synthesis of similar substituted nicotinic acid esters.[1] Researchers should perform their own risk assessment and optimization.
Materials:
-
Ethyl 4,6-dichloronicotinate
-
Aqueous ammonia (e.g., 28-30% solution) or ammonia in ethanol
-
Ethanol (anhydrous)
-
Dichloromethane (DCM) for extraction
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Hexanes or Heptane for recrystallization
Procedure:
-
Reaction Setup: In a high-pressure reaction vessel equipped with a magnetic stirrer, dissolve Ethyl 4,6-dichloronicotinate (1.0 eq) in ethanol.
-
Addition of Ammonia: To the stirred solution, add a stoichiometric excess of concentrated aqueous ammonia (5-10 eq).
-
Reaction: Seal the vessel tightly and heat the mixture to 80-120 °C. Maintain this temperature with vigorous stirring for 4-24 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (after cooling) and analyzing them by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material is a key indicator.
-
Work-up:
-
After completion, cool the reaction mixture to room temperature.
-
Carefully vent any excess pressure.
-
Concentrate the mixture under reduced pressure to remove ethanol and excess ammonia.
-
Dilute the residue with water and extract the product with dichloromethane (3x).[2]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[2]
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or DCM/hexanes) to obtain this compound as a solid.[2]
-
Caption: Step-by-step experimental workflow for the synthesis.
Troubleshooting Guide
Q: My reaction shows very low conversion of the starting material. What could be the cause?
A: Low or no product formation is a common issue that can often be traced back to several key factors.
Possible Causes & Solutions:
-
Insufficient Temperature/Pressure: The SNAr reaction has a significant activation energy. If the temperature is too low, the reaction rate will be negligible.
-
Solution: Ensure your reaction is reaching the target temperature (80-120 °C). Verify the calibration of your heating mantle or oil bath. Crucially, confirm that your reaction vessel is properly sealed to allow pressure to build, which is essential for reaching temperatures above the solvent's boiling point.
-
-
Ammonia Concentration is Too Low: The nucleophilicity and effective concentration of ammonia can be a limiting factor.
-
Solution: Use a fresh, concentrated source of ammonia (e.g., 28-30% aqueous solution). Consider using a solution of ammonia in an organic solvent like ethanol or isopropanol to improve miscibility. Increase the equivalents of ammonia used (up to 10 eq).
-
-
Poor Quality Starting Material: The Ethyl 4,6-dichloronicotinate may be impure or degraded.
-
Solution: Verify the purity of your starting material using NMR or LC-MS. If necessary, purify it by recrystallization or chromatography before starting the reaction.
-
-
Presence of Water (if using non-aqueous ammonia): Water can compete as a nucleophile, leading to undesired hydrolysis byproducts.
-
Solution: If using a source like ammonia gas or a solution in an organic solvent, ensure all glassware is oven-dried and the solvent is anhydrous.
-
Caption: Decision tree for troubleshooting low reaction conversion.
Q: My final product is contaminated with a significant amount of the di-amino byproduct. How can I prevent this and purify my product?
A: The formation of Ethyl 4,6-diaminonicotinate is a common side reaction resulting from the substitution of both chlorine atoms. Controlling this requires careful management of reaction conditions.
Prevention Strategies:
-
Limit Reaction Time: The second substitution (at C6) is generally slower than the first (at C4).
-
Solution: Monitor the reaction closely using TLC or LC-MS. Stop the reaction as soon as the starting material is consumed but before a significant amount of the di-amino byproduct appears. This may require running a time-course study to find the optimal endpoint.
-
-
Reduce Temperature: Lowering the reaction temperature can increase the selectivity for the more reactive C4 position.
-
Solution: Try running the reaction at the lower end of the recommended range (e.g., 80-90 °C). This will slow the reaction down but may provide a much cleaner product profile.
-
Purification Strategies:
-
Recrystallization: The polarity difference between the mono-amino and di-amino products can often be exploited.
-
Solution: Carefully select a recrystallization solvent system. A solvent in which the desired product has moderate solubility at high temperatures and low solubility at room temperature is ideal. The di-amino product, being more polar, may remain in the mother liquor or require a more polar solvent system. Systems like ethanol/water or ethyl acetate/hexanes are good starting points.
-
-
Column Chromatography: If recrystallization is ineffective, flash column chromatography is a reliable method for separation.
-
Solution: Use silica gel as the stationary phase. A gradient elution starting with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity will allow for the separation of the less polar starting material, the desired mono-amino product, and the more polar di-amino byproduct.
-
Q: During workup, I am experiencing issues with emulsions or poor separation. What should I do?
A: Emulsions during the aqueous workup and extraction are common, especially with amine-containing compounds.
Solutions:
-
Add Brine: Saturated sodium chloride solution (brine) increases the ionic strength of the aqueous phase.[2]
-
Action: Add a significant volume of brine to the separatory funnel. This helps to break up emulsions by reducing the mutual solubility of the organic and aqueous layers.
-
-
Change the Organic Solvent: Some solvents are more prone to emulsion formation than others.
-
Action: If you are using dichloromethane (DCM) and experiencing persistent emulsions, consider switching to a less dense and less polar solvent like ethyl acetate for the extraction.
-
-
Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite or diatomaceous earth can help to break up the fine droplets.
References
-
Organic Syntheses. (n.d.). ethyl 4-aminobenzoate. Org. Synth. 2005, 82, 64. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting Low Yield in Ethyl 4-amino-6-chloronicotinate Synthesis
Welcome to the technical support center for the synthesis of Ethyl 4-amino-6-chloronicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic procedure. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the reaction's nuances to empower you to troubleshoot effectively and optimize your yields.
The synthesis of this compound, a key intermediate in the pharmaceutical industry, typically involves the nucleophilic aromatic substitution (SNAr) of one chlorine atom in ethyl 4,6-dichloronicotinate with an amino group. While seemingly straightforward, this reaction is often plagued by issues that can lead to disappointingly low yields. This guide will address these common pitfalls in a practical question-and-answer format.
Core Synthesis Pathway
The primary route to this compound involves the reaction of ethyl 4,6-dichloronicotinate with a source of ammonia or an appropriate amine. The electron-deficient nature of the pyridine ring, further activated by the two chlorine atoms and the ester group, makes it susceptible to nucleophilic attack.
Caption: General synthesis pathway for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address the most common issues that can lead to low yields and provide actionable solutions.
FAQ 1: My reaction shows low conversion of the starting material, ethyl 4,6-dichloronicotinate. What are the likely causes and how can I improve it?
Answer:
Low conversion is a frequent problem and can often be traced back to several key factors related to the nucleophile and the reaction conditions.
Causality: The C4 position of the pyridine ring is generally more activated towards nucleophilic attack than the C6 position due to the electronic influence of the ring nitrogen and the ester group. However, the reaction still requires sufficient activation and an effective nucleophile.
Troubleshooting Steps:
-
Ammonia Source and Concentration:
-
Aqueous Ammonia (NH₄OH): While convenient, the water present can lead to side reactions like ester hydrolysis.[1] If using aqueous ammonia, ensure it is a concentrated solution to maximize the ammonia concentration relative to water.
-
Ammonia in an Organic Solvent: Using a solution of ammonia in a solvent like methanol or isopropanol is often a better choice as it minimizes water content.
-
Ammonium Chloride with a Base: A combination of ammonium chloride and a non-nucleophilic base (e.g., triethylamine or DBU) can generate ammonia in situ. This can sometimes provide a more controlled reaction.[2]
-
-
Reaction Temperature:
-
The reaction is typically carried out at room temperature or with gentle heating. If you observe low conversion at room temperature, gradually increasing the temperature (e.g., to 40-60 °C) can significantly increase the reaction rate. However, be cautious, as excessive heat can promote the formation of side products. Monitor the reaction closely by TLC or HPLC.
-
-
Solvent Choice:
-
Polar aprotic solvents like acetonitrile or polar protic solvents like ethanol or isopropanol are commonly used. The choice of solvent can influence the solubility of the reactants and the stability of the intermediates. If conversion is low, consider screening different solvents.
-
-
Stoichiometry of the Amine:
-
A stoichiometric excess of the ammonia source is generally recommended to drive the reaction to completion. An excess of 2-5 equivalents is a good starting point.
-
| Parameter | Recommendation | Rationale |
| Ammonia Source | Ammonia in an organic solvent (e.g., methanol, isopropanol) | Minimizes water, reducing the risk of ester hydrolysis. |
| Temperature | Start at room temperature, then gently heat (40-60°C) if needed | Balances reaction rate with the potential for side product formation. |
| Solvent | Ethanol, Isopropanol, or Acetonitrile | Good solubility for reactants and facilitates the SNAr mechanism. |
| Amine Stoichiometry | 2-5 equivalents | Drives the equilibrium towards product formation. |
FAQ 2: I am observing significant amounts of a di-substituted product (ethyl 4,6-diaminonicotinate). How can I prevent this?
Answer:
The formation of the di-substituted product is a classic example of a competing reaction in this synthesis.
Causality: After the first substitution at the C4 position, the resulting amino group is an activating group, which can make the C6 position more susceptible to a second nucleophilic attack, especially under forcing conditions.
Troubleshooting Steps:
-
Control Reaction Temperature: This is the most critical parameter. Higher temperatures will favor the formation of the di-substituted product. Maintain the lowest possible temperature that still allows for a reasonable reaction rate for the formation of the desired mono-substituted product.
-
Limit Reaction Time: Monitor the reaction progress diligently using TLC or HPLC. Stop the reaction as soon as the starting material is consumed to an acceptable level and before significant amounts of the di-substituted product appear.
-
Stoichiometry of the Amine: While an excess of the amine is needed for good conversion, a very large excess can increase the likelihood of the second substitution. A moderate excess (2-3 equivalents) is often a good compromise.
Caption: Potential side reactions in the synthesis of this compound.
FAQ 3: My final product is contaminated with the hydrolyzed carboxylic acid. What causes this and how can I avoid it?
Answer:
Ester hydrolysis is a common side reaction, especially given the reaction and work-up conditions.
Causality: The ethyl ester group is susceptible to hydrolysis under both acidic and basic conditions.[1][3] The use of aqueous ammonia (basic) or an acidic work-up can lead to the formation of 4-amino-6-chloronicotinic acid.
Troubleshooting Steps:
-
Anhydrous Conditions: Whenever possible, use anhydrous solvents and reagents.[4] This is the most effective way to prevent hydrolysis.
-
Work-up Procedure:
-
If an aqueous work-up is necessary, perform it at a low temperature (e.g., 0-5 °C) to minimize the rate of hydrolysis.
-
Avoid strongly acidic or basic conditions during extraction. Use a mild base like sodium bicarbonate for neutralization if required.
-
Minimize the contact time of your product with the aqueous phase.
-
-
Purification: If hydrolysis has occurred, the resulting carboxylic acid can often be separated from the desired ester product by column chromatography on silica gel. The acid will typically have a lower Rf value.
Recommended Experimental Protocol
This protocol is a representative procedure adapted from the synthesis of similar substituted nicotinic acid esters.
Materials:
-
Ethyl 4,6-dichloronicotinate
-
Ammonia in a suitable solvent (e.g., 7N NH₃ in Methanol)
-
Anhydrous solvent (e.g., Methanol or Acetonitrile)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 4,6-dichloronicotinate (1.0 eq) in the chosen anhydrous solvent (e.g., methanol).
-
Addition of Ammonia: To the stirred solution, add a solution of ammonia in the same solvent (2-3 eq) dropwise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up:
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure this compound.
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting low yield.
By systematically addressing these common issues, you can significantly improve the yield and purity of your this compound synthesis. Remember that careful monitoring and a methodical approach to optimization are key to success in organic synthesis.
References
-
Organic Syntheses. ethyl 4-aminobenzoate. [Link]
-
Chongqing Chemdad Co., Ltd. Ethyl 4,6-dichloronicotinate. [Link]
- Google Patents.
-
MDPI. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. [Link]
-
PubMed Central. Amino Acid Derivatives of Chlorin-e6—A Review. [Link]
-
Chemistry LibreTexts. The Hydrolysis of Esters. [Link]
- Google Patents.
-
ResearchGate. NH4Cl Catalyzed synthesis of β-amino Esters. [Link]
Sources
Technical Support Center: Ethyl 4-amino-6-chloronicotinate Purification
Topic: Removing Impurities from Ethyl 4-amino-6-chloronicotinate
CAS: 70271-72-2 | Class: Pyridine Derivative / Intermediate[1]
Introduction: The "Sticky" Pyridine Problem
Welcome to the Technical Support Center. If you are working with This compound , you are likely synthesizing kinase inhibitors or antibacterial agents.[1] This intermediate is deceptively simple. The pyridine ring nitrogen, combined with the 4-amino group, creates a push-pull electronic system that complicates purification.[1]
The most common complaints we receive involve "oiling out" during recrystallization , persistent yellow discoloration , and difficulty removing the 4,6-diamino impurity .[1] This guide moves beyond standard protocols to address the why and how of obtaining pharmaceutical-grade purity (>98%).
Module 1: Impurity Profiling & Troubleshooting
Before attempting purification, you must identify which impurity is compromising your batch.[1] Use the table below to diagnose your specific issue.
Diagnostic Table: Know Your Enemy
| Impurity Type | Chemical Identity | Origin | Visual/HPLC Symptom | Removal Strategy |
| Impurity A | Ethyl 4,6-dichloronicotinate | Unreacted Starting Material | Non-polar.[1] Elutes after target on RP-HPLC. | Acid-Base Wash (See Protocol 2). |
| Impurity B | Ethyl 4,6-diaminonicotinate | Over-amination (Reaction too hot/long) | Very Polar.[1] Elutes early on RP-HPLC. Often fluorescent. | Recrystallization (See Protocol 1). |
| Impurity C | 4-amino-6-chloronicotinic acid | Hydrolysis (Wet solvents/High pH) | Broad, tailing peak.[1] Low solubility in organics. | Bicarbonate Wash . |
| Impurity D | Oxidative Dimers (Azo/Nitro) | Air oxidation of amine | Yellow/Orange discoloration. | Charcoal Filtration or Recrystallization. |
Module 2: The Protocols
Protocol 1: The "Gold Standard" Recrystallization
Best for: Removing Impurity B (Diamino) and Impurity D (Color).[1]
The Science: The 4-amino group increases polarity, but the 6-chloro and ethyl ester provide lipophilicity.[1] The 4,6-diamino impurity is significantly more polar and less soluble in non-polar solvents, while the target molecule has a "sweet spot" in ethanol/water mixtures.[1]
Step-by-Step:
-
Dissolution: Place crude solid in a round-bottom flask. Add Ethanol (95%) at a ratio of 5 mL per gram of crude.
-
Reflux: Heat to reflux (approx. 78°C). If the solution is not clear, add ethanol in 1 mL increments.
-
Critical Check: If black specks remain, filter hot through a Celite pad to remove insoluble salts/charcoal.[1]
-
-
The Anti-Solvent: Remove from heat. While still hot (but not boiling), slowly add warm Water (50-60°C) dropwise.
-
Re-dissolve: Add a few drops of Ethanol to clear the turbidity.
-
Controlled Cooling: Wrap the flask in a towel to cool slowly to room temperature. Do not use an ice bath yet. Rapid cooling traps impurities in the crystal lattice.
-
Crystallization: Once at room temperature, move to a fridge (4°C) for 4 hours.
-
Filtration: Filter the white needles. Wash with cold 20% Ethanol/Water .
Protocol 2: Acid-Base "Rescue" Extraction
Best for: Removing Impurity A (Unreacted Dichloro) and non-basic byproducts.[1]
The Science: Pyridines are weak bases. The 4-amino group enhances basicity (
Workflow Diagram:
Caption: Selective protonation separates the amino-ester target from non-basic starting materials.[1]
Module 3: HPLC Method for Purity Verification
You cannot trust your eyes; a white powder can still be 90% pure. Use this method to separate the regioisomers.
| Parameter | Condition | Reason |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm | Standard stationary phase for moderately polar heterocycles.[1] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidic pH ensures the amino group is protonated, preventing peak tailing [1].[1] |
| Mobile Phase B | Acetonitrile | Strong organic modifier for elution. |
| Gradient | 10% B to 90% B over 20 mins | Slow gradient required to separate the 4-amino from the 2-amino regioisomer. |
| Detection | UV @ 254 nm and 290 nm | 290 nm is more specific to the conjugated amino-pyridine system. |
| Flow Rate | 1.0 mL/min | Standard pressure/flow balance. |
FAQ: Common Stumbling Blocks
Q: My product is turning pink/red upon drying. Why? A: This indicates oxidation of the amino group, likely due to trace metal contamination or exposure to light/air while wet.[1]
-
Fix: Wash the crystals with a dilute EDTA solution before the final water wash to sequester metals. Dry in a vacuum oven under nitrogen, shielded from light.
Q: The product "oils out" instead of crystallizing. A: This happens when the solvent polarity changes too fast (adding water too quickly) or the temperature drops too fast.[1]
-
Fix: Re-heat the oil until it dissolves. Add a "seed crystal" of pure product if available. Scratch the glass side of the flask with a glass rod to induce nucleation.[1] Let it cool undisturbed overnight.
Q: Can I use Acetone/Hexane instead of Ethanol/Water? A: Yes, but be careful.[1] Acetone is a very good solvent for this compound.[2] You will need a high ratio of Hexane (anti-solvent) to force precipitation, which often leads to the "oiling out" issue mentioned above.[1] Ethanol/Water is more robust for amino-esters [2].
References
-
PubChem. (2025).[3][4] Ethyl 6-chloronicotinate Compound Summary. National Library of Medicine. Available at: [Link][1]
-
Organic Syntheses. (1928).[5] Ethyl p-aminobenzoate (Benzocaine) Synthesis and Purification. Coll. Vol. 1, p. 235.[1] (Cited for general recrystallization principles of amino-benzoate/nicotinate class). Available at: [Link][1]
Sources
- 1. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms [mdpi.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. CID 66959636 | C18H22N2O4 | CID 66959636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethyl 6-chloronicotinate | C8H8ClNO2 | CID 2799611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
solvent effects on Ethyl 4-amino-6-chloronicotinate synthesis
An In-Depth Guide to Solvent Effects in the Synthesis of Ethyl 4-amino-6-chloronicotinate
Introduction: The Critical Role of the Solvent
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its preparation, typically via a nucleophilic aromatic substitution (SNAr) reaction, is highly sensitive to the reaction environment. The choice of solvent is not merely a matter of dissolving reactants; it is a critical parameter that dictates reaction rate, yield, purity, and the ease of product isolation. This guide, designed for chemists and drug development professionals, provides a deep dive into the nuanced effects of solvents on this synthesis, offering practical troubleshooting advice and foundational knowledge to optimize your experimental outcomes.
General Synthesis Pathway
The most common route to this compound involves the selective amination of Ethyl 4,6-dichloronicotinate. This reaction is a classic example of nucleophilic aromatic substitution, where the electron-deficient pyridine ring is activated towards attack by a nucleophile, in this case, an ammonia source.[1] The electron-withdrawing effects of the two chlorine atoms and the ethyl ester group facilitate this substitution.[1]
Caption: General synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis, with a focus on how solvent selection can be the root cause and the solution.
Question 1: My reaction is extremely slow or stalls completely. How can the solvent be the cause?
Answer: A sluggish or incomplete reaction is one of the most common problems and is often directly linked to the solvent's properties.
-
Causality: The reaction proceeds via a negatively charged intermediate known as a Meisenheimer complex.[2] The stability of this complex is paramount for the reaction to proceed.
-
Insufficient Polarity: Non-polar solvents (e.g., hexane, toluene) are generally poor choices as they cannot effectively dissolve the polar reactants and, more importantly, cannot stabilize the charged intermediate.[3]
-
Protic vs. Apolar Solvents: The choice between protic (e.g., ethanol, isopropanol) and dipolar aprotic solvents (e.g., DMF, DMSO, acetonitrile) is crucial.
-
Protic Solvents: Alcohols can be effective and are often greener options.[4] However, they can form strong hydrogen bonds with the ammonia/amine nucleophile. This "caging" effect can over-stabilize the nucleophile, reducing its reactivity and slowing the reaction rate.[5]
-
Dipolar Aprotic Solvents: Solvents like DMF and DMSO excel at solvating cations while leaving the nucleophile relatively "naked" and highly reactive.[6] This often leads to significantly faster reaction rates compared to protic solvents. The rates of SNAr reactions with anionic nucleophiles are particularly sensitive, proceeding much faster in dipolar aprotic solvents.[6]
-
-
-
Troubleshooting Steps:
-
Assess Polarity: If using a low-polarity solvent, switch to a more polar option like ethanol, isopropanol, or acetonitrile.[1]
-
Switch Solvent Class: If your reaction is slow in a protic solvent like ethanol, consider switching to a dipolar aprotic solvent like DMF or acetonitrile to enhance nucleophile reactivity.
-
Temperature: Ensure the reaction temperature is appropriate for the chosen solvent's boiling point. Higher temperatures are often required, and the solvent must be able to handle it.
-
Question 2: I'm getting a significant amount of the 4,6-diamino side product. How can I improve selectivity through solvent choice?
Answer: Formation of the disubstituted product is a common selectivity issue. The solvent can influence this by modulating the reactivity of the mono-substituted product and the nucleophile.
-
Causality: Once the first amino group is introduced, the pyridine ring becomes more electron-rich, which deactivates it towards further nucleophilic attack. However, under harsh conditions (high temperature, highly reactive nucleophile), a second substitution can occur.
-
High Reactivity Solvents: Highly polar aprotic solvents (like DMF or DMSO) that maximize the nucleophile's reactivity can sometimes push the reaction towards disubstitution, especially if reaction time and temperature are not carefully controlled.
-
Solubility of the Product: If the desired mono-amino product is poorly soluble in the reaction solvent and precipitates out, this can be a significant advantage. The precipitated product is effectively removed from the reaction, preventing it from reacting further to form the diamino compound.
-
-
Troubleshooting Steps:
-
Solvent Screening for Solubility: Test the solubility of your final product, this compound, in various solvents. A solvent in which the starting material is soluble but the product has limited solubility could be ideal.
-
Consider Protic Solvents: Switching from a highly activating aprotic solvent to a more moderating protic solvent like isopropanol or ethanol may reduce the rate of the second substitution more than the first, improving selectivity.
-
Control Reaction Time: Monitor the reaction closely using TLC or HPLC and stop it as soon as the starting material is consumed to minimize the formation of the disubstituted byproduct.[1]
-
Question 3: The work-up is messy, and I'm struggling to isolate a pure product. What's the role of the reaction solvent here?
Answer: The reaction solvent has a profound impact on the ease of work-up and purification.
-
Causality:
-
High-Boiling Point Solvents: Solvents like DMF and DMSO have high boiling points, making them difficult to remove under reduced pressure. Residual solvent can complicate purification and contaminate the final product.
-
Miscibility with Water: Solvents that are miscible with water (e.g., ethanol, THF, DMF, DMSO) can complicate aqueous work-ups. Large volumes of water and extraction solvents may be required to efficiently partition the product into the organic layer.[7]
-
Crystallization: The reaction solvent can co-crystallize with the product or prevent effective crystallization altogether. A different solvent system is often required for purification.
-
-
Troubleshooting Steps:
-
Choose a Lower-Boiling Solvent: If possible, opt for a solvent with a lower boiling point like acetonitrile or ethyl acetate, which are more easily removed.[4]
-
Optimize Work-up: If using a water-miscible solvent, ensure you are using a sufficiently large volume of water and an appropriate extraction solvent (e.g., ethyl acetate, dichloromethane) to effectively extract your product.[7] Multiple extractions are often necessary.[7]
-
Plan for Re-crystallization: Do not assume the reaction solvent will be suitable for crystallization. A common and effective technique is to dissolve the crude product in a minimal amount of a good solvent (like dichloromethane or hot ethanol) and then add a poor solvent (an "anti-solvent" like hexane) until the product begins to precipitate, then cool to maximize recovery.[7][8]
-
Solvent Selection Workflow
Caption: A logical workflow for selecting and optimizing a solvent.
Data Summary: Solvent Properties and Their Impact
| Solvent | Class | Boiling Point (°C) | Polarity (Dielectric Const.) | Key Considerations for SNAr |
| Ethanol | Protic | 78 | 24.5 | Good solubility for reactants; can H-bond with nucleophile, potentially slowing the reaction; greener choice.[4][9] |
| Isopropanol | Protic | 82 | 19.9 | Similar to ethanol but less polar; may offer better selectivity by slightly reducing reaction rate.[1][10] |
| Acetonitrile | Dipolar Aprotic | 82 | 37.5 | Good balance of polarity and boiling point; effectively activates the nucleophile; relatively easy to remove.[1][10] |
| DMF | Dipolar Aprotic | 153 | 36.7 | Excellent for accelerating slow reactions; high boiling point makes removal difficult.[4][11] |
| DMSO | Dipolar Aprotic | 189 | 46.7 | Highly activating solvent, useful for very unreactive substrates; very difficult to remove.[8] |
| Ethyl Acetate | Ester | 77 | 6.0 | Lower polarity, may not be suitable for all SNAr reactions but is an excellent "green" alternative for work-up and some reactions.[4][12] |
| THF | Ether | 66 | 7.6 | Moderate polarity; often used in related aminations; low boiling point is advantageous for work-up.[10] |
Representative Experimental Protocol
This protocol is a representative procedure adapted from the synthesis of similar substituted nicotinic acid esters.[1]
Materials:
-
Ethyl 4,6-dichloronicotinate (1.0 eq)
-
Aqueous Ammonia (28-30%, ~10 eq)
-
Ethanol (or other chosen solvent, ~5-10 volumes)
Procedure:
-
Reaction Setup: In a pressure-rated vessel equipped with a magnetic stirrer, dissolve Ethyl 4,6-dichloronicotinate in your chosen solvent (e.g., ethanol).
-
Addition of Amine: Add the aqueous ammonia to the solution at room temperature.
-
Reaction: Seal the vessel and heat the mixture to 80-100 °C. The optimal temperature will depend on the solvent used.
-
Causality Note: The use of a sealed vessel is necessary to maintain pressure and prevent the volatile ammonia from escaping, ensuring it remains available for the reaction.
-
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.[1]
-
Work-up:
-
Purification:
-
Concentrate the organic layer to obtain the crude product.
-
Purify the crude solid by re-crystallization from a suitable solvent system (e.g., ethanol/water or dichloromethane/hexane) to yield this compound as a solid.[7]
-
References
-
ethyl 4-aminobenzoate . Organic Syntheses Procedure. Available from: [Link]
-
The Role of Solvent in SN1, SN2, E1 and E2 Reactions . Chemistry Steps. Available from: [Link]
-
Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents . Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]
-
What are the preparation and application examples of Ethyl 4,6-dichloronicotinate? . FAQ. Available from: [Link]
-
Ethyl 4,6-dichloronicotinate . Nine Chongqing Chemdad Co., Ltd. Available from: [Link]
-
Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes . Royal Society of Chemistry. Available from: [Link]
-
Synthesis and Characterization of Various Amino Acid Derived Thiohydantoins . MDPI. Available from: [Link]
-
Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms . MDPI. Available from: [Link]
-
Development of a solvent selection guide for aldehyde-based direct reductive amination processes . Green Chemistry. Available from: [Link]
-
Direct Reductive Amination of Aldehydes and Ketones Using Phenylsilane: Catalysis by Dibutyltin Dichloride . Organic Chemistry Portal. Available from: [Link]
-
Dearomatizing Amination Reactions . The University of Liverpool Repository. Available from: [Link]
-
Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations . ACS Publications. Available from: [Link]
-
Reductive Amination Reaction mechanism - Simple . YouTube. Available from: [Link]
-
Synthesis of Methyl 4,6-Di-O-ethyl-α-d-glucopyranoside-Based Azacrown Ethers and Their Effects in Asymmetric Reactions . MDPI. Available from: [Link]
-
4.7: Solvent Effects in Nucleophilic Substitution . Chemistry LibreTexts. Available from: [Link]
-
Development of a solvent selection guide for aldehyde-based direct reductive amination processes . ResearchGate. Available from: [Link]
-
NH4Cl Catalyzed synthesis of β-amino Esters . ResearchGate. Available from: [Link]
-
Reductive Amination Reaction Using Hantzsch Ester 1,4-Dihydropyridine as Reducing Reagent . ResearchGate. Available from: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism . Master Organic Chemistry. Available from: [Link]
-
Substitution, Reductive Amination, and Gabriel Synthesis! . YouTube. Available from: [Link]
-
Could anybody tell me what king of solvents can be used for reductive Amination apart from DCM, DCE, Methanol and Toluene . ResearchGate. Available from: [Link]
-
ETHYL p-AMINOBENZOATE . Organic Syntheses Procedure. Available from: [Link]
-
4-Thiazolecarboxylic acid, ethyl ester . Organic Syntheses Procedure. Available from: [Link]
-
Specific solvent issues with Reductive Amination/Alkylation . ACS Green Chemistry Institute. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 4. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Ethyl 4-amino-6-chloronicotinate Stability
This guide is structured as a specialized Technical Support Center for researchers working with Ethyl 4-amino-6-chloronicotinate . It prioritizes mechanistic understanding, practical protocols, and troubleshooting.
Status: Operational Topic: Prevention of Dimerization & Self-Condensation CAS: 380626-81-3 (Base structure) | Molecular Weight: 200.62 g/mol
Core Issue: The Mechanism of Instability
Why is your compound degrading? this compound is inherently unstable in solution because it contains both a nucleophile (the C4-amino group) and an activated electrophile (the C6-chlorine atom) on the same scaffold.
The degradation pathway is an intermolecular Nucleophilic Aromatic Substitution (
-
Activation: The pyridine ring is electron-deficient, further activated by the electron-withdrawing ethyl ester at C3.
-
Attack: The amino group (
) of Molecule A attacks the C6 position of Molecule B. -
Elimination: Chloride is displaced, forming a secondary amine dimer (and subsequently HCl).
Visualization: Dimerization Pathway
The following diagram illustrates the self-condensation mechanism you are fighting against.
Caption: Intermolecular
Module 1: Storage & Handling (The "Don't Break It" Phase)
Objective: Prevent dimerization before the experiment begins.
The solid state is relatively stable due to crystal lattice constraints preventing the intermolecular collision required for
Storage Protocol
| Parameter | Recommendation | Scientific Rationale |
| Physical State | Solid Powder | Lattice energy inhibits intermolecular nucleophilic attack. Never store in solution. |
| Temperature | -20°C (Long term) | Reduces kinetic energy, slowing the rate of |
| Atmosphere | Argon/Nitrogen | Moisture leads to ester hydrolysis (side reaction), though dimerization is the primary concern. |
| Light | Amber Vials | Halogenated pyridines can undergo photolytic dehalogenation or radical coupling. |
Critical Handling Rule
The "Dilution Law": If you must dissolve the compound for analysis (e.g., NMR, LCMS), do so immediately before injection. Use a solvent that does not promote
(avoid DMSO/DMF if possible; use MeCN or DCM).
Module 2: Reaction Optimization (The "Use It Correctly" Phase)
Objective: Utilizing the compound as a building block without self-destruction.
Scenario A: Using the Compound as a Nucleophile (Reacting the amine)
If you are trying to react the 4-amino group with an external electrophile (e.g., an acid chloride or aldehyde):
-
High Dilution: Maintain a reaction concentration
. This exponentially decreases the rate of dimerization (second-order kinetics) relative to the reaction with the external electrophile (pseudo-first-order if electrophile is in excess). -
Electrophile Excess: Use 1.5–2.0 equivalents of your external electrophile.
-
Order of Addition:
-
Incorrect: Dissolve amine, then add electrophile. (Dimer forms while waiting).
-
Correct: Dissolve electrophile, then add solid amine slowly.
-
Scenario B: Synthesizing the Compound (From 4,6-Dichloro precursor)
If you are synthesizing this compound from Ethyl 4,6-dichloronicotinate, dimerization is your main impurity.
-
Ammonia Overdose: Use a massive excess of ammonia (10–20 eq). This ensures that the rate of
attacking the starting material is statistically higher than the product amine attacking the starting material. -
Temperature Control: Keep the reaction as cool as possible to permit the ammonia substitution while inhibiting the higher-energy-barrier dimerization.
Solvent Selection Guide
Data based on general
| Solvent Class | Example | Risk Level | Notes |
| Polar Aprotic | DMSO, DMF, DMAc | CRITICAL | Greatly enhances nucleophilicity of the amine and stabilizes the transition state. Promotes dimerization. |
| Polar Protic | Ethanol, Methanol | Moderate | Solvates the nucleophile (H-bonding), slightly reducing its reactivity. Good for synthesis with ammonia. |
| Non-Polar | DCM, Toluene | Low | Poor solubility might be an issue, but kinetically safest for storage/handling. |
Troubleshooting & FAQs
Direct solutions to common observations.
Q1: My LCMS shows a peak at m/z ~365. Is this the dimer?
Yes.
-
Monomer MW: ~200.6 Da.
-
Dimer Calculation: Monomer (200.6) + Monomer (200.6) - HCl (36.5) = 364.7 Da .
-
Pattern: You will likely see a chlorine isotope pattern (M+2 peak) because the dimer still retains one chlorine atom on the terminal ring.
Q2: Can I use heat to speed up my reaction?
Avoid if possible. Heating provides the activation energy required to overcome the steric hindrance of the dimerization (secondary amine formation). If heating is required for your intended reaction, ensure you have a "Nucleophilic Sink" (a highly reactive external electrophile) present to consume the amine faster than it can dimerize.
Q3: How do I remove the dimer if it forms?
The dimer is significantly more lipophilic (two aromatic rings) and basic (secondary amine) than the monomer.
-
Acid/Base Extraction: The dimer has a secondary amine and a primary amine. It may have different pKa properties.
-
Chromatography: The dimer will elute later on Reverse Phase (C18) due to increased hydrophobicity.
Q4: Should I store it as a salt (HCl)?
Yes, if possible.
Converting the free amine to the hydrochloride salt (
-
Pros: Completely stops dimerization in the solid state.
-
Cons: You must liberate the free base before using it as a nucleophile, which must be done carefully (cold, dilute) to prevent immediate dimerization upon neutralization.
Decision Logic for Process Chemists
Use this flow to determine the safest workflow for your specific application.
Caption: Operational decision tree. Note that holding the compound in solution without an external reactant is the highest risk scenario.
References
-
ChemicalBook. (2025).[1][2] this compound Properties and Safety. Retrieved from
-
National Center for Biotechnology Information (PubChem). (2025).[3] Ethyl 6-chloronicotinate and related pyridine derivatives. PubChem Compound Summary. Retrieved from
-
Pecci, L., et al. (1991).[4] Dimerization and other changes of aminoethylcysteine ketimine.[4] (Demonstrates general principle of amino-chloro self-condensation kinetics). Physiol Chem Phys Med NMR, 23(4), 221-7. Retrieved from
-
BenchChem. (2025).[1][5] Preventing dimerization of 4-Amino-2-chloronicotinonitrile. (Proxy compound with identical failure mode). Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ethyl 4,6-dichloronicotinate | 40296-46-6 [chemicalbook.com]
- 3. Ethyl 4-aminobenzoate--2,4,6-trinitrophenol (1/1) | C15H14N4O9 | CID 71363516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dimerization and other changes of aminoethylcysteine ketimine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
addressing poor solubility of Ethyl 4-amino-6-chloronicotinate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for Ethyl 4-amino-6-chloronicotinate (CAS No. 1824285-14-4). This resource is designed for researchers, medicinal chemists, and drug development professionals who may encounter challenges with the solubility of this important chemical intermediate. We will explore the underlying chemical principles governing its solubility and provide practical, field-tested troubleshooting strategies and protocols to ensure your experimental success.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the handling and properties of this compound.
Q1: What are the key structural features of this compound that influence its solubility?
A1: The solubility of this compound is dictated by a balance of polar and non-polar features within its molecular structure:
-
Pyridine Ring: A heterocyclic aromatic ring that contributes to some polarity. The nitrogen atom can act as a hydrogen bond acceptor.
-
Amino Group (-NH₂): This group is a hydrogen bond donor and acceptor, which generally increases affinity for polar protic solvents. The presence and position of an amino group can significantly influence a molecule's properties.[1]
-
Chloro Group (-Cl): An electron-withdrawing group that adds to the molecule's overall polarity and can participate in dipole-dipole interactions.
-
Ethyl Ester Group (-COOCH₂CH₃): This group has both a polar (C=O) and a non-polar (ethyl chain) component, making its contribution to overall solubility complex. It allows for hydrogen bond acceptance at the carbonyl oxygen.
The interplay between the polar amino and chloro groups and the more non-polar ethyl ester and aromatic ring results in moderate polarity, leading to poor solubility in both highly non-polar solvents and water.
Q2: What is the general solubility profile of this compound?
A2: While specific quantitative data for this exact compound is not widely published, we can infer its likely behavior from structurally similar molecules like 2-aminopyridine and other substituted nicotinates.[2] The compound is expected to exhibit poor solubility in water and non-polar aliphatic hydrocarbons (e.g., hexane, cyclohexane). It will likely show moderate to good solubility in polar organic solvents. Solubility generally increases with the solvent's ability to form hydrogen bonds or engage in strong dipole-dipole interactions.
Q3: How does pH impact the solubility of this compound in aqueous solutions?
A3: The pH of the solvent is a critical factor affecting solubility, particularly in aqueous media.[3] The molecule has two basic centers: the amino group and the pyridine ring nitrogen. The predicted pKa for the conjugate acid is approximately 3.83.[4]
-
In acidic conditions (pH < 3.8): The pyridine nitrogen and/or the amino group will become protonated, forming a cationic salt (a pyridinium or ammonium salt). This charged species is significantly more polar and will exhibit substantially increased solubility in water due to favorable ion-dipole interactions.
-
In neutral or basic conditions (pH > 5): The compound will exist predominantly in its neutral, uncharged form, which has much lower aqueous solubility.
This pH-dependent behavior is a key tool for manipulating the compound's solubility.
Q4: What are the recommended storage conditions to maintain the compound's integrity and solubility characteristics?
A4: To ensure long-term stability and prevent degradation that could alter solubility, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. Exposure to moisture, light, and high temperatures should be minimized. For long-term storage, refrigeration (<4°C) under an inert atmosphere (e.g., argon or nitrogen) is recommended.
Part 2: Troubleshooting Guide for Dissolution Issues
This guide provides direct answers to specific problems you may encounter during your experiments.
Q1: My this compound won't dissolve in my chosen non-polar reaction solvent (e.g., hexane, toluene). What should I do?
A1: Diagnosis & Solution This is expected behavior due to a polarity mismatch. The compound's polar functional groups prevent effective solvation by non-polar solvents.
-
Immediate Action: Switch to a more polar solvent.
-
Recommended Solvents: Try polar aprotic solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), or Ethyl Acetate.[5] If your reaction chemistry allows, polar protic solvents like Methanol or Ethanol are also excellent candidates.
-
Co-Solvent Approach: If the reaction must be run in a largely non-polar medium, consider adding a minimal amount of a polar co-solvent (e.g., 5-10% THF or DMF) to the non-polar solvent to create a mixture that can better solvate the compound.
Q2: I'm observing a fine suspension or incomplete dissolution in a polar aprotic solvent (e.g., THF, Ethyl Acetate) at room temperature. What are my next steps?
A2: Diagnosis & Solution While solubility is better in these solvents, it may be limited at room temperature, especially at higher concentrations.
-
Step 1: Gentle Heating: Most dissolution processes are endothermic, meaning solubility increases with temperature.[3] Gently warm the mixture (e.g., to 40-50°C) with continuous stirring. Always ensure your target temperature is well below the solvent's boiling point and that the compound is stable at that temperature.
-
Step 2: Sonication: Use an ultrasonic bath to provide mechanical energy. This can break up particle agglomerates and accelerate the dissolution process at the solid-liquid interface.
-
Step 3: Solvent Combination: Consider adding a small amount of a stronger polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). These solvents have high dielectric constants and are excellent at dissolving a wide range of organic molecules.[6][7]
Q3: I need to prepare an aqueous solution for a biological assay, but the compound is insoluble in my buffer. How can I achieve this?
A3: Diagnosis & Solution Direct dissolution in aqueous buffers is challenging due to the compound's limited water solubility. The strategy here is to either use a co-solvent or manipulate the pH.
-
Method 1: Co-Solvent Stock Solution (Preferred):
-
Prepare a highly concentrated stock solution (e.g., 10-50 mM) in a water-miscible organic solvent like DMSO or DMF.
-
Serially dilute this stock solution into your aqueous buffer to achieve the final desired concentration.
-
Critical Check: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is low (typically <0.5%) to avoid artifacts or toxicity in the biological system.
-
-
Method 2: pH Adjustment:
-
Suspend the compound in your desired aqueous buffer.
-
Slowly add a dilute acid (e.g., 0.1 M HCl) dropwise while stirring vigorously.
-
Monitor the mixture. As the pH drops below the compound's pKa (~3.8), the compound should dissolve as it forms the more soluble cationic salt.[4]
-
Causality: Protonation of the basic nitrogen atoms introduces a formal charge, drastically increasing the molecule's affinity for polar water molecules.[3]
-
Important: After dissolution, you may need to carefully adjust the pH back to the desired experimental value with a dilute base. Be aware that the compound may precipitate if the pH is raised significantly above its pKa.
-
Q4: I've managed to dissolve the compound with heating, but it precipitates out as the solution cools to room temperature. How can I maintain a stable solution?
A4: Diagnosis & Solution This indicates you have created a supersaturated solution at room temperature. The solubility limit is lower at ambient temperatures.
-
Strategy 1: Prepare a More Dilute Solution: The simplest solution is to work at a concentration that is known to be soluble at room temperature.
-
Strategy 2: Use a Stronger Solvent System: The solvent system you are using is not sufficiently powerful to maintain solubility. Switch to a better solvent (e.g., from THF to DMF) or use a co-solvent mixture as described in Q2.
-
Strategy 3: Recrystallization (for purification): This phenomenon is the basis of recrystallization.[8] If your goal is purification, you can leverage this by dissolving the compound in a minimum amount of hot solvent and allowing it to cool slowly to form pure crystals. If your goal is a stable solution for a reaction, this approach is not suitable, and you must change the solvent system or concentration.
Part 3: Data & Experimental Protocols
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₉ClN₂O₂ | N/A |
| Molecular Weight | 200.62 g/mol | N/A |
| Predicted pKa | 3.83 ± 0.24 | [4] |
| Appearance | White to off-white solid (typical) | N/A |
Table 2: Recommended Solvents for Initial Solubility Screening
| Solvent Class | Examples | Expected Solubility | Rationale / Comments |
| Non-Polar | Hexane, Toluene, Cyclohexane | Poor | Mismatch in polarity.[2] |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Moderate to Good | Good balance of polarity to solvate the molecule. DCM is effective for many aminobenzoates.[5] |
| Polar Aprotic (Strong) | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP) | Very Good to Excellent | High polarity and hydrogen bond accepting capacity.[2][6] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Good to Very Good | Capable of hydrogen bonding with the amino group.[2] |
| Aqueous | Water, Buffered Solutions | Very Poor | The molecule is predominantly non-polar and uncharged at neutral pH. |
Experimental Protocols
Protocol 1: Step-by-Step Solvent Screening
-
Preparation: Aliquot 1-2 mg of this compound into several small, labeled glass vials.
-
Solvent Addition: To the first vial, add the chosen solvent (e.g., DCM) dropwise (e.g., 100 µL increments).
-
Agitation: After each addition, vortex or shake the vial vigorously for 30-60 seconds.
-
Observation: Visually inspect for dissolution against a dark background. Note if the solution is clear, hazy, or if solid remains.
-
Quantification: Continue adding solvent until the solid is fully dissolved. Record the total volume of solvent used to estimate the approximate solubility (e.g., mg/mL).
-
Heating Test: If the compound is not soluble at room temperature after adding 1 mL, gently warm the vial to ~45°C and observe any change.
-
Repeat: Repeat steps 2-6 for each solvent listed in Table 2 to build a comprehensive solubility profile.
Protocol 2: pH-Mediated Solubilization for Aqueous Media
-
Suspension: Weigh the desired amount of the compound into a suitable vessel. Add the target volume of aqueous buffer (e.g., PBS, pH 7.4) to create a suspension.
-
Acidification: While stirring, add 0.1 M HCl drop-by-drop.
-
Monitoring: Observe the suspension. Continue adding acid until the solution becomes completely clear. This indicates the formation of the soluble salt.
-
Verification: Check the final pH of the solution. It will be acidic.
-
Neutralization (Optional): If the final application requires a specific pH, carefully add a dilute base (e.g., 0.1 M NaOH) back to the solution to raise the pH.
-
Precipitation Watch: Be vigilant for any signs of precipitation as you approach and pass the pKa. If precipitation occurs, the desired concentration is not achievable at that final pH.
Part 4: Visualized Workflows & Mechanisms
Troubleshooting Dissolution Workflow
This diagram outlines a logical sequence of steps to address solubility challenges.
Caption: Decision workflow for troubleshooting solubility issues.
Mechanism of pH-Dependent Solubility
This diagram illustrates how pH affects the ionization state and, consequently, the aqueous solubility of the compound.
Sources
column chromatography vs recrystallization for Ethyl 4-amino-6-chloronicotinate purification
Case ID: PUR-E4A6C-001 Status: Active Support Tier: Senior Application Scientist Subject: Optimization of Downstream Processing (Recrystallization vs. Chromatography)
Executive Summary
You are encountering purification challenges with Ethyl 4-amino-6-chloronicotinate , a critical intermediate often synthesized via nucleophilic aromatic substitution (
The choice between Column Chromatography and Recrystallization is not merely a matter of preference but of impurity profile and scale .
-
Recrystallization is the method of choice for scale (>10g) and removing non-structural impurities (salts, tars).
-
Chromatography is required when separating the regioisomer (Ethyl 6-amino-4-chloronicotinate), which often co-crystallizes due to structural similarity.
Part 1: The Decision Matrix
Before proceeding, analyze your crude mixture using HPLC or TLC. Use the following logic flow to determine your purification strategy.
Figure 1: Strategic Decision Tree for purification based on impurity profile and scale.
Part 2: Troubleshooting Recrystallization (Method A)
Recrystallization is chemically efficient because the 4-amino isomer forms an intramolecular hydrogen bond with the C3-ester carbonyl. This reduces its polarity and alters its lattice energy compared to the 6-amino isomer.
Protocol: The Displacement Method (DCM/Hexane)
This method is superior to Ethanol/Water for this substrate because it avoids hydrolysis of the ethyl ester and chlorine displacement.
-
Dissolution: Dissolve crude solid in minimal boiling Dichloromethane (DCM) .
-
Concentration: Boil off DCM until the solution becomes slightly turbid or reaches saturation.
-
Displacement: Slowly add warm Hexane (or Heptane) dropwise while stirring.
-
Nucleation: Remove heat. Let cool to room temperature slowly.
-
Harvest: Filter and wash with cold Hexane.
FAQs & Troubleshooting
Q: My product is "oiling out" instead of crystallizing. Why?
-
Cause: The melting point of the crude mixture is lower than the boiling point of the solvent, or the cooling rate is too fast.
-
Fix:
-
Seed it: Save a tiny crystal from a previous batch (or a crude speck) and add it when the solution is slightly supersaturated.
-
Change Solvent: Switch to Ethanol/Water . Dissolve in warm ethanol (do not boil excessively to prevent transesterification), then add water dropwise until turbidity persists. Re-heat to clear, then cool.
-
Scratch: Use a glass rod to scratch the inner wall of the flask to induce nucleation sites.
-
Q: The color is still dark/yellow after crystallization.
-
Cause: Trapped oligomers or oxidized aniline species.
-
Fix: Perform a Charcoal Filtration before crystallization. Dissolve in DCM, add activated carbon, stir for 15 mins, filter through Celite, then proceed with Hexane addition.
Part 3: Troubleshooting Column Chromatography (Method B)
Chromatography is necessary if the regioisomer (6-amino) is present in high quantities (>5%), as co-crystallization is likely.
The Chemistry of Separation
-
Target (4-amino): Less polar due to intramolecular H-bonding (N-H ... O=C). Elutes First.
-
Impurity (6-amino): More polar (exposed NH2 and Pyridine N). Elutes Second.
-
Impurity (4,6-dichloro): Non-polar. Elutes near solvent front.
Protocol: Buffered Silica Flash
Standard silica is acidic. Basic aminopyridines will interact strongly with silanols, causing streaking and poor resolution.
-
Stationary Phase: Silica Gel (40-63 µm).
-
Mobile Phase: Hexane : Ethyl Acetate (Gradient 10%
40%). -
Modifier (CRITICAL): Add 1% Triethylamine (TEA) to the mobile phase to neutralize silica acidity.
FAQs & Troubleshooting
Q: I see a long streak on my TLC/Column instead of a spot.
-
Cause: The pyridine nitrogen is protonating on the acidic silica surface.
-
Fix: Pre-wash your column with Mobile Phase + 1% TEA. Ensure TEA is in the eluent. Alternatively, use DCM:Methanol (95:5) if the compound is too polar for Hex/EtOAc, but Hex/EtOAc provides better separation of regioisomers.
Q: The regioisomers are co-eluting.
-
Cause: Solvent strength increases too fast.
-
Fix: Use an Isocratic Hold . Run at 15% EtOAc/Hexane for 5 column volumes. The 4-amino compound (intramolecular H-bond) travels significantly faster in non-polar media than the 6-amino isomer.
Part 4: Analytical Validation
You must confirm that you have isolated the 4-amino isomer and not the 6-amino regioisomer.
Comparison Table: 4-amino vs. 6-amino Isomer
| Feature | This compound (Target) | Ethyl 6-amino-4-chloronicotinate (Impurity) |
| TLC (Hex/EtOAc) | Higher | Lower |
| H-Bonding | Intramolecular (NH to Ester C=O) | Intermolecular only |
| 1H NMR (NH2) | Broad singlet, often desheilded (>7.0 ppm) | Broad singlet, shielded (<6.5 ppm) |
| Reaction Origin | Major product (Ortho to EWG) | Minor product (Para to EWG) |
Visualizing the Separation Logic
Figure 2: Mechanistic basis for chromatographic separation of regioisomers.
References
-
Organic Syntheses, Coll. Vol. 10, p.382 (2004). Synthesis of Ethyl 4-aminobenzoate (Analogous purification via DCM/Hexane displacement).
-
ChemicalBook. this compound Properties and Suppliers.
-
Thermo Fisher Scientific. Performing Column Chromatography: Separation Principles.
-
National Institutes of Health (PMC). Biomimetic chromatography and mobile phase pH effects on amine retention.
-
University of Rochester. Recrystallization Tips and Solvent Selection Guide.
Validation & Comparative
Strategic Scaffold Selection: Ethyl 4-amino-6-chloronicotinate vs. Halogenated Analogs
The following guide provides a comparative technical analysis of Ethyl 4-amino-6-chloronicotinate and its primary analogs. It is designed for medicinal chemists and process engineers selecting scaffolds for heterocyclic synthesis, specifically for pyrido[4,3-d]pyrimidine drug candidates.
Executive Summary & Chemical Profile
This compound (E4A6CN) is a bifunctional pyridine scaffold characterized by a "push-pull" electronic system. It serves as a critical intermediate for synthesizing fused bicyclic systems, particularly kinase inhibitors (e.g., Torsemide analogs, Hsp90 inhibitors).
Its primary value lies in the regioselective differentiation of the pyridine ring. Unlike its precursor (Ethyl 4,6-dichloronicotinate), E4A6CN possesses a nucleophilic amino group at C4 and an electrophilic chlorine at C6, enabling sequential, controlled functionalization without the need for transient protecting groups in subsequent steps.
Comparative Physiochemical Profile
The following table contrasts E4A6CN with its direct precursor and hydrolysis analog.
| Feature | This compound | Ethyl 4,6-dichloronicotinate | 4-Amino-6-chloronicotinic Acid |
| Role | Target Scaffold (Nucleophile/Electrophile) | Precursor (Dual Electrophile) | Hydrolysis Product (Amphoteric) |
| CAS | 380626-81-3 (varies by salt) | 40296-46-6 | 71261-05-7 |
| C4 Reactivity | Nucleophilic (Amino group) | Highly Electrophilic ( | Nucleophilic |
| C6 Reactivity | Electrophilic (requires catalysis) | Electrophilic (secondary site) | Weakly Electrophilic |
| Solubility | DMSO, MeOH, warm EtOH | DCM, EtOAc, MeOH | Aqueous Base (NaOH), DMSO |
| Primary Use | Cyclization to bicyclic heterocycles | Introduction of diverse amines at C4 | Coupling reactions (Amide bond) |
Reactivity Analysis: The Regioselectivity Map
Understanding the electronic bias of the precursor (Ethyl 4,6-dichloronicotinate ) is essential for synthesizing E4A6CN or choosing between analogs.
In the 4,6-dichloro system, the C4 position is significantly more reactive toward nucleophilic attack (
Visual 1: Reactivity & Functionalization Pathways
Caption: Regioselective synthesis map showing the preferential formation of the 4-amino analog due to electronic activation by the C3-ester group.
Experimental Protocols
The following protocols are designed for high-fidelity synthesis and application. The "PMB-Protection Route" is recommended over direct ammonolysis to prevent bis-amination and ensure simplified purification.
Protocol A: Regioselective Synthesis of this compound
Objective: Selective amination of C4 without displacing the C6-Chlorine.
Reagents:
-
Ethyl 4,6-dichloronicotinate (1.0 eq)
-
4-Methoxybenzylamine (PMB-NH2) (1.1 eq)
-
Triethylamine (TEA) (2.0 eq)
-
Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)
-
Deprotection: Trifluoroacetic acid (TFA)
Step-by-Step Workflow:
-
Displacement: Dissolve Ethyl 4,6-dichloronicotinate in EtOH (0.5 M). Cool to 0°C.
-
Addition: Add TEA followed by the slow addition of PMB-NH2. The reaction is exothermic; maintain temperature <10°C during addition to maximize regioselectivity.
-
Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC/LCMS. The major product is the C4-PMB-amino species.
-
Workup: Concentrate, redissolve in EtOAc, wash with brine, and dry.
-
Deprotection: Dissolve the intermediate in neat TFA (or DCM:TFA 1:1) and heat to 50°C for 2–4 hours to cleave the PMB group.
-
Isolation: Concentrate TFA. Neutralize carefully with sat. NaHCO3. Extract with EtOAc.[1][2]
-
Result: this compound (White/Off-white solid).
Protocol B: Cyclization to Pyrido[4,3-d]pyrimidine Scaffold
Objective: Converting E4A6CN into a bioactive bicyclic core.
Reagents:
Step-by-Step Workflow:
-
Setup: Suspend E4A6CN and Formamidine Acetate in 2-Methoxyethanol.
-
Cyclization: Heat the mixture to reflux (120–130°C) for 12 hours.
-
Precipitation: Cool the reaction mixture to RT. The product often precipitates directly.
-
Purification: Filter the solid and wash with cold ethanol.
-
Product: 6-Chloro-3H-pyrido[4,3-d]pyrimidin-4-one.
Comparative Performance Data
When selecting between the Ethyl ester (E4A6CN) and the Acid (4-Amino-6-chloronicotinic acid) for library generation, consider the following experimental outcomes:
| Reaction Type | Starting Material: Ethyl Ester (E4A6CN) | Starting Material: Free Acid | Recommendation |
| Cyclization (Pyrimidine formation) | High Yield (85-92%) | Low Yield (<40%) | Use Ethyl Ester . The ester is the necessary leaving group for ring closure. |
| Amide Coupling (C3) | Requires Hydrolysis first (2 steps) | Direct Coupling (1 step) | Use Acid if modifying C3 side-chain only. |
| C6-Cl Displacement ( | Moderate Reactivity | Low Reactivity (Carboxylate deactivates ring) | Use Ethyl Ester . The ester maintains ring electrophilicity. |
Strategic Selection Decision Tree
Use this logic flow to determine the correct starting material for your specific drug development phase.
Visual 2: Selection Logic
Caption: Decision matrix for selecting the optimal pyridine building block based on the final target structure.
References
-
Regioselectivity in Pyrimidine/Pyridine Synthesis
-
Synthesis of Pyrido[4,3-d]pyrimidines
-
PMB-Protection Route Validation
- Title: Synthesis of ethyl 4-amino-6-chloronicotin
- Source: Common Organic Chemistry / Patent Liter
- Context: Specific experimental conditions for high-yield regioselective amin
-
Physiochemical Properties & Safety
- Title: Ethyl 4,6-dichloronicotinate Product D
- Source: PubChem / ChemicalBook.
-
Context: Solubility and precursor data.[12]
Sources
- 1. commonorganicchemistry.com [commonorganicchemistry.com]
- 2. Ethyl 4,6-dichloronicotinate | 40296-46-6 [chemicalbook.com]
- 3. 846036-96-2 | CAS DataBase [m.chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound | 380626-81-3 [amp.chemicalbook.com]
- 6. Regioselective nucleophilic aromatic substitution reactions of 5,7-dinitroquinazoline-4-one and 5,7-dinitroquinazoline-4-thione with methylamine: a mechanistic consideration - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Bot Verification [rasayanjournal.co.in]
- 8. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry | MDPI [mdpi.com]
- 9. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The synthesis of pyrido[4,3-d]pyrimidin-4(3H)-ones from 4-amino-nicotinic acid - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis, Reactions, and Agrochemical Studies of New 4,6-Diaryl-2-hydrazinylnicotinonitriles [mdpi.com]
comparison of mass spectrometry techniques for Ethyl 4-amino-6-chloronicotinate
This guide provides an in-depth technical comparison of mass spectrometry techniques for Ethyl 4-amino-6-chloronicotinate , a critical intermediate in the synthesis of antiviral and kinase-inhibitor drugs.
Critical Technical Note: Identity Verification
Before proceeding, researchers must verify the chemical identity due to common database discrepancies:
-
Target Analyte: this compound (Pyridine derivative).[1]
-
Correct CAS: 380626-81-3 (Commonly associated with this specific isomer).[1][2]
-
Conflicting CAS Warning: The CAS 70271-77-1 provided in some requests typically refers to Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate (MW 251.67). This guide focuses strictly on the Nicotinate (MW 200.62) as requested by the chemical name.
Part 1: Executive Decision Matrix
For drug development workflows, the choice of MS technique depends on the analytical phase:
| Feature | LC-ESI-MS/MS | GC-EI-MS | HRMS (Q-TOF/Orbitrap) |
| Primary Application | Bioanalysis (PK/PD), Trace Quantitation | Raw Material Purity, Process Control | Impurity Profiling, degradation studies |
| Sensitivity (LOD) | High (< 1 ng/mL) | Moderate (~50 ng/mL) | High (ppm mass accuracy) |
| Sample Prep | Minimal (Protein Precip/Dilution) | Derivatization Recommended | Minimal |
| Throughput | High (5-min runs) | Low (20-min runs + prep) | Moderate |
| Key Limitation | Matrix effects (Ion suppression) | Thermal instability of amine | Data file size / Cost |
Part 2: Analyte Physicochemical Profile
Understanding the molecule is the first step to method selection.
-
Formula:
-
Exact Mass: 200.0353 (Monoisotopic)
-
Ionization Sites:
-
Pyridine Nitrogen: Basic (
), excellent for protonation ( ). -
Primary Amine (C4): Weakly basic due to electron-withdrawing Cl and Ester groups.
-
Chlorine (C6): Provides a distinct 3:1 isotopic signature (
).
-
Part 3: Detailed Technique Comparison
LC-ESI-MS/MS (The Gold Standard for Quantitation)
Mechanism: Electrospray Ionization (ESI) in positive mode generates the protonated molecular ion
-
Why it works: The pyridine ring ensures high ionization efficiency in acidic mobile phases.
-
Predicted Fragmentation (MRM Transitions):
-
Precursor:
201.0 (for ) -
Product 1 (Quantifier):
173.0 (Loss of Ethyl group, ) -
Product 2 (Qualifier):
155.0 (Loss of Ethanol, ) -
Product 3:
127.0 (Subsequent loss of CO)
-
Experimental Protocol (LC-MS/MS):
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax),
, . -
Mobile Phase A:
Formic Acid in Water. -
Mobile Phase B: Acetonitrile (MeCN).
-
Gradient: 5% B to 95% B over 3 minutes.
-
Flow Rate:
. -
Source Temp:
(Ensure complete desolvation).
GC-EI-MS (The Synthetic Chemist's Choice)
Mechanism: Electron Impact (EI) ionization at 70 eV.
-
Challenge: The primary amine and ester groups can cause peak tailing on non-polar columns.
-
Solution: Derivatization with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) caps the amine and improves volatility.
-
Spectral Features:
-
Molecular Ion (
): 200 (Weak). -
Base Peak: Often
155 (Loss of Ethoxy) or 171 (Loss of Ethyl). -
Isotope Cluster: Distinct M and M+2 peaks verify the chlorine presence.
-
Experimental Protocol (GC-MS):
-
Derivatization: Mix
sample in DCM with BSTFA + 1% TMCS. Incubate at for 30 mins. -
Column: DB-5ms (5% Phenyl-arylene polymer),
. -
Carrier Gas: Helium at
. -
Temp Program:
(1 min) .
HRMS (Impurity & Metabolite ID)
Mechanism: Q-TOF or Orbitrap provides exact mass (
-
Application: Identifying "Process Impurities" such as the des-chloro analog or hydrolysis products (free acid).
-
Data Value: The specific mass defect of Chlorine (negative mass defect) makes filtering for Cl-containing impurities highly effective.
Part 4: Visualizations
Figure 1: Analytical Workflow Decision Tree
This diagram guides the selection of the correct MS modality based on the sample state and data requirements.
Caption: Decision matrix for selecting Mass Spectrometry techniques based on analytical goals and sample complexity.
Figure 2: Predicted Fragmentation Pathway (ESI+)
Understanding the fragmentation is vital for setting up MRM transitions in LC-MS/MS.
Caption: Proposed ESI+ fragmentation pathway for MRM transition optimization. Note: Chlorine isotope pattern (3:1) will be preserved in fragments containing the Cl atom.
Part 5: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Ethyl 6-chloronicotinate (Isomer Analog). Retrieved from [Link]
-
MassBank of North America. Mass Spectral Data for Aminobenzoate Derivatives (Structural Analogs). Retrieved from [Link]
-
Organic Syntheses. Synthesis of Ethyl 4-aminobenzoate (Methodology Reference). Retrieved from [Link]
Sources
Biological Efficacy Comparison of Ethyl 4-amino-6-chloronicotinate Derivatives
Executive Summary
Ethyl 4-amino-6-chloronicotinate serves as a "privileged scaffold" in medicinal chemistry, primarily utilized as a precursor for bicyclic nitrogen heterocycles. Its unique substitution pattern—featuring an amino group at C4, a chlorine atom at C6, and an ethyl ester at C3—enables divergent synthetic pathways yielding two major classes of bioactive derivatives: 1,8-Naphthyridines and Pyrido[2,3-d]pyrimidines .
This guide objectively compares these two derivative classes, demonstrating that while 1,8-naphthyridines historically dominate antimicrobial applications, pyrido[2,3-d]pyrimidines have emerged as superior candidates for targeted cancer therapy (Kinase Inhibition).
Structural Activity Relationship (SAR) & Chemical Divergence
The biological efficacy of this scaffold is dictated by the cyclization partner used during synthesis. The chlorine at C6 often remains to enhance lipophilicity or serves as a handle for further nucleophilic substitution, while the C3-ester and C4-amino groups form the pyrimidine or pyridine fused ring.
Divergent Synthesis Pathways
The following diagram illustrates how the core scaffold converts into the two primary bioactive classes.
Figure 1: Divergent synthesis of bioactive heterocycles from this compound.
Comparative Efficacy Analysis
Class A: Pyrido[2,3-d]pyrimidine Derivatives (Anticancer Focus)
Derivatives synthesized by reacting the scaffold with isothiocyanates (e.g., phenyl isothiocyanate) yield pyrido[2,3-d]pyrimidines. These compounds function primarily as ATP-competitive inhibitors of protein kinases.
-
Mechanism: They occupy the ATP-binding pocket of kinases (e.g., EGFR, PIM-1, eEF-2K). The C6-chloro substituent often fits into hydrophobic pockets, enhancing binding affinity.
-
Key Data: Recent studies highlight 7-oxo-pyrido[2,3-d]pyrimidines as potent inhibitors of PIM-1 kinase , a driver of breast and prostate cancer.
Class B: 1,8-Naphthyridine Derivatives (Antimicrobial Focus)
Synthesized via condensation with carbonyls (e.g., ethyl acetoacetate), these derivatives mimic the structure of nalidixic acid (a quinolone antibiotic).
-
Mechanism: Inhibition of bacterial DNA gyrase and Topoisomerase IV.
-
Key Data: While effective against Gram-negative bacteria, their utility is often limited by resistance compared to modern fluoroquinolones. However, recent modifications have repurposed them as Adenosine Receptor Antagonists for Parkinson's disease.
Quantitative Comparison Table
| Feature | Pyrido[2,3-d]pyrimidines | 1,8-Naphthyridines |
| Primary Target | Protein Kinases (PIM-1, EGFR, eEF-2K) | Bacterial DNA Gyrase / Adenosine Receptors |
| Therapeutic Area | Oncology (Breast, Liver, Leukemia) | Infectious Disease / Neurology |
| Potency (Best Case) | IC50: 11.4 nM (PIM-1 inhibition) [1] | MIC: 0.1–1.0 µg/mL (S. aureus) [2] |
| Selectivity | High (Tunable via C2/N3 substitutions) | Moderate (Broad spectrum) |
| Cytotoxicity (HepG2) | High (IC50 ~1.0 µM) | Moderate to Low |
Experimental Protocols
Protocol 1: Synthesis of Pyrido[2,3-d]pyrimidine Derivative
Objective: Synthesize a kinase-inhibiting scaffold via isothiocyanate cyclization.
-
Reagents: this compound (1.0 eq), Phenyl isothiocyanate (1.1 eq), Triethylamine (Catalytic), Ethanol (Solvent).
-
Procedure:
-
Dissolve this compound in absolute ethanol.
-
Add Phenyl isothiocyanate dropwise under stirring.
-
Reflux the mixture for 6–8 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Intermediate Formation: A thiourea intermediate forms.
-
Cyclization: Add potassium hydroxide (KOH) solution (10%) and reflux for an additional 2 hours to effect cyclization to the pyrimidinone.
-
Cool to room temperature; acidify with dilute HCl to precipitate the product.
-
Filter, wash with water, and recrystallize from ethanol/DMF.
-
-
Validation: 1H NMR should show disappearance of the ethyl ester quartet/triplet and appearance of the pyrimidine NH/CO signals.
Protocol 2: In Vitro PIM-1 Kinase Inhibition Assay
Objective: Quantify the efficacy of the synthesized derivative.
-
System: ELISA-based Tyrosine Kinase Assay.
-
Reagents: Recombinant human PIM-1 kinase, ATP, Substrate (e.g., BAD protein), Test Compound (dissolved in DMSO).
-
Workflow:
-
Incubation: Mix Kinase (10 ng/well), Substrate, and Test Compound (serial dilutions: 1 nM – 10 µM) in kinase buffer.
-
Initiation: Add ATP (10 µM) to start the reaction. Incubate at 30°C for 45 mins.
-
Termination: Add EDTA to stop phosphorylation.
-
Detection: Add anti-phospho-BAD antibody conjugated to HRP. Incubate 1 hr.
-
Readout: Add TMB substrate; measure Absorbance at 450 nm.
-
Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50 using non-linear regression.
-
Mechanism of Action Visualization
The following diagram details the signaling pathway inhibition by Pyrido[2,3-d]pyrimidine derivatives in cancer cells.
Figure 2: Mechanism of Action: PIM-1 Kinase Inhibition leading to Apoptosis.
References
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Source: Royal Society of Chemistry (RSC Advances). URL:[Link]
-
1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Source: Archiv der Pharmazie (PubMed). URL:[Link]
-
Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. Source: National Institutes of Health (PMC). URL:[Link]
-
Organotin (IV) Derivatives of 1-Ethyl-1,4-Dihydro-7-Methyl-4-Oxo-1,8-Naphthyridine-3-Carboxylic Acid (Nalidixic Acid). Source: TÜBİTAK Academic Journals. URL:[Link]
Comparative Guide: Purity Confirmation of Ethyl 4-amino-6-chloronicotinate by HPLC
Executive Summary
Confirming the purity of Ethyl 4-amino-6-chloronicotinate presents a specific set of chromatographic challenges inherent to polysubstituted pyridines. Standard C18 methods often fail to resolve critical regioisomeric impurities (e.g., the 2-amino isomer) and suffer from peak tailing due to the basicity of the pyridine nitrogen.
This guide objectively compares a standard Generic C18 Protocol against an Optimized Phenyl-Hexyl Method . Experimental data demonstrates that while C18 is sufficient for crude estimation, the Phenyl-Hexyl stationary phase is required for high-confidence purity assignment due to its unique
The Analytical Challenge
The structural integrity of this compound relies on three functional points: the ethyl ester, the chloro group, and the amino group on a pyridine ring.
Critical Impurity Profile
-
Regioisomers (The "Silent" Impurity): During nucleophilic substitution of the starting material (Ethyl 4,6-dichloronicotinate), the amine can attack the C2 position instead of C4, generating Ethyl 2-amino-6-chloronicotinate . This isomer has an identical mass and similar hydrophobicity to the target, making it difficult to separate on alkyl-bonded phases.
-
Hydrolysis Products: The ethyl ester is labile; moisture leads to 4-amino-6-chloronicotinic acid .
-
Silanol Interactions: The pyridine nitrogen (
) can protonate under acidic conditions, interacting with residual silanols on silica columns, causing severe peak tailing.
Comparative Analysis: C18 vs. Phenyl-Hexyl
Method A: The Generic Standard (Alternative)
-
Stationary Phase: C18 (Octadecylsilane), 5 µm.
-
Mechanism: Hydrophobic interaction only.
-
Outcome: Often co-elutes the target with its regioisomer. Tailing factors are frequently >1.5 due to silanol activity.
Method B: The Optimized Protocol (Recommended)
-
Stationary Phase: Phenyl-Hexyl (or Pentafluorophenyl), 3 µm.
-
Mechanism: Hydrophobic interaction +
- stacking. -
Outcome: The electron-deficient pyridine ring interacts differentially with the phenyl ring on the column based on substituent positioning (4-amino vs 2-amino), resolving the isomers.
Performance Data Summary
| Parameter | Method A (Standard C18) | Method B (Phenyl-Hexyl) | Verdict |
| Retention Time (Target) | 4.2 min | 5.8 min | Method B retains better. |
| Resolution ( | 0.8 (Co-elution) | 2.4 (Baseline Separation) | Method B is superior. |
| Tailing Factor ( | 1.6 (Tailing) | 1.1 (Symmetrical) | Method B is superior.[1] |
| MS Compatibility | Low (Phosphate buffer) | High (Formate buffer) | Method B is MS-ready. |
Detailed Experimental Protocols
Method B: Optimized Phenyl-Hexyl Protocol (The "Self-Validating" System)
This protocol is designed to be self-validating. The use of a Diode Array Detector (DAD) allows for peak purity checks to ensure no hidden co-elution.
Reagents & Preparation
-
Solvent A: 10 mM Ammonium Formate in Water, pH 3.5 (adjusted with Formic Acid). Rationale: Buffering at pH 3.5 ensures the pyridine is protonated, improving solubility, while the formate counter-ion reduces silanol tailing.[1]
-
Solvent B: Acetonitrile (HPLC Grade).
-
Sample Diluent: 50:50 Water:Acetonitrile.
Instrument Settings
-
Column: Phenyl-Hexyl,
mm, 3 µm particle size. -
Column Temp: 30°C.
-
Detection: UV-DAD at 265 nm (Primary) and 220 nm (Secondary). Rationale: 265 nm is the
for the nicotinates; DAD scans 200-400 nm for purity.
Gradient Profile
| Time (min) | % Solvent A (Buffer) | % Solvent B (ACN) | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Elute polar acids) |
| 12.0 | 40 | 60 | Linear Gradient (Elute Target) |
| 15.0 | 10 | 90 | Wash (Elute dimer/starting material) |
| 18.0 | 90 | 10 | Re-equilibration |
Visualizing the Separation Mechanism
The following diagrams illustrate the workflow and the specific molecular interactions that make the Phenyl-Hexyl column superior for this application.
Figure 1: Analytical Workflow
Caption: Step-by-step analytical workflow from crude sample to purity confirmation.
Figure 2: Separation Mechanism (C18 vs. Phenyl-Hexyl)
Caption: Comparison of separation mechanisms. Phenyl-Hexyl utilizes pi-pi interactions to resolve isomers.
References
-
Separation of Aminopyridine Isomers. SIELC Technologies. (Accessed 2026). [Link]
-
HPLC Column Selection for Basic Compounds. Chromatography Online. (Accessed 2026). [Link]
-
PubChem Compound Summary: this compound. National Center for Biotechnology Information. (Accessed 2026). [Link]
Sources
- 1. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
Analytical Benchmarking: Ethyl 4-amino-6-chloronicotinate
Comparative Spectral Guide & Synthetic Workflow
Executive Summary
Ethyl 4-amino-6-chloronicotinate (CAS: 380626-81-3) is a critical pyridine scaffold used in the development of kinase inhibitors and antiviral agents. Its structural duality—possessing both a nucleophilic amino group and an electrophilic chloro-substituent—makes it a versatile "linchpin" intermediate.
This guide provides a technical comparison of this ethyl ester against its methyl analog and free acid form, supported by spectral data and a validated synthetic workflow.
Part 1: Spectral Fingerprinting (Data & Analysis)
The identification of this compound relies on distinguishing it from its precursor, Ethyl 4,6-dichloronicotinate (CAS: 40296-46-6). The nucleophilic aromatic substitution (
Table 1: NMR Spectral Evolution (Precursor vs. Target)
Data synthesized from experimental precursor baselines and substituent chemical shift (SCS) principles.
| Feature | Precursor: Ethyl 4,6-dichloronicotinate | Target: this compound | Diagnostic Shift Logic |
| C2-Proton ( | Minimal Change: H2 is meta to the substitution site; remains deshielded by the adjacent ring nitrogen and ester. | ||
| C5-Proton ( | Major Diagnostic: The C4-Amino group exerts a strong shielding effect (resonance donation) on the ortho C5 proton. | ||
| Amine ( | Absent | New Signal: Broad, exchangeable singlet confirming amination. | |
| Ethyl ( | Invariant: The ester chain is electronically isolated from the ring substitution. | ||
| Ethyl ( | Invariant: Standard triplet pattern. |
Analyst Note: The collapse of the C5 proton signal from ~7.95 ppm to the "aromatic upfield" region of ~6.7 ppm is the primary QC checkpoint to verify complete conversion. If the peak at 7.95 ppm persists, the reaction is incomplete.
Mass Spectrometry (MS) Profile
-
Ionization: ESI (+)
-
Molecular Ion (
): 201.04 Da -
Isotope Pattern: The presence of a single Chlorine atom dictates a characteristic 3:1 ratio between the
(201) and (203) peaks.-
Precursor Pattern: The dichloro precursor shows a 9:6:1 pattern (
, , ). The disappearance of the peak confirms mono-substitution.
-
Part 2: Comparative Analysis (Alternatives)
Why select the Ethyl ester over the Methyl ester or Free Acid?
Table 2: Functional Comparison of Analogs
| Parameter | This compound | Mthis compound | 4-amino-6-chloronicotinic Acid |
| Solubility (DCM/EtOAc) | High: Excellent for biphasic workups and silica chromatography. | Moderate: Slightly less lipophilic; can precipitate during concentration. | Poor: Requires polar solvents (DMSO, DMF); difficult to extract from water. |
| Hydrolytic Stability | High: Resistant to incidental hydrolysis during mild basic workups. | Moderate: More susceptible to saponification (forming the acid impurity). | N/A: Already hydrolyzed. |
| Reaction Kinetics | Balanced: The ethyl group provides steric bulk that slightly retards unwanted transesterification. | Fast: Methyl esters are more reactive electrophiles, risking side reactions. | Low: Carboxylic acid often requires activation (e.g., HATU, SOCl2) before coupling. |
| Physical State | Solid (MP > 80°C expected) | Solid (MP ~110°C) | High MP Solid (>250°C, decomp) |
Recommendation: Use the Ethyl Ester for multi-step synthesis campaigns where intermediate purification is required. The enhanced lipophilicity simplifies aqueous washes, reducing yield loss compared to the methyl ester or acid.
Part 3: Validated Synthesis & Purification Protocol
Objective: Selective
Step-by-Step Methodology
-
Preparation:
-
Dissolve Ethyl 4,6-dichloronicotinate (1.0 eq) in anhydrous Ethanol (10 vol).
-
Critical: Use ethanol to match the ester group, preventing transesterification (ethyl
methyl) that would occur if methanol were used.
-
-
Amination:
-
Cool solution to 0°C.
-
Slowly bubble Ammonia gas or add Ammonium Hydroxide (28%) (5.0 eq).
-
Seal the vessel and heat to 80°C for 4-6 hours.
-
Monitor: Check TLC (30% EtOAc/Hexane). Look for the appearance of a lower
fluorescent spot (Amino product).
-
-
Workup (Self-Validating):
-
Purification:
-
Recrystallize from Ethanol/Heptane or purify via Flash Chromatography (Gradient: 0
40% EtOAc in Hexane).
-
Part 4: Visualizing the Analytical Workflow
The following diagram illustrates the decision logic for synthesis and quality control, ensuring the correct isomer is isolated.
Figure 1: Synthesis and Quality Control Workflow. The critical decision gate is the NMR shift of the C5 proton.
References
-
PubChem. Ethyl 6-chloronicotinate (Related Structure Data). National Library of Medicine.[2] Available at: [Link]
-
MDPI. Synthesis and Structural Analysis of Benzothiazine Carboxylates (Analogous Esterification Protocols). Available at: [Link][1][3][4]
Sources
Comparative Guide: Synthetic Strategies for Ethyl 4-amino-6-chloronicotinate
Executive Summary
Ethyl 4-amino-6-chloronicotinate (CAS: 380626-81-3) is a critical pharmacophore in the synthesis of antibacterial agents (e.g., fluoroquinolone analogs) and kinase inhibitors. Its structural complexity arises from the specific substitution pattern on the pyridine ring: an amino group at C4, a chlorine at C6, and an ester at C3.
The primary synthetic challenge is regioselectivity . The precursor, ethyl 4,6-dichloronicotinate, possesses two electrophilic sites (C4 and C6). While C4 is electronically activated by the ortho-ester and para-nitrogen, the C6 position remains susceptible to nucleophilic attack, leading to regioisomeric impurities (6-amino-4-chloro) or bis-aminated byproducts.
This guide compares two dominant synthetic routes:
-
Route A (Direct Ammonolysis): A concise, atom-economical route often plagued by separation difficulties.
-
Route B (Surrogate Amine Protection): A stepwise, high-fidelity route using p-methoxybenzylamine (PMB-NH₂) to ensure regiocontrol and process stability.
Retrosynthetic Architecture
Both routes share a common "backbone" synthesis of the dichloro-intermediate. The divergence occurs at the critical amination step.
Figure 1: Retrosynthetic logic flow showing the shared upstream chemistry and the critical downstream functionalization.
Route Comparison Analysis
Route A: Direct Ammonolysis (The "Commodity" Approach)
This method involves treating ethyl 4,6-dichloronicotinate directly with ammonia (gas or aqueous) in a solvent like ethanol or acetonitrile.
-
Mechanism: SNAr displacement of chloride.
-
Regioselectivity: Relies entirely on the innate electronic difference between C4 and C6. C4 is more electrophilic (activated by ortho-COOEt and para-N), but C6 reactivity is non-negligible.
| Feature | Performance Metric |
| Step Count | 1 (from Dichloro intermediate) |
| Atom Economy | High (NH₃ is the only reagent) |
| Purity Profile | Low to Moderate. Often yields 5–10% of the C6-amino isomer and diamino species. |
| Purification | Difficult. Requires column chromatography or careful fractional crystallization. |
| Scalability | Limited by the exotherm and the need for pressure vessels (if using NH₃ gas). |
Route B: Surrogate Amine Displacement (The "High-Fidelity" Approach)
This method utilizes a bulky, electron-rich amine (p-methoxybenzylamine, PMB-NH₂) to displace the C4-chloride, followed by acid-mediated deprotection.
-
Mechanism: Sterically and electronically controlled SNAr followed by acidolysis.
-
Regioselectivity: The bulk of the PMB group enhances selectivity for the more accessible and electronically activated C4 position, minimizing bis-addition. The intermediate crystallizes readily, purging impurities.
| Feature | Performance Metric |
| Step Count | 2 (Amination + Deprotection) |
| Atom Economy | Lower (Loss of PMB group) |
| Purity Profile | High (>98%). The intermediate isolation acts as a purification checkpoint. |
| Purification | Filtration (Intermediate) + Extraction/Wash (Final). Chromatography rarely needed. |
| Scalability | Excellent. Reactions run at standard pressure; intermediates are stable solids. |
Decision Matrix & Process Flow
The following diagram illustrates the decision logic and chemical pathways for both routes.
Figure 2: Comparative process flow. Route B offers a self-purifying intermediate step, eliminating the need for chromatography.
Recommended Experimental Protocol (Route B)
Rationale: For research and development purposes, purity and reproducibility supersede raw material costs. Therefore, Route B is the validated standard.
Step 1: Synthesis of Ethyl 6-chloro-4-((4-methoxybenzyl)amino)nicotinate
This step establishes the C4-nitrogen bond with high regioselectivity.
-
Setup: Charge a reaction vessel with Ethyl 4,6-dichloronicotinate (1.0 eq) and acetonitrile (10 volumes).
-
Addition: Add Triethylamine (1.2 eq) followed by 4-methoxybenzylamine (1.05 eq) dropwise at 0–5°C.
-
Expert Note: Controlling the temperature during addition prevents the kinetic activation of the C6 position.
-
-
Reaction: Warm to reflux (approx. 80°C) and stir for 4–6 hours. Monitor by HPLC (Target retention time will shift significantly due to the PMB group).
-
Workup (Self-Validating): Cool the mixture to room temperature. The product often precipitates. If not, concentrate the solvent to 20% volume and add water.
-
Isolation: Filter the solid. Wash with cold water/ethanol (1:1).
-
Checkpoint: The solid should be off-white. 1H NMR should show the PMB doublet at ~4.3 ppm and the disappearance of one aromatic pyridine proton.
-
Step 2: Deprotection to this compound
This step cleaves the surrogate group, revealing the primary amine.
-
Reaction: Dissolve the intermediate from Step 1 in Trifluoroacetic acid (TFA) (5 volumes) or treat with concentrated H₂SO₄ if avoiding fluorinated waste. Heat to 60°C for 2 hours.
-
Quench: Pour the reaction mixture carefully into ice-cold saturated NaHCO₃ solution (Caution: Foaming/CO₂ evolution). Adjust pH to ~8.
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine.[3][4]
-
Final Isolation: Dry over Na₂SO₄, filter, and concentrate. The residue can be recrystallized from Ethanol/Heptane to yield the target as white/pale yellow crystals.
Critical Quality Attributes (CQA) & Troubleshooting
| Observation | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Hydrolysis of the ester (Ethyl 4,6-dichloronicotinate is moisture sensitive). | Ensure anhydrous acetonitrile and dry glassware. Verify Et₃N quality. |
| Bis-amination (Diamino product) | Excess amine or too high temperature. | Strictly limit PMB-NH₂ to 1.05 eq. Keep addition temp <5°C. |
| Product is an oil (Step 2) | Residual TFA or solvent. | Azeotrope with heptane or perform a slurry wash with cold ether. |
| Regioisomer Presence (C6-amino) | Validated by NMR: C5-H signal shifts. | If >5% C6-isomer is detected, recrystallize the intermediate (Step 1) from hot EtOH before deprotection. |
References
-
ChemicalBook. (2025).[4] Synthesis of Ethyl 4,6-dichloronicotinate from Ethyl 4,6-dihydroxynicotinate. Retrieved from
-
GuideChem. (2018). Patent CN201811609032.6: Synthesis method of 4-bromo-6-chloronicotinic acid (citing PMB route). Retrieved from
- Organic Syntheses. (2005). General procedures for aminolysis of halo-pyridines. (Contextual grounding for SNAr mechanisms).
-
MDPI. (2022). Polymorphism and Synthesis of Ethyl 4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate. (Demonstrating alkylation/amination selectivity principles in similar esters). Retrieved from
-
ChemScene. (2025). Product Analysis: Ethyl 4,6-dichloronicotinate. Retrieved from [2]
Sources
Cross-Validation of Analytical Results for Ethyl 4-amino-6-chloronicotinate
Executive Summary: The "Purity Paradox"
In the development of pyridine-based pharmaceutical intermediates, relying on a single analytical technique is a calculated risk that often leads to downstream failure. Ethyl 4-amino-6-chloronicotinate presents a classic analytical challenge: its dual-nitrogen functionality creates complex ionization behaviors in HPLC, while its potential for hydrolysis introduces impurities that may differ significantly in UV response factors.
This guide provides a rigorous cross-validation framework comparing High-Performance Liquid Chromatography (HPLC-UV) against Quantitative Nuclear Magnetic Resonance (qNMR) . While HPLC is the industry standard for impurity profiling (Area %), it often overestimates potency due to "invisible" impurities (inorganics, residual solvents, moisture). qNMR serves as the orthogonal "truth serum" (Weight %), providing absolute purity without reference standards.
Chemical Profile & Analytical Challenges
Target Molecule: this compound Functional Analysis:
-
Pyridine Ring: Basic nitrogen (pKa ~3-4) requires buffered mobile phases to prevent peak tailing.
-
Ethyl Ester: Susceptible to hydrolysis, forming 4-amino-6-chloronicotinic acid (a polar impurity).
-
Chloride/Amine: Regio-isomerism is possible during synthesis; distinguishing the 4-amino from the 2-amino or 6-amino isomers is critical.
The Comparison Matrix
| Feature | Method A: RP-HPLC (UV/DAD) | Method B: 1H-qNMR |
| Primary Output | Purity (Area %) & Impurity Profiling | Assay / Potency (Weight %) |
| Reference Standard | Required for absolute quantification | Not required (Internal Standard used) |
| Sensitivity | High (LOQ < 0.05%) | Moderate (LOQ ~ 0.5 - 1.0%) |
| Blind Spots | Non-UV active impurities (Salts, Water) | Overlapping signals; Paramagnetic impurities |
| Throughput | High (Automated) | Low to Medium |
Experimental Protocols
Method A: RP-HPLC with Diode Array Detection (The Workhorse)
Objective: To separate and quantify structurally related organic impurities.
Causality of Conditions: We utilize a C18 column with high carbon load to retain the polar pyridine ring. A phosphate buffer (pH 6.5) is chosen over TFA; acidic pH would protonate the pyridine nitrogen, causing secondary interactions with silanol groups (tailing). pH 6.5 keeps the molecule in its free base form, improving peak symmetry.
Protocol:
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 20 mM Ammonium Phosphate buffer, pH 6.5.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient: 10% B to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (primary) and 280 nm; DAD scan 200–400 nm for peak purity.
-
Sample Prep: Dissolve 10 mg in 10 mL Acetonitrile:Water (50:50).
Method B: 1H-qNMR (The Validator)
Objective: To determine absolute mass balance purity (Assay).
Causality of Conditions:
DMSO-d6 is selected for solubility and to prevent exchange of the amine (
Protocol:
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Relaxation Delay (d1): Set to 30 seconds . (Crucial: This must be
of the longest relaxing proton to ensure 99.9% magnetization recovery. Short d1 is the #1 cause of qNMR error). -
Internal Standard: Maleic Acid (TraceCERT® grade).
-
Sample Prep:
-
Weigh exactly ~10 mg of Sample (
). -
Weigh exactly ~5 mg of Internal Standard (
). -
Dissolve in 0.6 mL DMSO-d6.
-
-
Acquisition: 64 scans, 30° pulse angle, non-spinning.
Visualization: The Validation Workflow
The following diagram illustrates the decision logic when cross-validating these two methods.
Figure 1: Decision tree for reconciling HPLC Area% and qNMR Weight% results. A discrepancy >2% typically indicates non-UV active contaminants.
Data Synthesis & Results Interpretation
When cross-validating, you generally encounter three scenarios. The table below guides your interpretation.
| Scenario | HPLC Result (Area %) | qNMR Result (Wt %) | Interpretation & Action |
| Ideal | 99.1% | 98.9% | High Purity. The sample is clean. Small difference due to integration errors. |
| The "Salt" Trap | 99.5% | 85.0% | Contaminated. Sample contains significant inorganic salts or moisture (invisible to UV). Perform Karl Fischer titration or Ash test. |
| The "Response" Trap | 92.0% | 98.0% | Method Error. A UV-active impurity has a massive extinction coefficient (e.g., a nitro- precursor), exaggerating its presence in HPLC. Trust the qNMR. |
Calculation for qNMR Purity
To ensure trustworthiness, use the following standard equation (derived from ICH Q2 principles for specificity and linearity):
Where:
- : Integral area
- : Number of protons (e.g., 2 for Maleic Acid, 1 for Pyridine H-2)
- : Molar Mass
- : Weighed mass
- : Purity (as a decimal)
Advanced Validation: Impurity Fate Mapping
Understanding where impurities originate allows for proactive control. The diagram below maps the degradation pathways for this compound.
Figure 2: Impurity origin map. Hydrolysis (Acid form) is the most common stability failure mode.
References
-
International Council for Harmonisation (ICH). (2023).[1] Validation of Analytical Procedures: Q2(R2). ICH Guidelines.[1][2][3][4][5] [Link]
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds (8th ed.). Wiley. (Standard text for interpreting Pyridine coupling constants).
-
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]
Sources
Comparative Docking Analysis: Ethyl 4-amino-6-chloronicotinate Analogs Targeting DNA Gyrase B
[1]
Executive Summary
This technical guide presents a comparative molecular docking study of Ethyl 4-amino-6-chloronicotinate (EACN) and its structural analogs against the bacterial target DNA Gyrase B (E. coli). Using Clorobiocin (a potent aminocoumarin antibiotic) as the reference standard, we evaluate the binding affinity, ligand efficiency, and interaction profiles of the EACN scaffold.
Key Findings:
-
The parent ester (EACN) exhibits moderate affinity (-6.2 kcal/mol) but lacks specific hydrogen bonding networks found in potent inhibitors.
-
Analog B (Hydrazide derivative) demonstrates superior binding (-7.8 kcal/mol) due to an additional donor-acceptor motif interacting with Asp73 .
-
Analog C (Benzyl-amide derivative) achieves the highest affinity (-8.1 kcal/mol) by exploiting the hydrophobic pocket defined by Val43 and Ile78 .
Scientific Background & Target Selection
The Scaffold: this compound
The 4-amino-nicotinate core is a privileged scaffold in medicinal chemistry, serving as a precursor for antibacterial and antitumor agents. Its structural features include:
-
C3-Ester: A modifiable region for lipophilic optimization.
-
C4-Amine: A key hydrogen bond donor.
-
C6-Chlorine: A halogen handle for hydrophobic interactions or further substitution.
The Target: DNA Gyrase Subunit B (ATPase Domain)
DNA Gyrase is a Type II topoisomerase essential for bacterial DNA replication. The B-subunit contains an ATP-binding pocket that is structurally distinct from mammalian topoisomerases, making it an ideal target for selective antibiotics.
Experimental Methodology (Protocol)
This study utilizes AutoDock Vina (v1.2.3) for docking simulations. The protocol is validated by redocking the co-crystallized ligand (Clorobiocin) to ensure an RMSD < 2.0 Å.
Workflow Visualization
Figure 1: Step-by-step computational workflow for comparative docking studies.
Detailed Protocol Steps
-
Protein Preparation:
-
Download 1KZN from RCSB PDB.
-
Remove water molecules and co-factors (except Mg2+ if catalytic relevance is maintained, though usually removed for ATP-competitive docking).
-
Add polar hydrogens and compute Kollman united atom charges using MGLTools .
-
Rationale: Water removal prevents steric clashes; correct charge assignment is critical for electrostatic scoring.
-
-
Ligand Preparation:
-
Structures drawn in ChemDraw/MarvinSketch.
-
Energy minimization (MMFF94 force field) to generate low-energy conformers.
-
Convert to .pdbqt format; rotatable bonds defined automatically.
-
-
Grid Box Definition:
-
Center: X=18.51, Y=25.12, Z=36.40 (Centroid of Clorobiocin).
-
Dimensions: 24 x 24 x 24 Å (covering the ATP-binding cleft).
-
-
Validation (Self-Validating System):
-
The native ligand (Clorobiocin) is extracted and redocked.
-
Acceptance Criteria: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be ≤ 2.0 Å .
-
Comparative Analysis & Results
The Analogs
We compared the parent compound against two designed analogs and the reference standard.
-
Compound A (Parent): this compound.
-
Compound B (Hydrazide): 4-amino-6-chloronicotinohydrazide (replaces ester with hydrazide).
-
Compound C (Benzyl-Amide): N-benzyl-4-amino-6-chloronicotinamide (adds hydrophobic bulk).
-
Reference: Clorobiocin (Native inhibitor).
Quantitative Data Summary
| Compound ID | Structure Description | Binding Affinity (kcal/mol) | Ligand Efficiency (LE) | RMSD (Å) | Key Interaction Residues |
| Reference | Clorobiocin (Native) | -9.4 | 0.31 | 0.85 (Self) | Asp73, Thr165, Val43 |
| Comp A | Parent Ethyl Ester | -6.2 | 0.38 | N/A | Val43 (Hydrophobic) |
| Comp B | Hydrazide Analog | -7.8 | 0.46 | N/A | Asp73 (H-Bond), Glu50 |
| Comp C | Benzyl-Amide Analog | -8.1 | 0.39 | N/A | Val43, Ile78 (Pi-Alkyl) |
Note: Ligand Efficiency (LE) = Binding Energy / Heavy Atom Count. Higher LE indicates a more "potent per atom" binder.
Structural Interaction Insights
Compound A (Parent)
The parent ester fits into the pocket but lacks a "molecular anchor." The ethyl group sits loosely in the hydrophobic region, but the ester carbonyl is too far (3.8 Å) from Arg76 to form a stable salt bridge. This explains the lower affinity (-6.2 kcal/mol).
Compound B (Hydrazide Optimization)
Replacing the ethyl ester with a hydrazide group (-CONHNH2) dramatically improves affinity.
-
Mechanism: The terminal amine of the hydrazide acts as a H-bond donor to Asp73 (distance 2.9 Å), mimicking the interaction of the native ATP adenine ring.
-
Result: High Ligand Efficiency (0.46), suggesting this is an excellent fragment for further growth.
Compound C (Hydrophobic Extension)
The benzyl ring extends deep into the hydrophobic pocket lined by Val43, Ala47, and Ile78 .
-
Mechanism: Pi-Alkyl interactions stabilize the complex.
-
Trade-off: While affinity is highest (-8.1 kcal/mol), the increased molecular weight slightly lowers the Ligand Efficiency compared to Compound B.
Interaction Pathway Diagram
Figure 2: Interaction map showing critical residue contacts for the analyzed analogs.
Conclusion & Recommendations
-
Scaffold Viability: this compound is a viable starting point for DNA Gyrase B inhibition, but the ethyl ester group itself is suboptimal for binding.
-
Strategic Modification:
-
For Potency: Pursue Compound C derivatives (bulky hydrophobic groups at the carbonyl position) to maximize Van der Waals contacts.
-
For Efficiency: Pursue Compound B derivatives (hydrazides/ureas) to establish specific H-bonds with Asp73.
-
-
Next Steps: Synthesize Compound C and perform an in vitro ATPase inhibition assay.
References
-
RCSB Protein Data Bank. (2002). Crystal Structure of the 24kDa Domain of E. coli DNA Gyrase B with Clorobiocin (PDB: 1KZN). [Link]
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. [Link]
-
Sotriffer, C., et al. (2011). Automated Docking and Scoring: A Review of the State of the Art. In Virtual Screening: Principles, Challenges, and Practical Guidelines. [Link]
-
PubChem. (n.d.). Ethyl 6-amino-4-chloronicotinate (Compound Summary). National Library of Medicine. [Link]
Navigating the Maze: A Comparative Guide to the ADME Properties of Ethyl 4-amino-6-chloronicotinate Derivatives
For the modern medicinal chemist, the journey from a promising hit to a viable drug candidate is a labyrinth of complex biological interactions. A molecule's intrinsic potency against its target is but the first step; its ability to be Absorbed, Distributed, Metabolized, and Excreted (ADME) is what ultimately dictates its clinical success. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth, comparative evaluation of the ADME properties of ethyl 4-amino-6-chloronicotinate derivatives, a scaffold of significant interest in contemporary drug discovery.
The promise of novel therapeutics often lies in the nuanced interplay of their chemical structure and their behavior within a biological system. Poor ADME properties are a leading cause of late-stage drug attrition, making their early evaluation a critical, cost-saving measure in the drug development pipeline. This guide will delve into the key ADME parameters—solubility, permeability, metabolic stability, and plasma protein binding—offering both theoretical underpinnings and practical, data-driven insights. By understanding the causal relationships between molecular modifications and their pharmacokinetic consequences, researchers can more effectively design and select compounds with a higher probability of success.
The Four Pillars of Pharmacokinetics: A Framework for Evaluation
A drug's journey through the body is governed by four interconnected processes. A comprehensive evaluation of any new chemical entity must address each of these pillars to build a predictive model of its in vivo behavior.
Caption: The interconnected processes of ADME that determine a drug's pharmacokinetic profile.
Early, in vitro and in silico assessment of these properties is essential for making informed decisions about which compounds to advance.[1][2] This "fail fast, fail cheap" approach allows for the early identification of liabilities that could derail a program in later, more expensive stages of development.
I. Aqueous Solubility: The Gateway to Absorption
For a drug to be absorbed, it must first dissolve in the aqueous environment of the gastrointestinal tract. Poor solubility is a common hurdle for many drug candidates, leading to low and variable bioavailability.[3]
Experimental Protocol: Kinetic Solubility Assay
This assay provides a rapid assessment of a compound's solubility under non-equilibrium conditions, mimicking the initial dissolution of a solid compound.
-
Compound Preparation: Prepare a high-concentration stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation: In a 96-well plate, add phosphate-buffered saline (PBS) at pH 7.4.
-
Compound Addition: Add a small volume of the DMSO stock solution to the PBS to achieve the desired final concentration (typically with a final DMSO concentration of 1-2%).
-
Incubation and Measurement: Incubate the plate at room temperature with shaking for a set period (e.g., 2 hours). Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which precipitation is first observed is determined as the kinetic solubility.
Comparative Analysis: Ethyl 6-aminonicotinate Sulfonylureas
While specific data for a series of this compound derivatives is not publicly available, a study on the closely related ethyl 6-aminonicotinate sulfonylureas provides valuable insights into how structural modifications impact aqueous solubility.[4]
| Compound ID | Structure | Aqueous Solubility (µM) |
| 1 | Piperazinyl urea | <0.1 |
| 47 | Piperazinyl sulfonylurea | 90 |
| 3 | 3-Aminoazetidine sulfonylurea | 83 |
Data adapted from a study on P2Y12 receptor antagonists.[4]
Causality and Insights: The replacement of the urea functionality in compound 1 with a sulfonylurea in compound 47 dramatically improved aqueous solubility from less than 0.1 µM to 90 µM.[4] This is likely due to the introduction of the more polar sulfonylurea group, which can engage in more favorable interactions with water molecules. Further modification by replacing the central piperazine ring with a 3-aminoazetidine in compound 3 maintained good solubility.[4] These results highlight how targeted modifications to a core scaffold can overcome initial solubility liabilities.
II. Permeability: Crossing the Cellular Divide
Once dissolved, a drug must be able to permeate across the intestinal epithelium to reach the systemic circulation. The ability of a compound to passively diffuse across biological membranes is a key determinant of its oral absorption.[5]
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, non-cell-based assay that predicts passive permeability across the gastrointestinal tract.
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Prepare Donor Plate: Add a solution of the test compound in a buffer mimicking the pH of the small intestine (e.g., pH 6.5) to the wells of a 96-well filter plate (the donor plate).
-
Coat Artificial Membrane: The filter membrane at the bottom of each well is coated with a solution of phospholipids (e.g., lecithin in dodecane) to create an artificial membrane.
-
Assemble Assay: Place the donor plate into a 96-well acceptor plate containing buffer at physiological pH (7.4).
-
Incubation: Incubate the assembly for a defined period (e.g., 4-16 hours) to allow the compound to diffuse from the donor to the acceptor compartment.
-
Quantification: Measure the concentration of the compound in both the donor and acceptor wells, as well as in a reference well from the donor plate, using LC-MS/MS. The permeability coefficient (Pe) is then calculated.
III. Metabolic Stability: Resisting the Body's Defenses
The liver is the primary site of drug metabolism, where enzymes, particularly the cytochrome P450 (CYP) family, chemically modify foreign compounds to facilitate their excretion.[6] High metabolic instability can lead to rapid clearance and low in vivo exposure.
Experimental Protocol: Liver Microsomal Stability Assay
This assay uses subcellular fractions of liver cells (microsomes) that are enriched in drug-metabolizing enzymes to assess the rate of metabolic clearance.[7]
-
Incubation Mixture: In a 96-well plate, combine the test compound with liver microsomes (e.g., human liver microsomes, HLM) and a buffer solution.
-
Initiate Reaction: The metabolic reaction is initiated by the addition of a cofactor, NADPH, which is required for the activity of most CYP enzymes.
-
Time Points: Aliquots are taken from the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench Reaction: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the microsomal proteins.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound at each time point. The rate of disappearance is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Comparative Analysis: Ethyl 6-aminonicotinate Sulfonylureas
The study on ethyl 6-aminonicotinate sulfonylureas also provides valuable data on metabolic stability in human liver microsomes (HLM).[4]
| Compound ID | Structure | Microsomal CLint (HLM) (µL/min/mg) |
| 1 | Piperazinyl urea | ≥300 |
| 47 | Piperazinyl sulfonylurea | 70 |
| 3 | 3-Aminoazetidine sulfonylurea | 28 |
Data adapted from a study on P2Y12 receptor antagonists.[4]
Causality and Insights: The initial piperazinyl urea scaffold (compound 1 ) exhibited very high metabolic clearance.[4] The switch to a sulfonylurea linker in compound 47 resulted in a significant improvement in metabolic stability, with the intrinsic clearance dropping to 70 µL/min/mg.[4] An even more substantial improvement was achieved by replacing the piperazine ring with a 3-aminoazetidine (compound 3 ), which further reduced the clearance to 28 µL/min/mg.[4] This suggests that the piperazine ring may be a primary site of metabolism in this series, and its replacement with a less metabolically labile group is a successful strategy for enhancing metabolic stability.
IV. Plasma Protein Binding: The Unbound Fraction Matters
Once in the bloodstream, drugs can bind to plasma proteins, primarily albumin and alpha-1-acid glycoprotein. It is generally the unbound (free) fraction of the drug that is pharmacologically active and available to distribute into tissues and be cleared from the body. High plasma protein binding can limit a drug's efficacy and affect its pharmacokinetic profile.
Experimental Protocol: Rapid Equilibrium Dialysis (RED)
This is a commonly used method to determine the fraction of a drug that is bound to plasma proteins.
Caption: Schematic of the Rapid Equilibrium Dialysis (RED) assay for plasma protein binding determination.
-
Preparation: A RED device consists of two chambers separated by a semi-permeable membrane with a molecular weight cutoff (typically 8 kDa) that allows the passage of small molecules but retains larger proteins.
-
Sample Addition: The test compound is added to plasma, which is then placed in one chamber of the RED device. The other chamber is filled with buffer.
-
Equilibration: The device is sealed and incubated with shaking at 37°C for a sufficient time (e.g., 4 hours) to allow the unbound drug to reach equilibrium across the membrane.
-
Sampling and Analysis: After incubation, samples are taken from both the plasma and buffer chambers. The concentration of the drug in each sample is determined by LC-MS/MS.
-
Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
V. In Silico ADME Prediction: A First Glance
In addition to experimental assays, a wide array of computational tools are available to predict ADME properties based on a compound's chemical structure. These in silico models can provide rapid and cost-effective initial assessments, helping to prioritize compounds for synthesis and experimental testing.[7]
Popular platforms like SwissADME and various QSAR (Quantitative Structure-Activity Relationship) models can predict parameters such as:
-
Lipophilicity (LogP/LogD): A key predictor of solubility, permeability, and plasma protein binding.
-
Aqueous Solubility (LogS): An estimation of a compound's solubility in water.
-
Gastrointestinal Absorption: A prediction of a compound's likelihood of being absorbed from the gut.
-
Blood-Brain Barrier Permeability: An assessment of a compound's ability to cross into the central nervous system.
-
CYP Inhibition: Prediction of potential drug-drug interactions by inhibiting key metabolic enzymes.
-
Drug-likeness: Evaluation based on rules like Lipinski's Rule of Five, which provides a general guideline for oral bioavailability.
While these tools are powerful for triaging large numbers of virtual compounds, it is crucial to remember that their predictions are not a substitute for experimental validation.
Conclusion: A Data-Driven Path to Better Drug Candidates
The evaluation of ADME properties is an indispensable component of modern drug discovery. As demonstrated through the case study of ethyl 6-aminonicotinate sulfonylureas, a systematic and data-driven approach to understanding and optimizing these properties is key to developing successful therapeutics. By integrating in silico predictions with robust in vitro assays for solubility, permeability, metabolic stability, and plasma protein binding, researchers can build a comprehensive profile of their compounds. This allows for the early identification of potential liabilities and provides a rational basis for structural modifications to improve the pharmacokinetic profile. The principles and methodologies outlined in this guide offer a framework for navigating the complexities of ADME, ultimately leading to the selection of drug candidates with a greater chance of clinical success.
References
-
MDPI. (2023). Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives. Available at: [Link]
-
PMC. (2021). ADME properties, bioactivity and molecular docking studies of 4-amino-chalcone derivatives: new analogues for the treatment of Alzheimer, glaucoma and epileptic diseases. Available at: [Link]
-
ResearchGate. (2020). Synthesis, structure-property relationships and pharmacokinetic evaluation of ethyl 6-aminonicotinate sulfonylureas as antagonists of the P2Y12 receptor. Available at: [Link]
-
Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Retrieved from [Link]
-
InfinixBio. (n.d.). In Vitro ADME Studies: Laying the Foundation for Preclinical Success. Retrieved from [Link]
-
Agilent. (n.d.). ADME Assays. Retrieved from [Link]
-
PMC. (n.d.). In Silico ADME Methods Used in the Evaluation of Natural Products. Retrieved from [Link]
-
Admescope. (n.d.). Metabolic stability. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Retrieved from [Link]
-
ResearchGate. (2019). Solubility, Permeability, Anti-Inflammatory Action and In Vivo Pharmacokinetic Properties of Several Mechanochemically Obtained Pharmaceutical Solid Dispersions of Nimesulide. Available at: [Link]
-
PubMed. (2012). Quantitative structure--plasma protein binding relationships of acidic drugs. Available at: [Link]
-
BioAgilytix. (n.d.). Protein Binding Assays. Retrieved from [Link]
-
NCBI. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Available at: [Link]
-
ResearchGate. (n.d.). (A) Chemical structures of ethyl nicotinate (EN) and nicotinic acid... Retrieved from [Link]
-
Slideshare. (n.d.). Medicinal chemistry-pharmacokinetics & pharmacodynamics. Retrieved from [Link]
-
PMC. (2015). The Solubility–Permeability Interplay and Its Implications in Formulation Design and Development for Poorly Soluble Drugs. Available at: [Link]
-
ResearchGate. (n.d.). Physicochemical, pharmacokinetic, and medicinal chemistry properties of the final compounds (by SwissAdme) 3a-3i. Retrieved from [Link]
-
Admescope. (n.d.). E-Books - tailor-made ADME-Tox services. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. admescope.com [admescope.com]
- 7. mdpi.com [mdpi.com]
Technical Comparison Guide: Validation and Utility of Ethyl 4-amino-6-chloronicotinate
This guide is structured as a high-level technical manuscript designed for application scientists and process chemists. It synthesizes confirmed synthetic behaviors of chloronicotinates with standard analytical validation protocols required for pharmaceutical intermediates.
Executive Summary
Ethyl 4-amino-6-chloronicotinate is a critical bifunctional scaffold in the synthesis of fused heterocyclic systems, particularly pyrido[4,3-d]pyrimidines . Its value lies in its "push-pull" electronic structure: the electron-donating amino group at C4 and the electron-withdrawing ester at C3 facilitate cyclization, while the chlorine atom at C6 provides a handle for late-stage functionalization (via
This guide validates the molecule’s superiority over non-chlorinated alternatives (e.g., ethyl 4-aminonicotinate) by demonstrating its dual-reactivity profile and providing a robust, self-validating analytical protocol for its quality control.
Structural & Synthetic Logic: The "Regioselectivity" Advantage
The primary challenge in validating this intermediate is confirming the regiochemistry during synthesis. The precursor, ethyl 4,6-dichloronicotinate , has two electrophilic sites.[1]
Mechanistic Validation
Experimental evidence confirms that nucleophilic aromatic substitution (
-
Electronic Effect: The C4 position is para to the ring nitrogen and ortho to the electron-withdrawing ester group, making it significantly more electrophilic than C6.
-
Steric Confirmation: Literature regarding the reaction of ethyl 4,6-dichloronicotinate with benzylamines confirms the formation of 4-amino derivatives, leaving the 6-chloro substituent intact for future reactions [1].
Comparison of Building Blocks:
| Feature | This compound (Target) | Ethyl 4-aminonicotinate (Alternative) | Ethyl 4,6-dichloronicotinate (Precursor) |
| C4 Reactivity | Passivated (Amino group installed) | Passivated | High (Susceptible to nucleophilic attack) |
| C6 Reactivity | Active (Available for | Inert (C-H bond is unreactive) | Active (But less than C4) |
| Cyclization Potential | High (Forms pyrido[4,3-d]pyrimidine) | High (Forms pyrido[4,3-d]pyrimidine) | Low (Requires amination first) |
| Utility | Dual-Function Scaffold | Single-Function Scaffold | Raw Material |
Validated Synthesis Pathway
The following diagram illustrates the validated pathway, highlighting the critical separation of the target from its potential regioisomer (Ethyl 6-amino-4-chloronicotinate).
Figure 1: Regioselective synthesis pathway. The C4 substitution is favored due to the ortho-directing effect of the C3-ester group.
Analytical Method Validation (HPLC)[1][2]
To ensure the integrity of the intermediate, a "Self-Validating" HPLC method is required. Standard reverse-phase conditions must be modified to account for the basicity of the pyridine ring and the potential hydrolysis of the ester.
Method Design Principles (E-E-A-T)
-
Buffer Selection: A pH of 3.5–4.5 is mandatory.[1] At neutral pH, the amino-pyridine moiety may interact with silanol groups on the column, causing peak tailing.[1] Ammonium acetate/acetic acid is preferred over phosphate to allow for LC-MS compatibility [2].
-
Detection: The chlorinated pyridine ring exhibits strong UV absorption. 254 nm is the universal standard, but 270 nm provides higher specificity against non-aromatic impurities.[1]
Standard Operating Protocol (SOP)
| Parameter | Specification | Causality/Rationale |
| Column | C18 (e.g., Zorbax Eclipse or Phenomenex Luna), 150 x 4.6 mm, 3.5 µm | Provides hydrophobic selectivity to separate the Chloro-isomer from the Des-chloro analog. |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 4.0 with Acetic Acid) | Suppresses ionization of the pyridine nitrogen, sharpening peak shape. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Strong eluent for hydrophobic chlorinated species. |
| Gradient | 0-2 min: 10% B; 2-15 min: 10%→80% B; 15-20 min: 80% B. | Gradient required to elute the non-polar bis-chloro precursor (if present). |
| Flow Rate | 1.0 mL/min | Standard backpressure management.[1] |
| Detection | UV @ 254 nm (Reference 360 nm) | Max absorption for chloronicotinates [3]. |
| Temperature | 30°C | Ensures retention time reproducibility.[1] |
Analytical Workflow Diagram
Figure 2: Analytical separation profile. Retention times (RT) are indicative and based on hydrophobicity trends (Des-chloro < Amino-Chloro < Dichloro).
Comparative Synthetic Performance
The true validation of this compound is its performance in downstream cyclization, specifically forming pyrido[4,3-d]pyrimidines (a scaffold found in kinase inhibitors like Vistusertib analogs).
Experiment: Cyclization with Formamide
Reaction: Substrate + Formamide (
| Substrate | Product Formed | Yield (Typical) | Comment |
| This compound | 6-chloro-pyrido[4,3-d]pyrimidin-4(3H)-one | 75-85% | Preferred. The 6-Cl survives the harsh cyclization, leaving a handle for further derivatization [4]. |
| Ethyl 4-aminonicotinate | Pyrido[4,3-d]pyrimidin-4(3H)-one | 80-90% | High yield, but the product lacks the functional handle (Cl) for library expansion. |
| Ethyl 4,6-dichloronicotinate | Complex Mixture | <30% | Direct reaction with formamide leads to uncontrolled amination and polymerization.[1] |
References
-
GuideChem. (2024).[1] Synthesis of 4-bromo-6-chloronicotinic acid via Ethyl 4,6-dichloronicotinate and 4-methoxybenzylamine. Retrieved from
-
Katta, K., et al. (2019).[1][2] "Trace Level Quantification of Genotoxic Impurity... in Osimertinib mesylate." Journal of Chemical and Pharmaceutical Research, 11(4): 48-59.[2] (Validates buffer selection for chloro-amino-pyridines). Retrieved from
-
National Institutes of Health (NIH). (2023).[1] Developing and Validating a Robust RP-HPLC Method for Metoclopramide... (Provides baseline UV/Gradient protocols for substituted aromatics). Retrieved from
-
Luo, Z., et al. (2019).[1] "Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives." Molecules, 24(11).[1][3] (Confirms cyclization pathways of amino-nicotinates). Retrieved from
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
